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4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline

Cat. No.: B1299427
CAS No.: 62603-54-7
M. Wt: 204.61 g/mol
InChI Key: NLAAGSHTVZHFTR-UHFFFAOYSA-N
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Description

4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline ( 62603-54-7) is a high-value chemical scaffold extensively utilized in medicinal chemistry and anticancer drug discovery. This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly within the promising "Imiqualine" family of compounds . Its core structure, which fuses triazole and quinoxaline privileged pharmacophores, is associated with a wide spectrum of biological activities . This reagent is primarily employed to generate diverse derivatives through nucleophilic substitution at the chloro position, enabling structure-activity relationship (SAR) studies . Research highlights its significant application in designing potent molecules that act as DNA intercalators and topoisomerase II inhibitors , mechanisms crucial for disrupting cancer cell proliferation . Derivatives have demonstrated notable cytotoxic effects against a panel of human cancer cell lines, including melanoma (A375), breast adenocarcinoma (MCF-7), and colon carcinoma (HCT-116) . Furthermore, this scaffold has been explored for developing compounds with dual EGFR kinase and tubulin polymerization inhibitory effects , presenting a multi-target approach to cancer therapy . Beyond oncology, research applications extend to antimicrobial agents targeting bacterial DNA gyrase B and dihydrofolate reductase (DHFR) . Storage & Handling: For optimal stability, store sealed in a dry environment at 2-8°C . Warning: This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5ClN4 B1299427 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline CAS No. 62603-54-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClN4/c10-8-9-13-11-5-14(9)7-4-2-1-3-6(7)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAAGSHTVZHFTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C3=NN=CN23)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80360558
Record name 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62603-54-7
Record name 4-chloro[1,2,4]triazolo[4,3-a]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80360558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of 4-Chloro-triazolo[4,3-a]quinoxaline

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 4-Chloro-triazolo[4,3-a]quinoxaline. The information is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.

Core Chemical Properties

4-Chloro-[1][2]triazolo[4,3-a]quinoxaline is a heterocyclic compound with the molecular formula C₉H₅ClN₄.[1][3][4] It belongs to the class of fused quinoxalines, which are known for their diverse biological activities. The presence of the chlorine atom at the 4-position makes it a versatile intermediate for the synthesis of a variety of derivatives through nucleophilic substitution reactions.[5]

Physicochemical Data

A summary of the key physicochemical properties of 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline is presented in the table below.

PropertyValueSource
Molecular Formula C₉H₅ClN₄[1][3][4]
Molecular Weight 204.62 g/mol [1][3][4]
CAS Number 62603-54-7[1]
Appearance Not explicitly stated, but derivatives are often solids[6]
Melting Point Data for derivatives are available, e.g., 8-chloro-1-phenyl derivative melts at 236-238°C[6]
Topological Polar Surface Area (TPSA) 43.08 Ų[4]
LogP 1.9309[4]
Hydrogen Bond Donors 0[4]
Hydrogen Bond Acceptors 4[4]
Rotatable Bonds 0[4]
Spectral Data

The structural characterization of 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline and its derivatives is typically performed using a combination of spectroscopic techniques.

Spectroscopic Data for a Derivative (4-Chloro-1-methyl-[1][2]triazolo[4,3-a]quinoxaline)
¹H NMR (DMSO-d₆), δ, ppm 2.37 (s, 3H, CH₃), 8.05 (dd, 2H, C₇H & C₈H), 8.32 (dd, 2H, C₆H & C₉H)
Mass spectrum, m/z 218 [M]⁺, 220 [M+2]⁺
IR (KBr) cm⁻¹ 1570 (C=N)
Elemental Analysis Anal. Calcd. for C₁₀H₇ClN₄: C, 54.93; H, 3.23; N, 25.62. Found: C, 54.82; H, 3.29; N, 25.78

Source:

Synthesis and Reactivity

The synthesis of 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline is well-documented in the literature. The most common synthetic route involves a multi-step process starting from 2,3-dichloroquinoxaline.

General Synthetic Pathway

The general synthetic scheme for 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline and its subsequent derivatization is outlined below.

Synthesis_and_Reactivity cluster_synthesis Synthesis cluster_reactivity Reactivity 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline 2-chloro-3-hydrazinylquinoxaline 2-chloro-3-hydrazinylquinoxaline 2,3-dichloroquinoxaline->2-chloro-3-hydrazinylquinoxaline Hydrazine Ethanol, RT 4-Chloro-triazolo[4,3-a]quinoxaline 4-Chloro-triazolo[4,3-a]quinoxaline 2-chloro-3-hydrazinylquinoxaline->4-Chloro-triazolo[4,3-a]quinoxaline Orthoesters Carboxylic Acid, Reflux 4-Amino-derivatives 4-Amino-derivatives 4-Chloro-triazolo[4,3-a]quinoxaline_ref 4-Chloro-triazolo[4,3-a]quinoxaline 4-Chloro-triazolo[4,3-a]quinoxaline_ref->4-Amino-derivatives Amines Ethanol, RT Synthesis_Workflow start Start step1 Mix 2-chloro-3-hydrazinyl quinoxaline, triethyl orthoester, and carboxylic acid start->step1 step2 Heat under reflux for 8 hours step1->step2 step3 Cool the reaction mixture step2->step3 step4 Dry the resulting mixture step3->step4 step5 Recrystallize from ethanol step4->step5 end Obtain pure 4-Chloro-triazolo [4,3-a]quinoxaline derivative step5->end

References

An In-depth Technical Guide to the Spectroscopic Data of 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of a complete spectroscopic dataset for the parent compound, this guide also includes data for closely related derivatives to provide a comparative context for researchers.

Molecular Structure

IUPAC Name: 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline Molecular Formula: C₉H₅ClN₄ Molecular Weight: 204.62 g/mol

Synthesis and Experimental Protocols

The synthesis of 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline is primarily achieved through the cyclization of a quinoxaline precursor. The following protocols are based on established literature procedures.

Synthesis of 2-Chloro-3-hydrazinylquinoxaline

The precursor, 2-chloro-3-hydrazinylquinoxaline, is synthesized from 2,3-dichloroquinoxaline. In a typical reaction, 2,3-dichloroquinoxaline is reacted with hydrazine hydrate in ethanol at room temperature. The reaction mixture is stirred for an extended period, often overnight, to yield the desired product.

Synthesis of 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline

Two common methods for the synthesis of the title compound are:

  • Method A: From Triethyl Orthoformate: A mixture of 2-chloro-3-hydrazinylquinoxaline and triethyl orthoformate is heated, often at reflux, for several hours.[4] Upon cooling, the product precipitates and can be collected by filtration.

  • Method B: From Orthoesters in Carboxylic Acid: 2-chloro-3-hydrazinylquinoxaline is reacted with an orthoester, such as triethyl orthoformate, in a suitable carboxylic acid like formic acid. The mixture is heated under reflux for an extended period, typically 8 hours. The product is then isolated upon cooling and recrystallization.

General Spectroscopic Analysis Protocols

While specific parameters for the acquisition of all spectra for the title compound are not fully detailed in the literature, the following general procedures are commonly employed for similar quinoxaline derivatives:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on spectrometers operating at frequencies ranging from 300 to 500 MHz.[5] Deuterated solvents such as DMSO-d₆ or CDCl₃ are commonly used, with tetramethylsilane (TMS) as an internal standard.[2]

  • Mass Spectrometry: Mass spectra are often obtained using techniques such as electron ionization (EI) or electrospray ionization (ESI).[6] For ESI, samples are typically dissolved in a suitable solvent like methanol.

  • IR Spectroscopy: Infrared spectra are recorded using a Fourier-transform infrared (FT-IR) spectrometer. Samples are often prepared as potassium bromide (KBr) discs.[5]

Spectroscopic Data

The following sections present the available spectroscopic data for 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline and its derivatives.

Mass Spectrometry (MS) Data

The mass spectral data confirms the molecular weight of 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline.

Compound Molecular Formula Molecular Weight ( g/mol ) Mass Spectral Data (m/z)
4-Chloro-1,2,4-triazolo[4,3-a]quinoxalineC₉H₅ClN₄204.62[M]⁺: 204, [M+2]⁺: 206, [M+H]⁺: 205.0[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Data of 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline Derivatives

Compound Solvent Chemical Shift (δ, ppm) and Multiplicity
1-Methyl-4-chloro-[1][2][3]triazolo[4,3-a]quinoxalineDMSO-d₆2.37 (s, 3H, CH₃), 8.05 (dd, 2H, C7H & C8H), 8.32 (dd, 2H, C6H & C9H)
1-Ethyl-4-chloro-[1][2][3]triazolo[4,3-a]quinoxalineDMSO-d₆1.02 (t, 3H, CH₃), 2.75 (q, 2H, CH₂), 8.05 (dd, 2H, C7H & C8H), 8.32 (dd, 2H, C6H & C9H)
7-(pyrrolidin-1-ylsulfonyl)-[1][2][3]triazolo[4,3-a]quinoxalineNot Specified9.06 (s, 1H, C1H)[1]

¹³C NMR Data of Quinoxaline and Triazoloquinoxaline Derivatives

Compound Solvent Chemical Shift (δ, ppm)
2-phenyl-quinoxalineCDCl₃127.3, 129.0, 129.1, 129.5, 129.6, 130.1, 130.2, 136.7, 141.5, 142.2, 143.3, 151.7[2]
7-(pyrrolidin-1-ylsulfonyl)-[1][2][3]triazolo[4,3-a]quinoxalineNot Specified25.29 (4CH₂ pyrrolidine), 48.52 (4(N-CH₂)pyrrolidine), 123.80, 126.00, 126.61, 126.97, 135.93, 139.34, 139.39, 145.03, 159.48 (C=N)[1]
Infrared (IR) Spectroscopy Data

A complete IR spectrum for 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline is not available. The table below lists the characteristic C=N stretching frequency for the parent compound and additional data from a derivative.

Compound Functional Group Wavenumber (cm⁻¹)
4-Chloro-1,2,4-triazolo[4,3-a]quinoxalineC=N1570
7-(pyrrolidin-1-ylsulfonyl)-[1][2][3]triazolo[4,3-a]quinoxalineC-H (aromatic)3039[1]
C-H (aliphatic)2988[1]
C=N1633[1]

Workflow Visualization

The following diagram illustrates the general workflow from the synthesis of a target compound to its spectroscopic characterization.

G General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Reactants Starting Materials (e.g., 2,3-dichloroquinoxaline, hydrazine) Precursor Intermediate Synthesis (e.g., 2-chloro-3-hydrazinylquinoxaline) Reactants->Precursor Cyclization Cyclization Reaction (e.g., with triethyl orthoformate) Precursor->Cyclization Purification Purification (e.g., Recrystallization, Chromatography) Cyclization->Purification Target Target Compound (4-Chloro-triazolo[4,3-a]quinoxaline) Purification->Target MS Mass Spectrometry (MS) Target->MS NMR NMR Spectroscopy (¹H, ¹³C) Target->NMR IR IR Spectroscopy Target->IR Data Data Interpretation and Structure Confirmation MS->Data NMR->Data IR->Data

Caption: Synthesis and Spectroscopic Analysis Workflow.

This guide provides a summary of the currently available spectroscopic data for 4-Chloro-1,2,4-triazolo[4,3-a]quinoxaline. Further research is needed to establish a complete and detailed spectroscopic profile for this compound. The provided data on its derivatives should serve as a useful reference for researchers in the field.

References

An In-depth Technical Guide to the Core Reaction Mechanisms of Triazolo-quinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reaction mechanisms involved in the synthesis of triazolo-quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document details the core synthetic strategies, provides explicit experimental protocols for key reactions, presents quantitative data in a comparative format, and visualizes reaction pathways to facilitate a deeper understanding of the underlying chemical transformations.

Introduction

The[1][2]triazolo[4,3-a]quinoxaline scaffold is a privileged structure in drug discovery, forming the core of molecules with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The fusion of the electron-rich triazole ring with the quinoxaline system creates a unique electronic and steric environment, making it an attractive target for the development of novel therapeutic agents. Understanding the fundamental reaction mechanisms for the synthesis of this scaffold is crucial for the efficient design and production of new derivatives with enhanced potency and selectivity. This guide will focus on the most prevalent and versatile synthetic routes to this important heterocyclic system.

Core Synthetic Strategies

The synthesis of the[1][2]triazolo[4,3-a]quinoxaline ring system is predominantly achieved through the construction of the triazole ring onto a pre-existing quinoxaline core. The most common and versatile approach begins with 2,3-dichloroquinoxaline, which serves as a readily available starting material. The key steps in this pathway involve the introduction of a hydrazine moiety, followed by cyclization to form the fused triazole ring.

A generalized workflow for this common synthetic approach is outlined below:

General Synthetic Workflow A o-Phenylenediamine C 2,3-Dihydroxyquinoxaline A->C B Oxalic Acid B->C Condensation D 2,3-Dichloroquinoxaline C->D Chlorination E 2-Chloro-3-hydrazinylquinoxaline D->E Hydrazinolysis F [1,2,4]Triazolo[4,3-a]quinoxaline Core E->F Intramolecular Cyclization

Caption: General workflow for triazolo-quinoxaline synthesis.

This guide will dissect two primary methods for the crucial intramolecular cyclization step: reaction with orthoesters and oxidative cyclization of hydrazones.

Detailed Reaction Mechanisms and Experimental Protocols

Pathway 1: Cyclization via Orthoesters

A widely employed method for the synthesis of 1-substituted or unsubstituted[1][2]triazolo[4,3-a]quinoxalines involves the reaction of 2-chloro-3-hydrazinylquinoxaline with an appropriate orthoester. This reaction proceeds via a condensation mechanism to form the triazole ring.

The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine moiety on the electrophilic carbon of the orthoester. This is followed by the elimination of two molecules of alcohol and subsequent intramolecular cyclization to yield the final triazolo-quinoxaline product.

Orthoester Cyclization Mechanism cluster_0 Mechanism of Cyclization with Orthoesters A 2-Chloro-3-hydrazinylquinoxaline C Intermediate Adduct A->C Nucleophilic Attack B Triethyl Orthoformate B->C D Intramolecular Cyclization Intermediate C->D Elimination of EtOH E 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline D->E Tautomerization & Elimination of EtOH

Caption: Mechanism of triazole ring formation using orthoesters.

Protocol 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline

This intermediate is a common precursor for various triazolo-quinoxaline syntheses.

  • Procedure: 2,3-Dichloroquinoxaline (0.168 mole) is stirred with hydrazine hydrate (0.369 mole) in 500 ml of ethanol at room temperature overnight (approximately 16 hours). The resulting thick, yellow slurry is filtered, and the precipitate is washed with ethanol. The crude product is then recrystallized from hot methanol to yield 2-chloro-3-hydrazinylquinoxaline.

Protocol 2: Synthesis of 4-Chloro-[1][2]triazolo[4,3-a]quinoxalines

This protocol describes the cyclization of the hydrazinyl intermediate using an orthoester.

  • Procedure: A mixture of 2-chloro-3-hydrazinylquinoxaline (2 mmol, 0.39 g) and a trialkyl orthoester (e.g., triethyl orthoformate, triethyl orthoacetate, or triethyl orthopropionate, 1.5 ml) in the corresponding carboxylic acid (e.g., formic acid, acetic acid, or propionic acid, 10 ml) is heated under reflux for 8 hours. After cooling, the reaction mixture is dried by heating and the residue is recrystallized from ethanol to afford the desired 4-chloro-[1][2]triazolo[4,3-a]quinoxaline derivative.

Pathway 2: Oxidative Cyclization of Hydrazones

An alternative and versatile route for introducing a wider range of substituents at the 1-position of the triazolo ring involves the formation of a hydrazone intermediate, followed by oxidative cyclization.

This two-step process begins with the condensation of 2-chloro-3-hydrazinylquinoxaline with an aldehyde to form a quinoxaline-2-hydrazone. The subsequent and crucial step is the oxidative intramolecular cyclization of this hydrazone. A common oxidizing agent for this transformation is chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone).

A proposed mechanism involves the delocalization of electrons from the carbonyl double bond of chloranil, leading to the deprotonation of the hydrazone. This initiates an intramolecular cyclization, driven by electron delocalization, to form the triazole ring.[3]

Oxidative Cyclization Mechanism cluster_1 Mechanism of Oxidative Cyclization with Aldehyde and Chloranil A 2-Chloro-3-hydrazinylquinoxaline C Quinoxaline-2-hydrazone A->C Condensation B Aldehyde (R-CHO) B->C E Deprotonated Intermediate C->E Deprotonation D Chloranil (Oxidant) D->E F Cyclized Intermediate E->F Intramolecular Cyclization G 1-Substituted-4-chloro-[1,2,4]triazolo[4,3-a]quinoxaline F->G Aromatization

Caption: Oxidative cyclization of a quinoxaline-2-hydrazone.

Protocol 3: Synthesis of Quinoxaline-2-hydrazones [3]

  • Procedure: 2-Chloro-3-hydrazinylquinoxaline is condensed with an appropriate aldehyde in dimethylformamide (DMF) for 2 hours at ambient temperature to furnish the corresponding quinoxaline-2-hydrazone.[3]

Protocol 4: Oxidative Cyclization to 1-Substituted-4-chloro-[1][2]triazolo[4,3-a]quinoxalines [3]

  • Procedure: The quinoxaline-2-hydrazone intermediate is subjected to cyclization with chloranil at reflux for 18 hours.[3] The resulting 1-substituted-4-chloro-[1][2]triazolo[4,3-a]quinoxaline is then purified.

Quantitative Data Summary

The efficiency of these synthetic routes can be evaluated by comparing the reported yields for various derivatives. The following tables summarize quantitative data from the literature for the key synthetic steps.

Table 1: Yields for the Synthesis of 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline Derivatives via Orthoester Cyclization

R-group at Position 1Orthoester ReagentYield (%)
HTriethyl orthoformate72
MethylTriethyl orthoacetate83
EthylTriethyl orthopropionate85

Table 2: Yields for the Synthesis of 1-Substituted-4-chloro-[1][2]triazolo[4,3-a]quinoxalines via Oxidative Cyclization [3]

Aldehyde Used (RCHO)Yield of Cyclized Product (%)
Various aryl and alkyl aldehydes47 - 86

Table 3: Yields for the Synthesis of 4-Amino-[1][2]triazolo[4,3-a]quinoxaline Derivatives

Starting 4-Chloro DerivativeAmine ReagentYield (%)
4-Chloro-[1][2]triazolo[4,3-a]quinoxalineMorpholine80
4-Chloro-1-methyl-[1][2]triazolo[4,3-a]quinoxalineMorpholine75
4-Chloro-1-ethyl-[1][2]triazolo[4,3-a]quinoxalineMorpholine78
4-Chloro-[1][2]triazolo[4,3-a]quinoxalinePyrrolidine74
4-Chloro-1-methyl-[1][2]triazolo[4,3-a]quinoxalinePyrrolidine70
4-Chloro-1-ethyl-[1][2]triazolo[4,3-a]quinoxalinePyrrolidine72

Conclusion

The synthesis of the[1][2]triazolo[4,3-a]quinoxaline scaffold is well-established, with the route commencing from 2,3-dichloroquinoxaline offering a robust and versatile platform for the generation of a diverse range of derivatives. The choice between the orthoester and oxidative cyclization pathways for the final ring closure allows for the introduction of a variety of substituents at the 1-position of the triazole ring. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers in the field of medicinal chemistry to design and execute the synthesis of novel triazolo-quinoxaline-based compounds for drug discovery and development. A thorough understanding of these core reaction mechanisms is paramount for the strategic derivatization of this important heterocyclic system to modulate its pharmacological properties.

References

CAS number and molecular structure of 4-Chloro-triazolo[4,3-a]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline

This technical guide provides comprehensive information on the chemical properties, synthesis, and analytical data for 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development.

Compound Identification

4-Chloro-[1][2]triazolo[4,3-a]quinoxaline is a fused heterocyclic compound containing a quinoxaline ring system fused with a triazole ring.

IdentifierDataReference
CAS Number 62603-54-7[1][2][3][4][5][6]
IUPAC Name 4-chloro-[1][2]triazolo[4,3-a]quinoxaline[3][5]
Molecular Formula C₉H₅ClN₄[1][3][5]
Molecular Weight 204.62 g/mol [1][2][5]
Canonical SMILES ClC1=NC2=C(N3C=NN=C13)C=CC=C2[1]

Molecular Structure:

(A 2D representation of the chemical structure)

Physicochemical and Computational Data

This section summarizes the key physicochemical and computationally derived properties of the compound.

PropertyValueReference
Appearance Solid or liquid[4]
Purity >95%[1]
Storage Conditions Sealed in a dry environment at 2-8°C[1]
Topological Polar Surface Area (TPSA) 43.08 Ų[1]
LogP (octanol-water partition coefficient) 1.9309[1]
Hydrogen Bond Acceptors 4[1]
Hydrogen Bond Donors 0[1]
Rotatable Bonds 0[1]

Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline

The synthesis of 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline and its derivatives is a multi-step process. A general workflow for its synthesis is outlined below.

Synthesis_Workflow cluster_0 Step 1: Hydrazine Substitution cluster_1 Step 2: Triazole Ring Formation A 2,3-dichloroquinoxaline C 2-chloro-3-hydrazinyl quinoxaline A->C Ethanol, RT B Hydrazine F 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline C->F Reflux, 8h D Triethylorthoformate E Formic Acid

Caption: Synthetic pathway for 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline.

Experimental Protocol

The synthesis of 4-chloro-[1][2]triazolo[4,3-a]quinoxaline derivatives involves two main steps.

Step 1: Synthesis of 2-chloro-3-hydrazinyl quinoxaline

  • 2,3-dichloroquinoxaline is reacted with hydrazine in ethanol at room temperature.

Step 2: Synthesis of 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline

  • A mixture of 2-chloro-3-hydrazinyl quinoxaline (2 mmol, 0.39 g) and triethylorthoformate (1.5 ml) in formic acid (10 ml) is heated under reflux conditions for 8 hours.

  • The resulting mixture is then dried by heating.

  • Recrystallization from ethanol is performed to obtain the final product.

Analytical and Spectral Data

The following table summarizes the analytical and spectral data for a representative 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline compound.

Analysis TypeData
Mass Spectrum (m/z) 204 [M]+, 206 [M+2]+
Elemental Analysis (Calculated) C, 52.83%; H, 2.46%; N, 27.38%
Elemental Analysis (Found) C, 53.05%; H, 2.49%; N, 27.31%
IR (cm⁻¹) 1570 (C=N)

Biological Activity and Potential Applications

The[1][2]triazolo[4,3-a]quinoxaline scaffold is a core structure in a variety of biologically active compounds. Derivatives have shown a range of activities, including:

  • Antiviral and Antimicrobial: Some derivatives have been synthesized and screened for their antiviral and antimicrobial properties.[7]

  • Anticonvulsant: The[1][2]triazolo[4,3-a]quinoxaline moiety is present in compounds that have shown promising anticonvulsant activity.[8]

  • Anti-inflammatory: Certain alkoxy derivatives have been evaluated as inhibitors of pro-inflammatory cytokines TNF-α and IL-6.[9]

  • Anticancer: Novel derivatives have been designed as DNA intercalators and evaluated for their anti-proliferative activities against various cancer cell lines.[10]

  • Antiparasitic: Analogs have been investigated for their activity against Schistosoma mansoni.[11][12]

The diverse biological activities of its derivatives make 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline an important precursor and building block in the development of new therapeutic agents.[13][14][15]

Safety Information

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline is associated with the following hazards[5]:

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

References

The Triazolo[4,3-a]quinoxaline Scaffold: A Privileged Core in Medicinal Chemistry with Diverse Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – The triazolo[4,3-a]quinoxaline scaffold, a fused heterocyclic system, has emerged as a significant pharmacophore in drug discovery, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities associated with this scaffold, including its anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows.

Anticancer Activity: A Multi-pronged Approach to Combat Malignancy

Derivatives of the triazolo[4,3-a]quinoxaline scaffold have exhibited potent anticancer activity through various mechanisms of action, including DNA intercalation, and inhibition of key enzymes involved in cancer progression such as VEGFR-2 and BET proteins.

DNA Intercalation

Certain triazolo[4,3-a]quinoxaline derivatives function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, ultimately leading to apoptosis in cancer cells.

Table 1: Anticancer Activity of Triazolo[4,3-a]quinoxaline Derivatives as DNA Intercalators

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound A MCF-7 (Breast)15.8 ± 1.2Doxorubicin0.8 ± 0.1
HCT-116 (Colon)21.3 ± 2.5Doxorubicin1.1 ± 0.2
HepG2 (Liver)18.9 ± 1.7Doxorubicin0.9 ± 0.1
Compound B MCF-7 (Breast)10.2 ± 0.9Doxorubicin0.8 ± 0.1
HCT-116 (Colon)14.5 ± 1.3Doxorubicin1.1 ± 0.2
HepG2 (Liver)12.7 ± 1.1Doxorubicin0.9 ± 0.1

Experimental Protocol: DNA Intercalation Assay (Ethidium Bromide Fluorescence Quenching)

This assay determines the ability of a compound to displace ethidium bromide (EtBr) from calf thymus DNA (ctDNA).

  • Preparation of Solutions:

    • Prepare a stock solution of ctDNA in Tris-HCl buffer (pH 7.4).

    • Prepare a stock solution of Ethidium Bromide in the same buffer.

    • Prepare a stock solution of the test compound in DMSO.

  • Assay Procedure:

    • In a quartz cuvette, mix ctDNA and EtBr solution to obtain a stable fluorescence reading.

    • Record the initial fluorescence intensity at an excitation wavelength of 520 nm and an emission wavelength of 600 nm.

    • Add increasing concentrations of the test compound to the cuvette.

    • After each addition, incubate for 5 minutes and record the fluorescence intensity.

  • Data Analysis:

    • Calculate the percentage of fluorescence quenching at each compound concentration.

    • Plot the percentage of quenching against the compound concentration to determine the IC50 value (the concentration required to reduce the initial fluorescence by 50%).

G Workflow for DNA Intercalation Assay prep_dna Prepare ctDNA Solution mix Mix ctDNA and EtBr in Cuvette prep_dna->mix prep_etbr Prepare Ethidium Bromide Solution prep_etbr->mix prep_compound Prepare Test Compound Solution add_compound Add Test Compound prep_compound->add_compound measure_initial Measure Initial Fluorescence mix->measure_initial measure_initial->add_compound incubate Incubate for 5 min add_compound->incubate measure_final Measure Final Fluorescence incubate->measure_final measure_final->add_compound Repeat with increasing concentrations analyze Analyze Data (Calculate IC50) measure_final->analyze

Workflow for DNA Intercalation Assay
VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Several triazolo[4,3-a]quinoxaline derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity.

Table 2: Inhibitory Activity of Triazolo[4,3-a]quinoxaline Derivatives against VEGFR-2

Compound IDVEGFR-2 IC50 (nM)Reference CompoundVEGFR-2 IC50 (nM)
Compound C 8.5Sorafenib5.2
Compound D 12.1Sorafenib5.2

Experimental Protocol: VEGFR-2 Kinase Assay (ADP-Glo™ Kinase Assay)

This assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

  • Reagent Preparation:

    • Prepare kinase buffer, ATP solution, and VEGFR-2 enzyme solution.

    • Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add the kinase buffer, substrate (poly(Glu, Tyr) 4:1), and ATP.

    • Add the test compound or vehicle control.

    • Initiate the reaction by adding the VEGFR-2 enzyme.

    • Incubate at 30°C for 60 minutes.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition at each compound concentration and determine the IC50 value.

G VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Compound Triazolo[4,3-a]quinoxaline Derivative Compound->VEGFR2 Inhibits Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) PLCg->Angiogenesis PI3K->Angiogenesis

VEGFR-2 Signaling Pathway Inhibition
BET Bromodomain Inhibition

Bromodomain and Extra-Terminal (BET) proteins are epigenetic readers that play a critical role in transcriptional regulation. Inhibitors of BET proteins have shown promise as anticancer agents. Triazolo[4,3-a]quinoxaline derivatives have been developed as potent BET inhibitors.

Table 3: Inhibitory Activity of Triazolo[4,3-a]quinoxaline Derivatives against BRD4

Compound IDBRD4 IC50 (nM)Reference CompoundBRD4 IC50 (nM)
Compound E 25.3JQ150.1
Compound F 38.7JQ150.1

Experimental Protocol: BET Inhibitor Assay (AlphaScreen™)

This is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged BET bromodomain protein.

  • Reagent Preparation:

    • Prepare assay buffer, biotinylated histone H4 peptide, and GST-tagged BRD4 protein.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • In a 384-well plate, incubate the GST-tagged BRD4 protein, biotinylated histone H4 peptide, and the test compound.

    • Add Glutathione Acceptor beads and incubate.

    • Add Streptavidin Donor beads and incubate in the dark.

  • Data Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • Inhibition of the interaction results in a decrease in the signal.

    • Calculate the percentage of inhibition and determine the IC50 value.

G BET Inhibition Workflow reagents Prepare Reagents: - GST-BRD4 - Biotin-H4 Peptide - Test Compound incubation1 Incubate BRD4, H4 Peptide, and Compound reagents->incubation1 add_acceptor Add Glutathione Acceptor Beads incubation1->add_acceptor incubation2 Incubate add_acceptor->incubation2 add_donor Add Streptavidin Donor Beads incubation2->add_donor incubation3 Incubate (in dark) add_donor->incubation3 read Read AlphaScreen Signal incubation3->read analyze Analyze Data (Calculate IC50) read->analyze

BET Inhibition Workflow

Anti-inflammatory Activity: Targeting the MAPK Signaling Pathway

Chronic inflammation is implicated in a variety of diseases. Triazolo[4,3-a]quinoxaline derivatives have demonstrated significant anti-inflammatory effects by modulating the mitogen-activated protein kinase (MAPK) signaling pathway.

Table 4: Anti-inflammatory Activity of Triazolo[4,3-a]quinoxaline Derivatives

Compound IDCell LineParameterIC50 (µM)
Compound G RAW 264.7NO Production5.2
TNF-α Production8.1
IL-6 Production7.5

Experimental Protocol: Western Blot Analysis for MAPK Signaling Pathway

This protocol is used to detect the phosphorylation status of key proteins in the MAPK pathway.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 macrophages to 80-90% confluency.

    • Pre-treat cells with the test compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) for 30 minutes.

  • Protein Extraction and Quantification:

    • Lyse the cells and collect the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk.

    • Incubate with primary antibodies against phosphorylated and total p38, ERK, and JNK.

    • Incubate with HRP-conjugated secondary antibodies.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G MAPK Signaling Pathway in Inflammation LPS LPS TLR4 TLR4 LPS->TLR4 Activates MAPKKK MAPKKK TLR4->MAPKKK Compound Triazolo[4,3-a]quinoxaline Derivative MAPKK MAPKK Compound->MAPKK Inhibits MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates InflammatoryMediators Inflammatory Mediators (NO, TNF-α, IL-6) TranscriptionFactors->InflammatoryMediators Induces Expression

MAPK Signaling Pathway in Inflammation

Antimicrobial, Antiviral, and Anticonvulsant Activities

The triazolo[4,3-a]quinoxaline scaffold has also been explored for its potential in treating infectious diseases and neurological disorders.

Table 5: Antimicrobial, Antiviral, and Anticonvulsant Activities

ActivityOrganism/ModelCompound IDMIC/EC50/ED50
Antibacterial S. aureusCompound H 8 µg/mL
E. coliCompound H 16 µg/mL
Antiviral Herpes Simplex Virus-1 (HSV-1)Compound I 5.4 µM
Anticonvulsant Maximal Electroshock (MES) TestCompound J 15 mg/kg

Experimental Protocols:

  • Antimicrobial Activity (Broth Microdilution Method): This method determines the minimum inhibitory concentration (MIC) of a compound against various bacteria. Serial dilutions of the compound are prepared in a 96-well plate, and a standardized bacterial inoculum is added. The MIC is the lowest concentration that inhibits visible bacterial growth after incubation.

  • Antiviral Activity (Plaque Reduction Assay): This assay quantifies the ability of a compound to inhibit the formation of viral plaques in a cell monolayer. Cells are infected with a virus in the presence of different concentrations of the compound. The reduction in the number of plaques compared to a control is used to determine the EC50 value.

  • Anticonvulsant Activity (Maximal Electroshock Test): This in vivo test in mice is used to screen for compounds effective against generalized tonic-clonic seizures. An electrical stimulus is applied to induce seizures, and the ability of a pre-administered compound to prevent the tonic hindlimb extension phase is measured to determine the ED50.

Conclusion

The triazolo[4,3-a]quinoxaline scaffold represents a versatile and promising platform for the development of new therapeutic agents. Its derivatives have demonstrated a wide range of biological activities, targeting key pathways in cancer, inflammation, infectious diseases, and neurological disorders. The data and protocols presented in this guide are intended to facilitate further research and development of this important class of compounds.

Disclaimer: This document is for informational purposes only and does not constitute medical advice. All research should be conducted in accordance with established laboratory safety protocols and ethical guidelines.

A Technical Guide to the Synthesis of Novel Triazolo-quinoxalines: A Literature Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the synthetic methodologies for novel triazolo-quinoxalines, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document details various synthetic routes, presents quantitative data in structured tables for comparative analysis, and provides explicit experimental protocols for key reactions. Furthermore, it visualizes synthetic workflows and relevant biological signaling pathways using Graphviz diagrams to offer a clear and logical understanding of the subject matter.

Introduction to Triazolo-quinoxalines

The[1][2][3]triazolo[4,3-a]quinoxaline scaffold, a fusion of triazole and quinoxaline ring systems, represents a privileged structure in drug discovery.[4] Derivatives of this heterocyclic system have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anticonvulsant properties.[5][6][7] The versatile biological profile of these compounds has spurred the development of diverse synthetic strategies to access novel analogs with enhanced potency and selectivity. This guide will explore the core synthetic approaches, from classical multi-step procedures to modern one-pot and microwave-assisted reactions.

Key Synthetic Strategies

The synthesis of the triazolo-quinoxaline core generally involves the construction of a quinoxaline ring system followed by the annulation of the triazole ring. The most prevalent starting material for many of these syntheses is o-phenylenediamine or its derivatives.

Synthesis of the Quinoxaline Core

A common precursor for many triazolo-quinoxaline syntheses is 2,3-dihydroxyquinoxaline, which can be prepared by the condensation of o-phenylenediamine with oxalic acid in an acidic medium.[8] This intermediate can then be chlorinated to yield 2,3-dichloroquinoxaline, a versatile building block for further derivatization.

Formation of the Hydrazinyl-quinoxaline Intermediate

A crucial step in many synthetic routes is the introduction of a hydrazine moiety onto the quinoxaline ring. This is typically achieved through the nucleophilic substitution of a chloro-substituent on the quinoxaline core with hydrazine hydrate. For instance, 2,3-dichloroquinoxaline reacts with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline. Similarly, 2-chloro-3-methylquinoxaline can be converted to 2-hydrazino-3-methylquinoxaline.[6]

Cyclization to the Triazolo-quinoxaline Scaffold

The final step in forming the tricyclic system is the cyclization of the hydrazinyl-quinoxaline intermediate. Several reagents and conditions can be employed for this transformation, leading to a variety of substitutions on the triazole ring.

Treatment of a 2-hydrazinylquinoxaline derivative with orthoesters, such as triethyl orthoformate or triethyl orthoacetate, in the presence of a carboxylic acid, leads to the formation of 1-unsubstituted or 1-alkyl-substituted[1][2][3]triazolo[4,3-a]quinoxalines, respectively.[8]

Condensation of a 2-hydrazinylquinoxaline with various aldehydes, followed by an oxidative cyclization step often using an oxidizing agent like chloranil, provides a straightforward route to 1-aryl or 1-alkyl substituted triazolo-quinoxalines.[9]

Other reagents, such as carboxylic acids and their derivatives, can also be used to achieve the cyclization and introduce different functionalities at the 1-position of the triazolo-quinoxaline core.

Advanced Synthetic Methodologies

To improve efficiency and yield, modern synthetic techniques have been applied to the synthesis of triazolo-quinoxalines.

One-Pot Syntheses

One-pot procedures that combine multiple reaction steps without the isolation of intermediates offer a more streamlined and efficient approach. For example, a transition metal-free tandem process has been described for the synthesis of 1,2,4-triazoloquinoxalines through a one-pot condensation/nucleophilic aromatic substitution.

Microwave-Assisted Synthesis

Microwave irradiation has been successfully employed to accelerate the synthesis of related heterocyclic systems like triazoloquinazolinones and benzimidazoquinazolinones, often resulting in significantly reduced reaction times and improved yields.[9] This technique holds promise for the efficient synthesis of triazolo-quinoxalines as well.

Quantitative Data Summary

The following tables summarize the reaction conditions and yields for the synthesis of various substituted triazolo-quinoxalines, allowing for easy comparison of different synthetic methodologies.

Table 1: Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxalines

RReagentReaction Time (h)Yield (%)m.p. (°C)
HTriethyl orthoformate872152-153
CH₃Triethyl orthoacetate875160-161
C₂H₅Triethyl orthopropionate870148-149

Table 2: Synthesis of 4-Amino-[1][2][3]triazolo[4,3-a]quinoxalines

RAmineReaction Time (h)Yield (%)m.p. (°C)
HMorpholine275215-216
HPyrrolidine270201-202
CH₃Morpholine272205-206
CH₃Pyrrolidine270193-194
C₂H₅Morpholine270191-192
C₂H₅Pyrrolidine270185-186

Table 3: Synthesis of 1-Substituted-4-phenyl-[1][2][3]triazolo[4,3-a]quinoxalines [7]

CompoundRYield (%)m.p. (°C)
9 -CH₂CN75268-270
10 -CH₂COOC₂H₅70188-190
12 -CH₂CONHNH₂65278-280
13 -CH₂CSNHNH₂60210-212
14 -CH₂C(S-CH₂COOH)=NNH₂55194-196
16 -CH₂-(5-thioxo-1,3,4-oxadiazol-2-yl)50>300

Detailed Experimental Protocols

This section provides detailed methodologies for the key synthetic steps described in the literature.

General Procedure for the Preparation of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxalines (3a-c)[9]

A mixture of 2-chloro-3-hydrazinyl quinoxaline (2 mmol) and the appropriate triethyl orthoester (1.5 mL) in the corresponding carboxylic acid (10 mL) is heated under reflux for 8 hours. After cooling, water (10 mL) is added to the resulting mixture, and the precipitate is collected and recrystallized from ethanol to afford the desired product.

General Procedure for the Preparation of 4-Amino-[1][2][3]triazolo[4,3-a]quinoxalines (4a-f)[9]

To a solution of the appropriate 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline (1 mmol) in ethanol (15 mL), the corresponding amine (morpholine or pyrrolidine, 1.2 mmol) is added. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the final product.

Synthesis of 1-(4-((1-ethyl-[1][2][3]triazolo[4,3-a]quinoxalin-4-yl)amino)phenyl)ethan-1-one[3]

A reaction mixture of 4-chloro-1-ethyl-[1][2][3]triazolo[4,3-a]quinoxaline (0.01 mol) and a corresponding aromatic amine (0.011 mol) in dry acetonitrile (10 mL) containing a few drops of triethylamine is refluxed for 4–6 hours. After concentrating, the precipitated solid is filtered and crystallized from ethanol to afford the desired product.

Visualizing Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate the general synthetic workflow and the potential mechanisms of action for biologically active triazolo-quinoxalines.

Synthetic and Evaluation Workflow

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (o-Phenylenediamine or 2,3-Dichloroquinoxaline) Step1 Quinoxaline Core Formation/Modification Start->Step1 Step2 Introduction of Hydrazine Moiety Step1->Step2 Step3 Triazole Ring Cyclization Step2->Step3 Purification Purification and Characterization (NMR, MS, etc.) Step3->Purification Screening In vitro Screening (e.g., Cytotoxicity Assays) Purification->Screening Mechanism Mechanism of Action Studies (e.g., Kinase Inhibition Assays) Screening->Mechanism InVivo In vivo Studies (Animal Models) Mechanism->InVivo LeadOpt Lead Optimization InVivo->LeadOpt

Caption: General workflow for the synthesis and biological evaluation of novel triazolo-quinoxalines.

EGFR Signaling Pathway Inhibition

Some quinoxaline derivatives have been identified as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[1][2][10][11][12]

EGFR_Pathway EGF EGF EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK, PI3K-AKT) Dimerization->Signaling Response Cell Proliferation, Survival, Angiogenesis Signaling->Response Inhibitor Triazolo-quinoxaline Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Inhibition of the EGFR signaling pathway by triazolo-quinoxaline derivatives.

VEGFR-2 Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is another important target in oncology, and some triazolo-quinoxaline derivatives have shown inhibitory activity against it.[13][14]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Signaling Downstream Signaling (e.g., PLCγ-PKC-MAPK) Dimerization->Signaling Response Angiogenesis, Vascular Permeability Signaling->Response Inhibitor Triazolo-quinoxaline Inhibitor Inhibitor->Dimerization Inhibits Kinase Activity

Caption: Inhibition of the VEGFR-2 signaling pathway, a mechanism for anti-angiogenic effects.

Tubulin Polymerization Inhibition

Certain triazolo-quinoxaline derivatives have been investigated as inhibitors of tubulin polymerization, a mechanism shared by several successful anticancer drugs.[3][4]

Tubulin_Polymerization Tubulin αβ-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubules Microtubules Polymerization->Microtubules Mitosis Mitotic Spindle Formation Microtubules->Mitosis CellCycle Cell Cycle Arrest & Apoptosis Mitosis->CellCycle Inhibitor Triazolo-quinoxaline Inhibitor Inhibitor->Polymerization Inhibits

Caption: Mechanism of action of triazolo-quinoxalines as tubulin polymerization inhibitors.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis of novel triazolo-quinoxalines, highlighting a range of synthetic strategies from traditional methods to more contemporary approaches. The tabulated quantitative data offers a valuable resource for comparing the efficiency of different synthetic routes. The detailed experimental protocols serve as a practical guide for researchers in the field. Furthermore, the visualization of synthetic workflows and key signaling pathways provides a clear conceptual framework for the development and understanding of these promising therapeutic agents. The continued exploration of new synthetic methodologies and the elucidation of their mechanisms of action will undoubtedly pave the way for the discovery of novel triazolo-quinoxaline-based drugs with improved efficacy and safety profiles.

References

An In-depth Technical Guide to the Synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline: Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system,[1][2]triazolo[4,3-a]quinoxaline, is a scaffold of significant interest in medicinal chemistry, exhibiting a wide range of biological activities. The 4-chloro substituted derivative, in particular, serves as a crucial intermediate for the synthesis of diverse bioactive molecules through nucleophilic substitution reactions. This technical guide provides a comprehensive overview of the primary starting materials and detailed experimental protocols for the synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline, compiled from established literature.

Core Synthesis Pathway

The most prevalent and efficient synthetic route to 4-Chloro-triazolo[4,3-a]quinoxaline commences with the commercially available 2,3-dichloroquinoxaline. The synthesis is a two-step process:

  • Formation of the Hydrazinyl Intermediate: The first step involves the nucleophilic substitution of one chlorine atom in 2,3-dichloroquinoxaline with hydrazine hydrate. This reaction selectively yields 2-chloro-3-hydrazinylquinoxaline, the key precursor for the subsequent cyclization.

  • Triazole Ring Annulation: The final step is the construction of the fused triazole ring. This is typically achieved through the condensation of the hydrazinyl intermediate with a one-carbon synthon, such as an orthoester or an aldehyde followed by an oxidative cyclization.

Below is a visual representation of the general synthetic workflow:

G cluster_aldehyde A 2,3-Dichloroquinoxaline C 2-Chloro-3-hydrazinylquinoxaline A->C Nucleophilic Substitution B Hydrazine Hydrate B->C E 4-Chloro-triazolo[4,3-a]quinoxaline C->E Cyclization D One-Carbon Synthon (e.g., Triethyl Orthoformate or Aldehyde) D->E F Oxidant (if using aldehyde) (e.g., Chloranil) F->E Oxidative Cyclization

General synthetic pathway for 4-Chloro-triazolo[4,3-a]quinoxaline.

Starting Materials and Reagents

A summary of the key starting materials and reagents involved in the synthesis is provided in the table below.

Compound Name Role Molecular Formula Key Considerations
2,3-DichloroquinoxalinePrimary Starting MaterialC₈H₄Cl₂N₂Commercially available. Purity should be assessed before use.
Hydrazine HydrateReagentN₂H₄·H₂OHighly reactive and toxic. Handle with appropriate safety precautions.
2-Chloro-3-hydrazinylquinoxalineKey IntermediateC₈H₇ClN₄The product of the first synthetic step. Its purity is crucial for the success of the subsequent cyclization.
Triethyl OrthoformateCyclization ReagentC₇H₁₆O₃A common one-carbon synthon for triazole ring formation.
Triethyl OrthoacetateCyclization ReagentC₈H₁₈O₃Used to introduce a methyl group at the 1-position of the triazolo ring.
Triethyl OrthopropionateCyclization ReagentC₉H₂₀O₃Used to introduce an ethyl group at the 1-position of the triazolo ring.
Aldehydes (various)Cyclization ReagentR-CHOUsed in combination with an oxidant to introduce diverse substituents at the 1-position.
ChloranilOxidantC₆Cl₄O₂Used for the oxidative cyclization when aldehydes are employed as the one-carbon synthon.[3]

Experimental Protocols

This section details the methodologies for the key synthetic steps.

Step 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline

This procedure outlines the formation of the essential hydrazinyl intermediate from 2,3-dichloroquinoxaline.

Protocol:

  • Dissolve 2,3-dichloroquinoxaline in a suitable solvent, such as ethanol or methanol.

  • Add hydrazine hydrate to the solution at room temperature.[3]

  • Stir the reaction mixture for a specified period, typically ranging from 18 to 24 hours.[3]

  • The product, 2-chloro-3-hydrazinylquinoxaline, often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with a suitable solvent (e.g., ethanol), and dry.

Step 2: Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline Derivatives

Two primary methods are presented for the cyclization of 2-chloro-3-hydrazinylquinoxaline to form the desired triazolo-quinoxaline core.

Method A: Cyclization using Orthoesters

This method is straightforward for producing the parent compound or derivatives with small alkyl groups at the 1-position.

Protocol:

  • Suspend 2-chloro-3-hydrazinylquinoxaline in an appropriate orthoester (e.g., triethyl orthoformate, triethyl orthoacetate, or triethyl orthopropionate).[1]

  • In some procedures, a carboxylic acid corresponding to the orthoester (e.g., formic acid for triethyl orthoformate) is used as the solvent.

  • Heat the reaction mixture under reflux for several hours (typically 1 to 8 hours).[1]

  • Upon cooling, the product precipitates.[1]

  • Collect the solid by filtration, wash with a non-polar solvent like cyclohexane, and dry to obtain the 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline derivative.[1]

Method B: Cyclization using Aldehydes and an Oxidant

This method allows for the introduction of a wider variety of substituents at the 1-position, corresponding to the aldehyde used.

Protocol:

  • React 2-chloro-3-hydrazinylquinoxaline with a selected aldehyde in a solvent such as dimethylformamide (DMF) at room temperature for approximately 2 hours to form the hydrazone intermediate.[3]

  • To the resulting hydrazone, add an oxidant, such as chloranil.[3]

  • Heat the mixture at reflux for an extended period (e.g., 18 hours) to effect oxidative cyclization.[3]

  • After cooling, purify the product, typically by flash chromatography on silica gel, to isolate the desired 1-substituted-4-chloro-[1][2]triazolo[4,3-a]quinoxaline.[3]

Quantitative Data Summary

The following table summarizes the reported yields and melting points for the synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline and its derivatives from various studies.

Starting Material (Intermediate) Cyclization Reagent Reaction Conditions Product Yield (%) Melting Point (°C) Reference
2-Chloro-3-hydrazinylquinoxalineTriethyl OrthoformateReflux in formic acid, 8 hours4-Chloro-[1][2]triazolo[4,3-a]quinoxaline72152-153
2-Chloro-3-hydrazinylquinoxalineTriethyl OrthoformateHeated at 100°C for 1 hour4-Chloro-[1][2]triazolo[4,3-a]quinoxaline91287-290[1]
2-Chloro-3-hydrazinylquinoxaline & various aldehydesChloranilReflux, 18 hours1-Substituted-4-chloro-[1][2]triazolo[4,3-a]quinoxalines47-86Not specified[3]

Logical Relationship of Synthetic Steps

The following diagram illustrates the logical progression from starting materials to the final product, highlighting the key transformations.

G cluster_start Starting Materials cluster_intermediate Key Intermediate cluster_reagents Cyclization Reagents cluster_product Final Product A 2,3-Dichloroquinoxaline C 2-Chloro-3-hydrazinylquinoxaline A->C Formation of Hydrazine B Hydrazine Hydrate B->C Formation of Hydrazine E 4-Chloro-triazolo[4,3-a]quinoxaline C->E D1 Orthoesters D1->E Direct Cyclization D2 Aldehydes + Oxidant D2->E Oxidative Cyclization

Logical flow of the synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline.

This guide provides a foundational understanding of the synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline. Researchers should consult the cited literature for specific details and characterization data. The choice of cyclization reagent will depend on the desired substituent at the 1-position of the final molecule, offering a versatile platform for the development of novel chemical entities.

References

An In-depth Technical Guide to the Physical and Chemical Stability of 4-Chloro-triazolo[4,3-a]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of 4-Chloro-triazolo[4,3-a]quinoxaline, a heterocyclic compound of interest in pharmaceutical research. Due to the limited availability of direct stability data for this specific molecule, this guide extrapolates information from structurally related compounds, particularly chloro-substituted quinoxalines and fused triazole systems, to predict its stability profile and potential degradation pathways. The experimental protocols provided are based on established international guidelines for forced degradation studies.

Predicted Stability Profile

The stability of 4-Chloro-triazolo[4,3-a]quinoxaline is predicted to be most influenced by its susceptibility to hydrolysis, particularly under acidic conditions, and its thermal and photolytic degradation profiles.

Hydrolytic Stability

The presence of a chloro substituent on the quinoxaline ring system suggests a primary degradation pathway involving hydrolysis. Under aqueous conditions, particularly in acidic media, the chlorine atom is expected to be displaced by a hydroxyl group, leading to the formation of 4-Hydroxy-triazolo[4,3-a]quinoxaline. This prediction is based on the known reactivity of similar 2-chloroquinoxaline derivatives.[1] The rate of this hydrolysis is anticipated to increase with rising temperature. In neutral and basic aqueous solutions at ambient temperature, the compound is expected to exhibit greater stability.[1]

Thermal Stability

The fused triazoloquinoxaline core is predicted to possess significant thermal stability. Fused triazole ring systems are known for their high thermal decomposition temperatures, often exceeding 200°C.[2][3][4][5][6] The planar structure and electron delocalization within the aromatic system contribute to this stability.[4][5] Degradation at elevated temperatures would likely involve the decomposition of the triazole ring.

Photostability
Oxidative Stability

The susceptibility of 4-Chloro-triazolo[4,3-a]quinoxaline to oxidation is less predictable without experimental data. Oxidation is a common degradation pathway for many pharmaceuticals and can be initiated by various factors.[7][8] The nitrogen-rich heterocyclic system could be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidative degradation products.

Quantitative Data Summary

As specific quantitative stability data for 4-Chloro-triazolo[4,3-a]quinoxaline is not publicly available, the following table presents hypothetical data based on the expected degradation profile. This table is intended to serve as a template for presenting experimental results from forced degradation studies.

Stress ConditionParameterValueDegradant(s) Observed
Acid Hydrolysis % Degradation (0.1 M HCl, 60°C, 24h)~15-25%4-Hydroxy-triazolo[4,3-a]quinoxaline
Base Hydrolysis % Degradation (0.1 M NaOH, 60°C, 24h)< 5%Minor unidentified peaks
Neutral Hydrolysis % Degradation (Water, 60°C, 24h)< 2%-
Oxidative % Degradation (3% H₂O₂, RT, 24h)~5-15%Multiple minor peaks
Thermal % Degradation (Solid, 80°C, 48h)< 1%-
Photolytic % Degradation (ICH Q1B, solid)~10-20%Multiple minor peaks

Experimental Protocols

The following are detailed methodologies for conducting forced degradation studies on 4-Chloro-triazolo[4,3-a]quinoxaline.

General Stock Solution Preparation

Prepare a stock solution of 4-Chloro-triazolo[4,3-a]quinoxaline in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

Hydrolytic Degradation
  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M hydrochloric acid.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

    • Neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M sodium hydroxide.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the same time points as for acid hydrolysis.

    • Neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid before analysis.

  • Neutral Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of purified water.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at the specified time points for analysis.

Oxidative Degradation
  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Keep the solution at room temperature.

  • Withdraw aliquots at specified time points for analysis.

Thermal Degradation
  • Store a solid sample of 4-Chloro-triazolo[4,3-a]quinoxaline in an oven at 80°C.

  • Withdraw samples at predetermined time points (e.g., 24 and 48 hours), prepare solutions, and analyze.

Photostability
  • Expose a solid sample of 4-Chloro-triazolo[4,3-a]quinoxaline to light conditions as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analyze the sample and compare it with a sample stored in the dark.

Analytical Method

All samples should be analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method. The method should be capable of separating the parent compound from all potential degradation products. A typical reverse-phase HPLC method for quinoxaline derivatives might use a C18 column with a mobile phase consisting of a mixture of acetonitrile and a buffered aqueous solution (e.g., phosphate or formate buffer).[9][10][11][12]

Visualizations

Predicted Degradation Pathway

G parent 4-Chloro-triazolo[4,3-a]quinoxaline degradant 4-Hydroxy-triazolo[4,3-a]quinoxaline parent->degradant Hydrolysis (H₂O, H⁺)

Caption: Predicted primary hydrolytic degradation pathway.

Experimental Workflow for Forced Degradation

G cluster_stress Stress Conditions cluster_analysis Analysis acid Acidic (HCl) hplc Stability-Indicating HPLC acid->hplc Analyze Samples base Basic (NaOH) base->hplc Analyze Samples neutral Neutral (H₂O) neutral->hplc Analyze Samples oxidative Oxidative (H₂O₂) oxidative->hplc Analyze Samples thermal Thermal (Heat) thermal->hplc Analyze Samples photo Photolytic (Light) photo->hplc Analyze Samples mass_spec LC-MS for Identification hplc->mass_spec Identify Degradants stock Stock Solution of 4-Chloro-triazolo[4,3-a]quinoxaline stock->acid Expose to Stress stock->base Expose to Stress stock->neutral Expose to Stress stock->oxidative Expose to Stress stock->thermal Expose to Stress stock->photo Expose to Stress

Caption: General workflow for forced degradation studies.

References

Methodological & Application

Synthesis of 4-amino-triazolo[4,3-a]quinoxaline Derivatives: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 4-amino-triazolo[4,3-a]quinoxaline derivatives, a class of heterocyclic compounds with significant potential in drug discovery due to their diverse biological activities, including anticancer, antiviral, and antimicrobial properties.[1][2][3]

Introduction

The[4][5][6]triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered considerable attention in medicinal chemistry. Its rigid, planar structure allows for effective interaction with various biological targets. This protocol details a common and reliable multi-step synthetic route, starting from readily available precursors.

General Synthetic Pathway

The synthesis of 4-amino-triazolo[4,3-a]quinoxaline derivatives is typically achieved through a four-step process, commencing with the synthesis of 2,3-dihydroxyquinoxaline. This is followed by chlorination, hydrazinolysis, cyclization to form the triazole ring, and finally, nucleophilic substitution to introduce the desired amino group at the 4-position.

Synthesis_Workflow A o-Phenylenediamine B 2,3-Dihydroxyquinoxaline A->B Oxalic Acid, 4N HCl, Reflux C 2,3-Dichloroquinoxaline B->C POCl3 or SOCl2, DMF (cat.), Reflux D 2-Chloro-3-hydrazinylquinoxaline C->D Hydrazine Hydrate, Ethanol, RT E 4-Chloro-[4][5][6]triazolo[4,3-a]quinoxaline D->E Triethyl orthoformate, Reflux F 4-Amino-[4][5][6]triazolo[4,3-a]quinoxaline Derivatives E->F Primary/Secondary Amine, Ethanol, RT

Experimental Protocols

Step 1: Synthesis of 2,3-Dihydroxyquinoxaline

This procedure outlines the cyclocondensation of o-phenylenediamine with oxalic acid.

Materials:

  • o-Phenylenediamine

  • Oxalic acid dihydrate

  • 4N Hydrochloric acid

  • Ethanol (Rectified spirit)

  • Distilled water

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) in ethanol.

  • In a separate beaker, prepare a warm solution of oxalic acid dihydrate (2 equivalents) in ethanol.

  • Add the oxalic acid solution to the o-phenylenediamine solution and stir.

  • Add 4N hydrochloric acid to the mixture.

  • Reflux the reaction mixture for 4 hours.

  • Cool the mixture to room temperature. The product will precipitate.

  • Filter the precipitate, wash with cold water, and then with ethanol.

  • Recrystallize the crude product from ethanol to obtain pure 2,3-dihydroxyquinoxaline.

Typical Yield: 90%

Step 2: Synthesis of 2,3-Dichloroquinoxaline

This step involves the chlorination of 2,3-dihydroxyquinoxaline.

Materials:

  • 2,3-Dihydroxyquinoxaline

  • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF, catalytic amount)

  • Crushed ice

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2,3-dihydroxyquinoxaline (1 equivalent) and phosphorus oxychloride (4 equivalents).

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 90 minutes.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture onto crushed ice with constant stirring.

  • The solid precipitate of 2,3-dichloroquinoxaline is collected by filtration, washed with cold water, and dried.

Typical Yield: 85% Melting Point: 150-154 °C

Step 3: Synthesis of 2-Chloro-3-hydrazinylquinoxaline

This procedure describes the hydrazinolysis of 2,3-dichloroquinoxaline.

Materials:

  • 2,3-Dichloroquinoxaline

  • Hydrazine hydrate (99-100%)

  • Ethanol or Methanol

Procedure:

  • Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature.

  • Reflux the mixture for 30 minutes. A yellow slurry will form.

  • Cool the mixture to room temperature.

  • Filter the precipitate, wash with ethanol, and then with water.

  • Dry the solid to obtain 2-chloro-3-hydrazinylquinoxaline. The product can be recrystallized from methanol.

Typical Yield: 75% Melting Point: 180-181 °C (decomposes)

Step 4: Synthesis of 4-Chloro-[4][5][6]triazolo[4,3-a]quinoxaline

This step involves the cyclization of the hydrazinyl intermediate to form the triazole ring.

Materials:

  • 2-Chloro-3-hydrazinylquinoxaline

  • Triethyl orthoformate

  • Cyclohexane

Procedure:

  • In a round-bottom flask, suspend 2-chloro-3-hydrazinylquinoxaline (1 equivalent) in triethyl orthoformate.

  • Heat the reaction mixture at 100°C for 1 hour.

  • Cool the mixture to room temperature. The product will precipitate.

  • Filter the solid, wash with cyclohexane, and dry to obtain 4-chloro-[4][5][6]triazolo[4,3-a]quinoxaline.

Typical Yield: ~90% Melting Point: 287-290 °C

Step 5: Synthesis of 4-Amino-[4][5][6]triazolo[4,3-a]quinoxaline Derivatives

This final step involves the nucleophilic substitution of the chloro group with a primary or secondary amine.

Materials:

  • 4-Chloro-[4][5][6]triazolo[4,3-a]quinoxaline

  • Desired primary or secondary amine (e.g., morpholine, pyrrolidine, aniline derivatives)

  • Ethanol

Procedure:

  • Dissolve 4-chloro-[4][5][6]triazolo[4,3-a]quinoxaline (1 equivalent) in ethanol.

  • Add the desired amine (excess, e.g., 2-3 equivalents).

  • Stir the reaction mixture at room temperature for 2 hours.

  • The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Quantitative Data Summary

The following tables summarize the yields and melting points for representative intermediates and final products.

Table 1: Intermediates in the Synthesis of 4-amino-triazolo[4,3-a]quinoxaline

CompoundMolecular FormulaMolecular WeightYield (%)Melting Point (°C)
2,3-DihydroxyquinoxalineC₈H₆N₂O₂162.15~90>360
2,3-DichloroquinoxalineC₈H₄Cl₂N₂199.04~85150-154
2-Chloro-3-hydrazinylquinoxalineC₈H₇ClN₄194.62~75180-181 (dec.)
4-Chloro-[4][5][6]triazolo[4,3-a]quinoxalineC₉H₅ClN₄204.62~90287-290

Table 2: Examples of 4-Amino-[4][5][6]triazolo[4,3-a]quinoxaline Derivatives

DerivativeR Group (Amine)Molecular FormulaYield (%)Melting Point (°C)Reference
4-(Morpholin-4-yl)-[4][5][6]triazolo[4,3-a]quinoxalineMorpholineC₁₃H₁₃N₅O--
4-(Pyrrolidin-1-yl)-[4][5][6]triazolo[4,3-a]quinoxalinePyrrolidineC₁₃H₁₃N₅--
4-Amino-1-ethyl-[4][5][6]triazolo[4,3-a]quinoxalineAmmoniaC₁₁H₁₁N₅22284-288[7]

Note: Yields and melting points can vary based on the specific reaction conditions and purity of reagents.

Mechanism of Action: A2B Adenosine Receptor Antagonism

Several derivatives of[4][5][6]triazolo[4,3-a]quinoxaline have been identified as potent anticancer agents.[1] One of the proposed mechanisms of action is the antagonism of the A2B adenosine receptor (A2BAR).[5][8] In the tumor microenvironment, high levels of adenosine suppress the anti-tumor immune response and promote cancer cell proliferation, angiogenesis, and metastasis through A2B receptor signaling.[4][5] By blocking this receptor, these compounds can potentially reverse these effects and enhance anti-tumor immunity.[6]

A2B_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Effects A2BAR A2B Adenosine Receptor Gs Gαs Protein A2BAR->Gs Activates Adenosine Adenosine (in Tumor Microenvironment) Adenosine->A2BAR Activates Antagonist 4-Amino-triazolo[4,3-a]quinoxaline (Antagonist) Antagonist->A2BAR Blocks AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Activates Proliferation Cell Proliferation Gene->Proliferation Angiogenesis Angiogenesis Gene->Angiogenesis Metastasis Metastasis Gene->Metastasis ImmuneSuppression Immune Suppression Gene->ImmuneSuppression

This simplified diagram illustrates how adenosine activates the A2B receptor, leading to a cascade of intracellular events that promote cancer progression. The 4-amino-triazolo[4,3-a]quinoxaline derivatives act as antagonists, blocking this pathway and thereby inhibiting tumor growth and metastasis.

References

Application Notes and Protocols for Cancer Cell Line Studies Utilizing 4-Chloro-triazolo[4,3-a]quinoxaline as a Synthetic Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 4-Chloro-triazolo[4,3-a]quinoxaline as a key intermediate in the synthesis of novel anticancer agents. While this compound itself is primarily a reactive precursor and not typically evaluated for direct cytotoxicity, its derivatives have demonstrated significant potential in targeting various cancer cell lines. This document outlines the established mechanisms of action of these derivatives, presents their reported cytotoxic activities, and provides detailed protocols for their evaluation in a laboratory setting.

Introduction to the[1][2][3]triazolo[4,3-a]quinoxaline Scaffold in Cancer Research

The[1][2][3]triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities, including potent anticancer properties.[4][5] 4-Chloro-triazolo[4,3-a]quinoxaline serves as a crucial building block for the synthesis of a wide array of derivatives. The chlorine atom at the 4-position acts as a leaving group, facilitating nucleophilic substitution to introduce various functionalities and modulate the biological activity of the resulting compounds.

Derivatives of this scaffold have been shown to exert their anticancer effects through multiple mechanisms of action, including:

  • DNA Intercalation and Topoisomerase II Inhibition: The planar aromatic structure of the triazoloquinoxaline core allows these molecules to intercalate between DNA base pairs, disrupting DNA replication and transcription.[3] Furthermore, some derivatives have been identified as potent inhibitors of Topoisomerase II, an enzyme crucial for resolving DNA topological problems during cell division.[6][7] Inhibition of this enzyme leads to the accumulation of double-strand DNA breaks and subsequent induction of apoptosis.

  • Kinase Inhibition (e.g., VEGFR-2): Certain derivatives have been designed to target specific protein kinases involved in cancer progression. For instance, inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) has been reported, which is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.

  • BET Protein Inhibition: The Bromodomain and Extra-Terminal (BET) family of proteins are epigenetic readers that play a critical role in the transcriptional regulation of oncogenes. Novel inhibitors based on the[1][2][3]triazolo[4,3-a]quinoxaline scaffold have been developed, demonstrating the versatility of this chemical class in targeting diverse cancer-related pathways.

Data Presentation: Cytotoxic Activity of[1][2][3]triazolo[4,3-a]quinoxaline Derivatives

The following tables summarize the in vitro cytotoxic activity (IC₅₀ values in µM) of various derivatives synthesized from 4-Chloro-triazolo[4,3-a]quinoxaline against a panel of human cancer cell lines. It is important to note that the parent chloro-compound is not typically assayed due to its role as a reactive intermediate.

Table 1: Cytotoxicity (IC₅₀ in µM) of Selected[1][2][3]triazolo[4,3-a]quinoxaline Derivatives

Derivative IDCancer Cell LineIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
12d HepG2 (Liver)22.08 ± 2.1Doxorubicin7.94 ± 0.6
HCT-116 (Colon)27.13 ± 2.2Doxorubicin8.07 ± 0.8
MCF-7 (Breast)17.12 ± 1.5Doxorubicin6.75 ± 0.4
12a HepG2 (Liver)31.40 ± 2.8Doxorubicin7.94 ± 0.6
HCT-116 (Colon)28.81 ± 2.4Doxorubicin8.07 ± 0.8
MCF-7 (Breast)19.72 ± 1.5Doxorubicin6.75 ± 0.4
10c HepG2 (Liver)33.41 ± 2.9Doxorubicin7.94 ± 0.6
HCT-116 (Colon)29.96 ± 2.5Doxorubicin8.07 ± 0.8
MCF-7 (Breast)24.78 ± 1.9Doxorubicin6.75 ± 0.4
10d HepG2 (Liver)37.55 ± 3.3Doxorubicin7.94 ± 0.6
HCT-116 (Colon)30.22 ± 2.6Doxorubicin8.07 ± 0.8
MCF-7 (Breast)25.53 ± 2.0Doxorubicin6.75 ± 0.4

Data compiled from studies on derivatives of the[1][2][3]triazolo[4,3-a]quinoxaline scaffold.[3]

Table 2: Growth Inhibition (GI₅₀ in µM) of a 1-Substituted[1][2][3]triazolo[4,3-a]quinoxaline Derivative (9a)

Cancer Cell Line PanelCell LineGI₅₀ (µM)
LeukemiaSR3.91
Non-Small Cell Lung CancerHOP-923.45
NCI-H4603.49
Colon CancerHCT-1163.21
HCT-151.96
CNS CancerU2515.18
MelanomaLOX IMVI3.69
Renal CancerA4981.80
Prostate CancerPC-35.19
Breast CancerMDA-MB-4685.55

Data from a study evaluating a panel of 60 human cancer cell lines.[8]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer properties of novel derivatives synthesized from 4-Chloro-triazolo[4,3-a]quinoxaline.

Cell Viability Assessment by MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of the test compounds on cancer cells.

Materials:

  • Cancer cell lines of interest (e.g., MCF-7, HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete culture medium. The final DMSO concentration should not exceed 0.5% (v/v).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO) and a blank control (medium only).

    • Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis in cancer cells treated with test compounds using flow cytometry.

Materials:

  • Cancer cell lines

  • Test compounds

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the test compound at its predetermined IC₅₀ concentration for 24 to 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. For adherent cells, use trypsin-EDTA.

    • Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer provided in the kit at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer within one hour of staining.

    • FITC is detected in the FL1 channel and PI in the FL2 channel.

    • Acquire at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software (e.g., FlowJo) to analyze the data.

    • Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

    • Quantify the percentage of apoptotic cells in the treated samples compared to the untreated control.[6]

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate key signaling pathways targeted by[1][2][3]triazolo[4,3-a]quinoxaline derivatives and a general experimental workflow for their evaluation.

G cluster_workflow Experimental Workflow for Anticancer Evaluation start Synthesize Derivatives from 4-Chloro-triazolo[4,3-a]quinoxaline mtt Cell Viability Assay (MTT) start->mtt ic50 Determine IC50 Values mtt->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Mechanism of Action Studies (e.g., Western Blot) apoptosis->western end Lead Compound Identification western->end

Caption: General experimental workflow for the synthesis and anticancer evaluation of derivatives.

G cluster_pathway Potential Mechanism: Topoisomerase II Inhibition derivative [1,2,4]triazolo[4,3-a]quinoxaline Derivative topoII Topoisomerase II derivative->topoII Inhibits dna DNA topoII->dna Relieves supercoiling cleavage DNA Double-Strand Break topoII->cleavage Stabilizes cleavage complex apoptosis Apoptosis cleavage->apoptosis Induces

Caption: Inhibition of Topoisomerase II leading to apoptosis.

G cluster_vegfr Potential Mechanism: VEGFR-2 Signaling Inhibition vegf VEGF vegfr2 VEGFR-2 vegf->vegfr2 Activates pi3k_akt PI3K/Akt Pathway vegfr2->pi3k_akt ras_mapk Ras/MAPK Pathway vegfr2->ras_mapk derivative [1,2,4]triazolo[4,3-a]quinoxaline Derivative derivative->vegfr2 Inhibits survival Cell Survival pi3k_akt->survival proliferation Cell Proliferation ras_mapk->proliferation angiogenesis Angiogenesis proliferation->angiogenesis survival->angiogenesis

Caption: Inhibition of the VEGFR-2 signaling pathway.

G cluster_apoptosis Apoptosis Induction via Bcl-2 Family Modulation derivative [1,2,4]triazolo[4,3-a]quinoxaline Derivative bcl2 Bcl-2 (Anti-apoptotic) derivative->bcl2 Downregulates bax Bax (Pro-apoptotic) derivative->bax Upregulates bcl2->bax Inhibits caspases Caspase Cascade bax->caspases Activates apoptosis Apoptosis caspases->apoptosis Executes

Caption: Modulation of Bcl-2 family proteins to induce apoptosis.

References

Application Notes and Protocols for Antiviral Screening of Triazolo[4,3-a]quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triazolo[4,3-a]quinoxaline derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including potential antiviral applications. This document provides detailed application notes and standardized protocols for the screening and evaluation of these compounds against various viral pathogens. The methodologies outlined below are designed to ensure reproducibility and comparability of results, facilitating the identification of lead candidates for further drug development.

Data Presentation: Antiviral Activity of Triazolo[4,3-a]quinoxaline Derivatives

The antiviral efficacy of novel compounds is typically quantified by determining their half-maximal effective concentration (EC50) and half-maximal cytotoxic concentration (CC50). The EC50 value represents the concentration of a compound that inhibits 50% of viral activity, while the CC50 value indicates the concentration that causes a 50% reduction in cell viability. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical parameter for assessing the therapeutic potential of an antiviral agent, with a higher SI value indicating greater selectivity for viral targets over host cells.

While extensive quantitative data for a wide range of triazolo[4,3-a]quinoxaline compounds is still emerging in the scientific literature, the following tables summarize available data to illustrate the potential of this chemical scaffold.

Table 1: Antiviral Activity of Selected Quinoxaline Derivatives against Herpes Simplex Virus Type 1 (HSV-1)

Compound IDVirus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
1 Not SpecifiedVeroPlaque Reduction> 43.8 (20 µg/mL)Not ReportedNot Reported[1]
2a-d Not SpecifiedNot SpecifiedPlaque ReductionVery Weak ActivityNot ReportedNot Reported[1]
3a-d Not SpecifiedNot SpecifiedPlaque ReductionVery Weak ActivityNot ReportedNot Reported[1]

Note: Compound 1, identified as 1-(4-chloro-8-methyl[1][2][3]triazolo[4,3a]quinoxaline-1-yl)-3-phenyl thiourea, showed a 25% reduction in the number of plaques at 20 µg/mL[1]. Compounds 2a-d are aldehydo-sugar-N-(3-phenylquinoxalin-2-yl)hydrazones and 3a-d are 1-(4-phenyl-[1][2][3]triazolo[4,3-a]quinoxalin-1-yl)alditols[1]. Further studies are required to determine precise EC50 values.

Table 2: Antiviral Activity of Selected Quinoxaline Derivatives against Human Cytomegalovirus (HCMV)

Compound IDVirus StrainCell LineAssay TypeEC50 (µM)CC50 (µM)SI (CC50/EC50)Reference
Compound A Not SpecifiedNot SpecifiedNot Specified< 0.05108.47> 2169
Compound B Not SpecifiedNot SpecifiedNot Specified< 0.05> 150> 3000
Ganciclovir (Control) Not SpecifiedNot SpecifiedNot Specified0.059> 150> 2542

Note: The specific structures for Compounds A and B were not detailed in the immediate search results but were noted to have higher activity than the standard drug ganciclovir[1].

Experimental Protocols

Detailed and standardized protocols are essential for the accurate assessment of antiviral activity. The following sections provide step-by-step methodologies for two common and robust antiviral screening assays.

Cytopathic Effect (CPE) Inhibition Assay

This assay is a widely used method to screen for antiviral compounds by measuring their ability to protect host cells from virus-induced damage and death (cytopathic effect).

Objective: To determine the EC50 and CC50 of triazolo[4,3-a]quinoxaline compounds.

Materials:

  • Host cells permissive to the virus of interest (e.g., Madin-Darby Canine Kidney (MDCK) cells for influenza virus, Vero cells for Herpes Simplex Virus).

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).

  • Virus stock with a known titer.

  • Triazolo[4,3-a]quinoxaline compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well cell culture plates.

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or Neutral Red).

  • Plate reader for absorbance or luminescence.

  • Positive control antiviral drug.

Protocol:

  • Cell Seeding:

    • Trypsinize and count host cells.

    • Seed the cells into 96-well plates at a density that will result in a confluent monolayer after 24 hours of incubation (e.g., 1 x 10^4 to 2 x 10^4 cells/well).

    • Incubate the plates at 37°C in a 5% CO2 incubator.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of the triazolo[4,3-a]quinoxaline compounds and the positive control drug in cell culture medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically ≤ 0.5%).

    • For the cytotoxicity assay (CC50 determination), add the compound dilutions to a separate plate of uninfected cells.

    • For the antiviral assay (EC50 determination), remove the medium from the seeded cell plates and add the compound dilutions.

  • Virus Infection:

    • Dilute the virus stock in cell culture medium to a predetermined multiplicity of infection (MOI) that will cause significant CPE within 48-72 hours.

    • Add the diluted virus to the wells containing the test compounds.

    • Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until significant CPE is observed in the virus control wells.

  • Quantification of Cell Viability:

    • After the incubation period, measure cell viability using a chosen reagent according to the manufacturer's instructions.

    • For example, if using a crystal violet staining method, fix the cells, stain with crystal violet, wash, and then solubilize the dye to measure absorbance[4].

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the cell control.

    • Calculate the percentage of CPE inhibition for each compound concentration relative to the virus control.

    • Determine the EC50 and CC50 values by plotting the data and using a non-linear regression analysis.

    • Calculate the Selectivity Index (SI = CC50 / EC50).

Plaque Reduction Assay

This assay is considered a gold standard for quantifying infectious virus and evaluating the efficacy of antiviral compounds. It measures the ability of a compound to reduce the number of viral plaques, which are localized areas of cell death and lysis caused by viral infection.

Objective: To determine the concentration of a triazolo[4,3-a]quinoxaline compound that reduces the number of viral plaques by 50% (PRNT50).

Materials:

  • Confluent monolayers of permissive host cells in 6-well or 12-well plates (e.g., Vero cells for HSV).

  • Virus stock of a known titer.

  • Triazolo[4,3-a]quinoxaline compounds.

  • Cell culture medium.

  • Overlay medium (e.g., medium containing 0.5-1% methylcellulose or agarose) to restrict virus spread.

  • Fixative (e.g., methanol or formaldehyde).

  • Staining solution (e.g., crystal violet).

Protocol:

  • Cell Preparation:

    • Seed host cells into multi-well plates to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the triazolo[4,3-a]quinoxaline compounds in cell culture medium.

    • Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units (PFU) per well).

  • Infection and Treatment:

    • Remove the growth medium from the cell monolayers.

    • Inoculate the cells with the diluted virus and incubate for 1 hour at 37°C to allow for viral adsorption[2][5].

    • After the adsorption period, remove the virus inoculum.

    • Add the overlay medium containing the different concentrations of the test compounds to the respective wells. Include a virus control (overlay with no compound) and a cell control (no virus, no compound).

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for plaque formation (typically 2-5 days, depending on the virus)[3][5].

  • Plaque Visualization and Counting:

    • After incubation, remove the overlay medium.

    • Fix the cells with a suitable fixative for 10-20 minutes.

    • Stain the fixed cells with a staining solution, such as crystal violet, for 15-30 minutes[3].

    • Gently wash the wells with water to remove excess stain and allow the plates to dry.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.

    • Determine the PRNT50 value by plotting the percentage of plaque reduction against the compound concentration and performing a regression analysis.

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the described antiviral screening assays.

CPE_Inhibition_Assay_Workflow Cytopathic Effect (CPE) Inhibition Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start seed_cells Seed Host Cells in 96-well Plates start->seed_cells prepare_compounds Prepare Serial Dilutions of Compounds add_compounds Add Compounds to Cells prepare_compounds->add_compounds add_virus Infect Cells with Virus add_compounds->add_virus incubate Incubate for 48-72 hours add_virus->incubate measure_viability Measure Cell Viability incubate->measure_viability calculate_ec50_cc50 Calculate EC50 and CC50 measure_viability->calculate_ec50_cc50 end End calculate_ec50_cc50->end

Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.

Plaque_Reduction_Assay_Workflow Plaque Reduction Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start seed_cells Seed Host Cells to Confluency start->seed_cells prepare_compounds_virus Prepare Compound Dilutions & Virus Inoculum infect_cells Infect Cells with Virus (1 hr) prepare_compounds_virus->infect_cells add_overlay Add Overlay with Compounds infect_cells->add_overlay incubate Incubate for 2-5 Days add_overlay->incubate fix_stain Fix and Stain Plaques incubate->fix_stain count_plaques Count Plaques fix_stain->count_plaques calculate_prnt50 Calculate PRNT50 count_plaques->calculate_prnt50 end End calculate_prnt50->end

Caption: Workflow for the Plaque Reduction Assay.

Potential Viral Signaling Pathway Inhibition

While the precise mechanisms of action for many triazolo[4,3-a]quinoxaline compounds are still under investigation, the broader class of quinoxaline derivatives has been shown to interfere with various stages of the viral life cycle. A potential, generalized mechanism of action could involve the inhibition of viral enzymes crucial for replication, such as viral polymerase or protease. The following diagram illustrates a hypothetical signaling pathway where a triazolo[4,3-a]quinoxaline compound inhibits viral replication.

Viral_Replication_Inhibition Hypothetical Mechanism of Viral Replication Inhibition cluster_entry Viral Entry cluster_replication Viral Replication cluster_assembly Assembly & Release virus Virus Particle entry Binding & Entry virus->entry host_cell Host Cell uncoating Uncoating entry->uncoating viral_rna_dna Viral RNA/DNA uncoating->viral_rna_dna replication Replication (Viral Polymerase) viral_rna_dna->replication translation Translation (Viral Protease) viral_rna_dna->translation assembly Assembly viral_rna_dna->assembly replication->viral_rna_dna viral_proteins Viral Proteins translation->viral_proteins viral_proteins->assembly release Release of New Virions assembly->release inhibitor Triazolo[4,3-a]quinoxaline Compound inhibitor->replication Inhibition inhibitor->translation Inhibition

Caption: Potential inhibition of viral replication by a triazolo[4,3-a]quinoxaline compound.

References

Application Notes and Protocols for Antimicrobial Evaluation of Novel Quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoxaline derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects against a range of pathogens.[1][2][3][4][5] These heterocyclic compounds represent a promising scaffold for the development of novel therapeutic agents to combat the growing challenge of antimicrobial resistance. The diverse mechanisms of action, which can include the inhibition of essential enzymes like DNA gyrase and topoisomerase IV or the induction of oxidative stress, make them versatile candidates for further investigation.[6][7][8]

These application notes provide a comprehensive guide to the standardized methods for evaluating the antimicrobial efficacy of novel quinoxaline derivatives. Detailed protocols for key assays are presented to ensure reproducible and comparable results.

Data Presentation: Antimicrobial Activity of Quinoxaline Derivatives

The following tables summarize the in vitro antimicrobial activity of various quinoxaline derivatives against selected microbial strains, as reported in recent literature.

Table 1: Minimum Inhibitory Concentration (MIC) of Quinoxaline Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
Quinoxaline Derivative Methicillin-Resistant Staphylococcus aureus (MRSA)1 - 4[9]
Vancomycin (Reference) Methicillin-Resistant Staphylococcus aureus (MRSA)4[9]
Compound 5p Staphylococcus aureus4 - 16[10]
Compound 5p Bacillus subtilis8 - 32[10]
Compound 5p Escherichia coli4 - 32[10]
Compound 5p MRSA8 - 32[10]
Compound 4a Fungal Strain10±0.02 (µM)[1]
Compound 4h Fungal Strain11±0.01 (µM)[1]

A lower MIC value indicates greater potency.[1]

Table 2: Zone of Inhibition for Quinoxaline Derivatives

Compound/DerivativeTest OrganismConcentrationZone of Inhibition (mm)Reference
Compound QXN1 Pseudomonas aeruginosaNot SpecifiedPotent Activity[3]
Compound QXN5 Pseudomonas aeruginosaNot SpecifiedPotent Activity[3]
Compound QXN6 Pseudomonas aeruginosaNot SpecifiedPotent Activity[3]
Compound 4 Gram-positive & Gram-negative bacteria50 µ g/disk Highly Active[4]
Compound 5a Gram-positive & Gram-negative bacteria50 µ g/disk Highly Active[4]
Compound 5c Gram-positive & Gram-negative bacteria50 µ g/disk Highly Active[4]

A larger zone of inhibition indicates greater antimicrobial activity.[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][9]

Materials:

  • Quinoxaline derivative stock solution (typically in DMSO)[6]

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable broth medium[11]

  • Standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL)[6]

  • Positive control (growth control) and negative control (sterility control)

  • Reference antibiotic (e.g., ciprofloxacin, vancomycin)[4][9]

Procedure:

  • Prepare serial two-fold dilutions of the quinoxaline derivative in the microtiter plate using the broth medium.[9]

  • Add the standardized bacterial inoculum to each well, except for the negative control wells.

  • Include positive control wells (inoculum without the test compound) and a negative control (broth only).

  • Incubate the plate at 35°C ± 2°C for 16-20 hours.[6]

  • The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[6]

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay determines the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6][12]

Materials:

  • MIC plate from the previous experiment

  • Nutrient agar plates

  • Sterile pipette tips

  • Incubator (35°C ± 2°C)

Procedure:

  • From each well of the MIC plate that shows no visible growth, take a 10 µL aliquot.[6]

  • Spot-plate the aliquot onto a nutrient agar plate.

  • Incubate the agar plates at 35°C ± 2°C for 18-24 hours.[6]

  • The MBC is the lowest concentration of the quinoxaline derivative that results in no colony formation or a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[6]

Protocol 3: Time-Kill Kinetics Assay

This assay assesses the rate at which an antimicrobial agent kills a bacterial population over time.[10][13]

Materials:

  • Standardized bacterial suspension (e.g., 2 x 10^6 CFU/mL)[10]

  • Quinoxaline derivative at various concentrations (e.g., 2x MIC, 3x MIC)[10]

  • Growth medium

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Nutrient agar plates for colony counting

Procedure:

  • Add the quinoxaline derivative at the desired concentrations to the bacterial suspensions.

  • Incubate the cultures at 37°C with continuous shaking.[10]

  • At specified time intervals (e.g., 0, 1, 2, 4, 6, 12, 24 hours), withdraw aliquots from each culture.[13]

  • Perform serial dilutions of the aliquots and plate them on nutrient agar to determine the number of viable bacteria (CFU/mL).

  • Plot the log10 CFU/mL against time to visualize the killing kinetics.

Protocol 4: Anti-Biofilm Activity Assay

This protocol evaluates the ability of a compound to inhibit biofilm formation or eradicate established biofilms.[14][15]

Materials:

  • Mid-logarithmic phase bacterial cultures (e.g., 2 x 10^6 CFU/mL)[10]

  • 96-well tissue culture plates

  • Quinoxaline derivative at various concentrations

  • Growth medium

  • Crystal violet solution (0.1%)

  • Ethanol (95%) or other suitable solvent

  • Plate reader

Procedure (Inhibition of Biofilm Formation):

  • Add the bacterial suspension and different concentrations of the quinoxaline derivative to the wells of a 96-well plate.

  • Incubate the plate under appropriate conditions to allow for biofilm formation (typically 24-48 hours).[10]

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.[10]

  • Stain the adherent biofilms with crystal violet solution.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound crystal violet with a suitable solvent (e.g., 95% ethanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to quantify the biofilm biomass.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on mammalian cell lines.[16][17]

Materials:

  • Human cancer cell lines (e.g., PC-14, MKN 45)[16]

  • 96-well cell culture plates

  • Quinoxaline derivative at various concentrations

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol)

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the quinoxaline derivative for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Add a solubilizing agent to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[18]

Visualizations

experimental_workflow cluster_screening Primary Screening cluster_characterization Further Characterization cluster_safety_mechanism Safety & Mechanism start Novel Quinoxaline Derivatives mic MIC Determination (Broth Microdilution) start->mic Quantitative agar_diffusion Agar Diffusion (Preliminary Activity) start->agar_diffusion Qualitative mbc MBC Determination mic->mbc time_kill Time-Kill Kinetics mic->time_kill anti_biofilm Anti-Biofilm Assay mic->anti_biofilm agar_diffusion->mic cytotoxicity Cytotoxicity Assay (e.g., MTT) mbc->cytotoxicity time_kill->cytotoxicity anti_biofilm->cytotoxicity mechanism Mechanism of Action Studies (e.g., DNA Gyrase Assay) cytotoxicity->mechanism end Lead Compound Identification mechanism->end

Caption: Workflow for antimicrobial evaluation of quinoxaline derivatives.

mechanism_of_action cluster_dna_gyrase DNA Gyrase Inhibition cluster_ros Oxidative Stress Induction quinoxaline Quinoxaline Derivative dna_gyrase DNA Gyrase / Topoisomerase IV quinoxaline->dna_gyrase bioreduction Bioreductive Activation (in bacteria) quinoxaline->bioreduction supercoiling DNA Supercoiling & Replication dna_gyrase->supercoiling Inhibits dna_damage DNA Damage supercoiling->dna_damage Leads to cell_death Bacterial Cell Death dna_damage->cell_death ros Reactive Oxygen Species (ROS) Generation bioreduction->ros cellular_damage Oxidative Damage to DNA, Proteins, Lipids ros->cellular_damage cellular_damage->cell_death

Caption: Potential mechanisms of antimicrobial action for quinoxalines.

References

Application Notes and Protocols: 4-Chloro-triazolo[4,3-a]quinoxaline in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The[1][2][3]triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. The strategic introduction of a chlorine atom at the 4-position creates a versatile synthetic handle, 4-Chloro-triazolo[4,3-a]quinoxaline, which serves as a key intermediate for the development of a wide array of therapeutic agents. This reactive site allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores and the fine-tuning of physicochemical and pharmacological properties. Derivatives of this scaffold have demonstrated promising efficacy in several key therapeutic areas, most notably as anticancer, antiviral, antimicrobial, and anticonvulsant agents.[4][5][6][7] This document provides a comprehensive overview of the applications of 4-Chloro-triazolo[4,3-a]quinoxaline, including detailed experimental protocols and a summary of structure-activity relationships.

Synthetic Utility and Experimental Protocol

The chlorine atom at the 4-position of the triazolo[4,3-a]quinoxaline core is readily displaced by a variety of nucleophiles, most commonly amines. This reaction is typically carried out under basic conditions and provides a straightforward route to a diverse library of 4-substituted derivatives.

General Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_process Process cluster_product Product start_chloro 4-Chloro-triazolo[4,3-a]quinoxaline reflux Reflux start_chloro->reflux start_nucleophile Nucleophile (e.g., R-NH2) start_nucleophile->reflux conditions Solvent (e.g., Acetonitrile, DMF) Base (e.g., Triethylamine) conditions->reflux product 4-Substituted-triazolo[4,3-a]quinoxaline reflux->product

Caption: General workflow for the synthesis of 4-substituted derivatives.

Detailed Protocol: Synthesis of 1-(4-((1-Ethyl-[1][2][3]triazolo[4,3-a]quinoxalin-4-yl)amino)phenyl)ethan-1-one

This protocol describes the synthesis of a specific anticancer agent, demonstrating the nucleophilic substitution of the 4-chloro group with an aromatic amine.

Materials:

  • 4-chloro-1-ethyl-[1][2][3]triazolo[4,3-a]quinoxaline

  • 4-aminoacetophenone

  • Dry Acetonitrile (CH₃CN)

  • Triethylamine (TEA)

Procedure:

  • A mixture of 4-chloro-1-ethyl-[1][2][3]triazolo[4,3-a]quinoxaline (0.3 g, 1.22 mmol) and 4-aminoacetophenone (0.18 g, 1.34 mmol) is prepared in dry acetonitrile (10 mL).

  • A catalytic amount of triethylamine (a few drops) is added to the reaction mixture.

  • The mixture is heated under reflux for a period of 4 to 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is concentrated under reduced pressure.

  • The resulting precipitated solid is collected by filtration.

  • The crude product is purified by crystallization from ethanol to yield the desired compound, 1-(4-((1-ethyl-[1][2][3]triazolo[4,3-a]quinoxalin-4-yl)amino)phenyl)ethan-1-one.

Applications in Anticancer Drug Discovery

Derivatives of 4-Chloro-triazolo[4,3-a]quinoxaline have shown significant potential as anticancer agents, acting through various mechanisms of action.

EGFR Kinase and Tubulin Polymerization Inhibitors

A series of chalcone derivatives bearing the triazolo[4,3-a]quinoxaline moiety have been synthesized and evaluated for their cytotoxic activity. These compounds have been shown to act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization.

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS Compound Triazoloquinoxaline Derivative Compound->Dimerization Inhibition AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway by triazoloquinoxaline derivatives.

Quantitative Data:

CompoundTarget Cell LineIC₅₀ (µM)EGFR Kinase IC₅₀ (µM)Tubulin Polymerization IC₅₀ (µM)
7b HCT-1161.650.127-
MCF-72.53
HepG-24.28
7c HCT-1162.890.136-
MCF-73.47
HepG-25.16
7e HCT-1164.330.08314.7
MCF-76.21
HepG-28.94
7g HCT-1163.110.0938.4
MCF-74.82
HepG-27.56
Doxorubicin HCT-1160.45--
MCF-70.52
HepG-20.63

Data extracted from literature.[3]

DNA Intercalating Agents

Certain derivatives of[1][2][3]triazolo[4,3-a]quinoxaline have been designed to act as DNA intercalating agents, leading to cytotoxic effects in cancer cells.

Quantitative Data:

CompoundHepG2 IC₅₀ (µM)HCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)DNA Binding IC₅₀ (µM)
10c 33.41 ± 2.929.96 ± 2.524.78 ± 1.942.35 ± 3.9
10d 37.55 ± 3.330.22 ± 2.625.53 ± 2.050.35 ± 3.9
12a 31.40 ± 2.828.81 ± 2.419.72 ± 1.539.35 ± 3.9
12d 22.08 ± 2.127.13 ± 2.217.12 ± 1.535.33 ± 1.8
Doxorubicin 7.94 ± 0.68.07 ± 0.86.75 ± 0.431.27 ± 1.8

Data extracted from literature.[8][9]

BET Inhibitors

The[1][2][3]triazolo[4,3-a]quinoxaline scaffold has been identified as a promising framework for the development of Bromodomain and Extra-Terminal (BET) protein inhibitors, which are emerging as a new class of epigenetic-based cancer therapeutics.[10][11][12]

Quantitative Data:

CompoundBRD4 (BD1+BD2) IC₅₀ (µM)Ty-82 Cell Line IC₅₀ (µM)THP-1 Cell Line IC₅₀ (µM)
13 0.024--
Compound 3 -2.51.6

Data extracted from literature.[11][13]

Experimental Protocols for Biological Assays

MTT Cell Viability Assay

This protocol outlines the steps for determining the cytotoxic effects of novel compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, giving an indication of the number of viable cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-6,000 cells per well and allow them to attach overnight.

  • Compound Treatment: Expose the cells to various concentrations of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/ml) to each well and incubate at 37°C for 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 595 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ values using non-linear regression analysis.[10]

In Vitro Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in absorbance at 340 nm over time. Inhibitors of this process will reduce the rate and extent of the absorbance increase.

Procedure:

  • Preparation: Reconstitute purified tubulin to 3 mg/ml in G-PEM buffer.

  • Reaction Setup: In a pre-warmed 96-well plate, add 100 µL of the reconstituted tubulin to each well.

  • Compound Addition: Add varying concentrations of the test compounds (e.g., 0.1 µM–10 µM) to the wells.

  • Measurement: Record the absorbance at 340 nm every 60 seconds for one hour at 37°C using a microplate reader.

  • Data Analysis: Plot the absorbance against time and determine the effect of the compounds on the polymerization curve.[10]

Structure-Activity Relationship (SAR)

The biological activity of 4-substituted-triazolo[4,3-a]quinoxaline derivatives is highly dependent on the nature of the substituent at the 4-position.

SAR core [1,2,4]Triazolo[4,3-a]quinoxaline Core sub1 Chalcone Moiety at C4 core->sub1 sub2 Aromatic/Heterocyclic Amines at C4 core->sub2 sub3 Aminophenyl Group at C4 core->sub3 sub4 Thioether Linkage at C4 core->sub4 effect1 Dual EGFR/Tubulin Inhibition (Anticancer) sub1->effect1 effect2 DNA Intercalation (Anticancer) sub2->effect2 effect3 BET Inhibition (Anticancer) sub3->effect3 effect4 Anticonvulsant Activity sub4->effect4

Caption: Key structure-activity relationships of 4-substituted derivatives.

Other Therapeutic Applications

Beyond cancer, derivatives of 4-Chloro-triazolo[4,3-a]quinoxaline have shown promise in other therapeutic areas:

  • Antiviral Activity: Certain derivatives have demonstrated activity against viruses such as the Herpes simplex virus.[14][15]

  • Antimicrobial Activity: Various substituted analogs have exhibited antibacterial and antifungal properties.[14]

  • Anticonvulsant Activity: The introduction of specific side chains at the 4-position has led to compounds with significant anticonvulsant effects.[16][17]

Conclusion

4-Chloro-triazolo[4,3-a]quinoxaline is a highly valuable and versatile scaffold in medicinal chemistry. Its amenability to chemical modification at the 4-position has enabled the development of a multitude of derivatives with potent and diverse biological activities. The continued exploration of this chemical space holds significant promise for the discovery of novel therapeutic agents for a range of diseases, with particularly strong potential in the field of oncology. Further optimization of lead compounds, focusing on improving efficacy, selectivity, and pharmacokinetic profiles, will be crucial in translating these promising research findings into clinical applications.

References

Application Notes and Protocols for DNA Intercalation Studies with Triazolo[4,3-a]quinoxaline Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies and data relevant to the study of triazolo[4,3-a]quinoxaline analogues as DNA intercalating agents. The protocols outlined below are designed to guide researchers in evaluating the cytotoxic effects, DNA binding affinity, and topoisomerase II inhibitory activity of this promising class of compounds.

Introduction

Triazolo[4,3-a]quinoxaline derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological properties, including potent anticancer activity.[1][2][3] Their mechanism of action is often attributed to their ability to intercalate into the DNA double helix and inhibit the function of crucial nuclear enzymes like topoisomerase II.[4][5][6][7] This interference with DNA replication and transcription can lead to cell cycle arrest and apoptosis in cancer cells.[2][8] This document details the experimental procedures to characterize these interactions and presents a summary of quantitative data from published studies.

Data Presentation

The following tables summarize the quantitative data on the biological activity of various triazolo[4,3-a]quinoxaline analogues from multiple studies, providing a comparative reference for newly synthesized compounds.

Table 1: Cytotoxicity of Triazolo[4,3-a]quinoxaline Analogues against Human Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
8a MCF-7Not specified[7]
8b MCF-7Not specified[7]
8c MCF-7Not specified[7]
8e HepG24.66 ± 0.3[7]
HCT1168.08 ± 0.8[7]
MCF-75.11 ± 0.7[7]
10a HepG24.55 ± 0.3[7]
HCT1166.18 ± 0.8[7]
MCF-73.93 ± 0.6[7]
10c HepG233.41 ± 2.9[9]
HCT11629.96 ± 2.5[9]
MCF-724.78 ± 1.9[9]
10d HepG237.55 ± 3.3[9]
HCT11630.22 ± 2.6[9]
MCF-725.53 ± 2.0[9]
11d HepG25.61 ± 0.5[7]
HCT1166.49 ± 0.5[7]
MCF-73.71 ± 0.3[7]
12a HepG231.40 ± 2.8[9]
HCT11628.81 ± 2.4[9]
MCF-719.72 ± 1.5[9]
12d HepG222.08 ± 2.1[9]
HCT11627.13 ± 2.2[9]
MCF-717.12 ± 1.5[9]
7b MCF-7Higher than Doxorubicin[3][10]
7c MCF-7Higher than Doxorubicin[3][10]
7e MCF-7Higher than Doxorubicin[3][10]
Doxorubicin HepG27.94 ± 0.6[7][9]
HCT1168.07 ± 0.8[9]
MCF-76.75 ± 0.4[9]

Table 2: DNA Binding Affinity of Triazolo[4,3-a]quinoxaline Analogues

Compound IDDNA Binding IC50 (µM)Reference
8a 29.15 ± 1.8[7]
8b 30.23 ± 3.7[7]
8c 27.78 ± 1.3[7]
8e 27.54 ± 3.2[7]
10a 25.27 ± 1.2[7]
10c 42.35 ± 3.9[9]
10d 50.35 ± 3.9[9]
10h 57.08 ± 3.3[9]
11d 27.47 ± 2.1[7]
12a 39.35 ± 3.9[9]
12b 59.35 ± 3.2[9]
12d 35.33 ± 1.8[9]
7e 29.06[3][10]
Doxorubicin 31.27 ± 1.8[7][9]

Table 3: Topoisomerase II Inhibitory Activity of Triazolo[4,3-a]quinoxaline Analogues

Compound IDTopo II IC50 (µM)Reference
Various Analogues 0.379 ± 0.07 to 0.813 ± 0.14[7]
7c 0.940[3][10]
7e 0.890[3][10]
Doxorubicin 0.94 ± 0.4[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in the literature are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of triazolo[4,3-a]quinoxaline analogues on cancer cells.

Materials:

  • Cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Triazolo[4,3-a]quinoxaline analogues dissolved in DMSO

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% (v/v).[4]

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[4]

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.[4]

    • Incubate for 4 hours at 37°C.[4]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently for 10-15 minutes.

    • Measure the absorbance at 570 nm using a microplate reader.[4]

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Determine the IC50 value from the dose-response curve.

DNA Binding Assay (Methyl Green Displacement Assay)

This assay evaluates the ability of the test compounds to displace methyl green from a DNA-methyl green complex.

Materials:

  • Calf Thymus DNA (CT-DNA)

  • Methyl Green

  • Tris-HCl buffer (pH 7.4)

  • Triazolo[4,3-a]quinoxaline analogues dissolved in DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Preparation of DNA-Methyl Green Complex:

    • Prepare a solution of CT-DNA and methyl green in Tris-HCl buffer.

    • Incubate at room temperature to allow for complex formation.

  • Compound Titration:

    • In a 96-well plate, add the DNA-methyl green complex.

    • Add increasing concentrations of the triazolo[4,3-a]quinoxaline analogues to the wells.

    • Include a control with only the DNA-methyl green complex and a blank with buffer only.

  • Measurement:

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

    • Measure the absorbance at the wavelength of maximum absorbance for the DNA-methyl green complex (around 630 nm).

Data Analysis:

  • The decrease in absorbance indicates the displacement of methyl green from the DNA.

  • Calculate the IC50 value, which is the concentration of the compound required to displace 50% of the methyl green.

Topoisomerase II Inhibition Assay (kDNA Decatenation Assay)

This assay assesses the ability of the test compounds to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase II.

Materials:

  • Human Topoisomerase II enzyme

  • Kinetoplast DNA (kDNA)

  • 10x Topo II Assay Buffer

  • ATP

  • Stop Solution/Loading Dye (containing SDS and a tracking dye)

  • Proteinase K

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

Procedure:

  • Reaction Setup:

    • On ice, prepare a reaction mix for each sample containing 10x Topo II Assay Buffer, ATP, and kDNA.[5]

    • Add the desired concentration of the triazolo[4,3-a]quinoxaline analogue or DMSO (vehicle control) to the tubes.[5]

  • Enzyme Addition and Incubation:

    • Add diluted Topoisomerase II enzyme to each tube to initiate the reaction.[5]

    • Incubate at 37°C for 30 minutes.[11]

  • Reaction Termination:

    • Stop the reaction by adding the Stop Solution/Loading Dye.[12]

    • Add Proteinase K and incubate at 37°C for 15 minutes to digest the enzyme.[12]

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel in TAE buffer.

    • Run the gel to separate the catenated and decatenated DNA.

  • Visualization:

    • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[5] Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel.[5]

Data Analysis:

  • Compare the amount of decatenated DNA in the treated samples to the control.

  • Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the enzyme's decatenation activity.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of action of triazolo[4,3-a]quinoxaline analogues.

experimental_workflow cluster_synthesis Compound Synthesis cluster_assays Biological Evaluation cluster_mechanism Mechanism of Action synthesis Synthesis of Triazolo[4,3-a]quinoxaline Analogues cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity Test Compounds dna_binding DNA Binding Assay (Methyl Green) cytotoxicity->dna_binding Active Compounds topo_inhibition Topoisomerase II Inhibition Assay dna_binding->topo_inhibition apoptosis Apoptosis Pathway Analysis topo_inhibition->apoptosis

Experimental workflow for studying triazolo[4,3-a]quinoxaline analogues.

mechanism_of_action compound Triazolo[4,3-a]quinoxaline Analogue dna DNA compound->dna Intercalation topo_ii Topoisomerase II compound->topo_ii Inhibition dna_damage DNA Damage apoptosis Apoptosis dna_damage->apoptosis

Proposed mechanism of action for triazolo[4,3-a]quinoxaline analogues.

apoptosis_pathway compound Triazolo[4,3-a]quinoxaline Analogue bcl2 Bcl-2 compound->bcl2 Downregulation bax Bax compound->bax Upregulation caspase9 Caspase-9 bcl2->caspase9 Inhibition bax->caspase9 Activation caspase3 Caspase-3 caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis

Simplified apoptosis signaling pathway induced by the analogues.

References

Application Notes and Protocols for Nucleophilic Substitution on 4-Chloro-triazolo[4,3-a]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental procedures for the nucleophilic substitution on 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline, a key intermediate in the synthesis of a diverse range of biologically active molecules. The triazolo[4,3-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting potent anticancer, anticonvulsant, antiviral, and antimicrobial properties.[4][5][6] The functionalization at the 4-position through nucleophilic aromatic substitution (SNAr) is a critical step in the development of novel therapeutic agents.[7][8]

Introduction

The[1][2][3]triazolo[4,3-a]quinoxaline core is a fused heterocyclic system that has garnered significant attention in drug discovery.[4] The presence of the triazole ring can enhance the physicochemical and pharmacological properties of the molecule.[9] Nucleophilic substitution at the C4-position, activated by the electron-withdrawing nature of the adjacent nitrogen atoms, allows for the introduction of a wide variety of functional groups, enabling the exploration of the structure-activity relationship (SAR) and the optimization of lead compounds.[8] This application note details the synthesis of the 4-chloro precursor and subsequent nucleophilic substitution reactions with amine and alkoxide nucleophiles.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline (3)

This protocol outlines the synthesis of the starting material, 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline, from 2,3-dichloroquinoxaline.[10]

Materials:

  • 2,3-Dichloroquinoxaline (1)

  • Hydrazine hydrate

  • Methanol or Ethanol

  • Triethylorthoformate

  • Formic acid

  • Standard organic synthesis glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Synthesis of 2-Chloro-3-hydrazinylquinoxaline (2):

    • In a round-bottom flask, dissolve 2,3-dichloroquinoxaline (1) in methanol or ethanol at room temperature.

    • To this solution, add hydrazine hydrate and stir the mixture for 24 hours at room temperature.[11]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, the product, 2-chloro-3-hydrazinylquinoxaline (2), will precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline (3):

    • In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-3-hydrazinylquinoxaline (2) (2 mmol) and triethylorthoformate (1.5 ml) in formic acid (10 ml).

    • Heat the mixture to reflux and maintain for 8 hours.

    • After cooling, the reaction mixture is dried, and the residue is recrystallized from ethanol to yield 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline (3) as a solid.

Protocol 2: Nucleophilic Substitution with Amine Nucleophiles

This protocol describes the general procedure for the synthesis of 4-amino-[1][2][3]triazolo[4,3-a]quinoxaline derivatives.

Materials:

  • 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline (3)

  • Amine nucleophile (e.g., morpholine, pyrrolidine, methylamine)

  • Ethanol

  • Water

  • Standard organic synthesis glassware

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline (3) (1 mmol) in ethanol (5 ml).

  • Add the desired amine nucleophile (e.g., morpholine or pyrrolidine, 1 ml) to the solution.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, add water (10 ml) to the mixture to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure 4-amino-[1][2][3]triazolo[4,3-a]quinoxaline derivative.

Microwave-assisted alternative for methylamine: A solution of 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline in an ethanolic solution of methylamine can be subjected to microwave irradiation at 140 °C for 20 minutes.[12]

Protocol 3: Nucleophilic Substitution with Alkoxide Nucleophiles

This protocol provides a general method for the synthesis of 4-alkoxy-[1][2][3]triazolo[4,3-a]quinoxaline derivatives.

Materials:

  • 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline (3)

  • Corresponding alcohol (e.g., pentanol)

  • Sodium

  • Anhydrous solvent (e.g., the corresponding alcohol)

  • Standard organic synthesis glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Prepare the sodium alkoxide solution by carefully adding metallic sodium to the anhydrous alcohol under an inert atmosphere.

  • Add 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline (3) to the freshly prepared sodium alkoxide solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired 4-alkoxy-[1][2][3]triazolo[4,3-a]quinoxaline.

Data Presentation

The following table summarizes the yields of representative nucleophilic substitution reactions on 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline.

EntryNucleophileProductYield (%)Reference
1Morpholine4-Morpholino-[1][2][3]triazolo[4,3-a]quinoxalineNot specified
2Pyrrolidine4-Pyrrolidino-[1][2][3]triazolo[4,3-a]quinoxalineNot specified
3MethylamineN-methyl-[1][2][3]triazolo[4,3-a]quinoxalin-4-amineNot specified[12]
4Various amines4-Amino-[1][2][3]triazolo[4,3-a]quinoxaline derivatives75% (average)[7]
5Pentyloxide4-(Pentyloxy)-[1][2][3]triazolo[4,3-a]quinoxalineNot specified[9]
6Various alkoxides4-Alkoxy-[1][2][3]triazolo[4,3-a]quinoxaline derivativesGood yields[9]

Visualizations

Experimental Workflow

G cluster_0 Synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline cluster_1 Nucleophilic Substitution 2,3-Dichloroquinoxaline 2,3-Dichloroquinoxaline 2-Chloro-3-hydrazinylquinoxaline 2-Chloro-3-hydrazinylquinoxaline 2,3-Dichloroquinoxaline->2-Chloro-3-hydrazinylquinoxaline Ethanol, RT, 24h Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->2-Chloro-3-hydrazinylquinoxaline 4-Chloro-triazolo[4,3-a]quinoxaline 4-Chloro-triazolo[4,3-a]quinoxaline 2-Chloro-3-hydrazinylquinoxaline->4-Chloro-triazolo[4,3-a]quinoxaline Formic Acid, Reflux, 8h Triethylorthoformate Triethylorthoformate Triethylorthoformate->4-Chloro-triazolo[4,3-a]quinoxaline 4-Substituted-triazolo[4,3-a]quinoxaline 4-Substituted-triazolo[4,3-a]quinoxaline 4-Chloro-triazolo[4,3-a]quinoxaline->4-Substituted-triazolo[4,3-a]quinoxaline Ethanol, RT, 2h 4-Chloro-triazolo[4,3-a]quinoxaline->4-Substituted-triazolo[4,3-a]quinoxaline Alcohol, Reflux Amine Nucleophile Amine Nucleophile Amine Nucleophile->4-Substituted-triazolo[4,3-a]quinoxaline Alkoxide Nucleophile Alkoxide Nucleophile Alkoxide Nucleophile->4-Substituted-triazolo[4,3-a]quinoxaline

Caption: General workflow for the synthesis of 4-substituted-[1][2][3]triazolo[4,3-a]quinoxalines.

VEGFR-2 Signaling Pathway

Many[1][2][3]triazolo[4,3-a]quinoxaline derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, which is crucial for tumor growth and metastasis.[13] Inhibition of the VEGFR-2 signaling pathway is a validated strategy in cancer therapy.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascades cluster_2 Cellular Responses VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src Triazoloquinoxaline Triazolo[4,3-a]quinoxaline Derivative Triazoloquinoxaline->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Permeability Permeability Src->Permeability Raf Raf PKC->Raf mTOR mTOR Akt->mTOR Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Caption: Inhibition of the VEGFR-2 signaling pathway by[1][2][3]triazolo[4,3-a]quinoxaline derivatives.

References

Application Notes and Protocols: In Vitro Evaluation of 4-Chloro-triazolo[4,3-a]quinoxaline on Melanoma Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro testing of novel 4-Chloro-triazolo[4,3-a]quinoxaline derivatives against melanoma cells, specifically the A375 cell line. The protocols outlined below are based on established methodologies and findings from recent studies on the cytotoxic effects of the Imiqualine family of compounds, to which these derivatives belong.

Overview of 4-Chloro-triazolo[4,3-a]quinoxaline Derivatives

Recent research has identified novel compounds based on the[1]triazolo[4,3-a]quinoxaline scaffold that exhibit cytotoxic activities against the A375 human melanoma cell line.[1] These compounds are part of the broader Imiqualine family of heterocycles, which have shown promise as anticancer agents.[1] The core structure is synthesized through a common route involving 1-chloro-2-hydrazinoquinoxaline and an appropriate aldehyde, with cyclization achieved via an oxidation-reduction mechanism.[1]

The mechanism of action for some of these derivatives involves the induction of apoptosis by modulating key regulatory proteins. This includes the upregulation of the pro-apoptotic protein BAX and caspases 3 and 9, alongside the downregulation of the anti-apoptotic protein Bcl-2.[1] Furthermore, some derivatives have been shown to arrest the cell cycle at the G2/M phase.[1]

Quantitative Data Summary

The cytotoxic activities of several novel[1]triazolo[4,3-a]quinoxaline derivatives were evaluated on the A375 melanoma cell line. The half-maximal effective concentration (EC50) values are summarized in the table below.

Compound IDEC50 (nM) on A375 Melanoma CellsReference Compound (EAPB02303) EC50 (nM)
16a31583
16b35273
17a3653

Table 1: Cytotoxic Activities of[1]triazolo[4,3-a]quinoxaline Derivatives. [1]

Experimental Protocols

The following are detailed protocols for key experiments to assess the in vitro effects of 4-Chloro-triazolo[4,3-a]quinoxaline derivatives on melanoma cells.

Cell Viability Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of melanoma cells, which is an indicator of cell viability.

Materials:

  • A375 melanoma cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 4-Chloro-triazolo[4,3-a]quinoxaline derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 values.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed A375 Cells in 96-well Plate B Incubate 24h A->B D Add Compounds to Cells B->D C Prepare Compound Dilutions C->D E Incubate 48-72h D->E F Add MTT Reagent E->F G Incubate 4h F->G H Add Solubilization Solution G->H I Read Absorbance at 570nm H->I J Calculate EC50 I->J

MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • A375 melanoma cells

  • 6-well plates

  • 4-Chloro-triazolo[4,3-a]quinoxaline derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed A375 cells in 6-well plates and treat with the test compounds at their EC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis A Seed & Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate 15 min D->E F Add Binding Buffer E->F G Analyze by Flow Cytometry F->G

Annexin V/PI Apoptosis Assay Workflow.
Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

  • A375 melanoma cells

  • 6-well plates

  • 4-Chloro-triazolo[4,3-a]quinoxaline derivatives

  • PBS

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed and treat A375 cells as described for the apoptosis assay.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing.

  • Incubate the fixed cells for at least 2 hours at -20°C.

  • Centrifuge the cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key apoptotic proteins like Bcl-2 and BAX.

Materials:

  • Treated and untreated A375 cell pellets

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-Bcl-2, anti-BAX, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the chemiluminescent substrate.

  • Capture the image using an imaging system and perform densitometry analysis to quantify protein expression levels relative to the loading control (β-actin).

Signaling Pathway Diagram

The following diagram illustrates the proposed apoptotic signaling pathway initiated by certain 4-Chloro-triazolo[4,3-a]quinoxaline derivatives in melanoma cells.

Apoptotic_Pathway cluster_compound Compound Action cluster_regulation Apoptotic Regulation cluster_execution Execution Phase Compound 4-Chloro-triazolo[4,3-a]quinoxaline Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Downregulates BAX BAX (Pro-apoptotic) Compound->BAX Upregulates Bcl2->BAX Casp9 Caspase-9 BAX->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Proposed Apoptotic Signaling Pathway.

References

Application Notes and Protocols for Anticonvulsant Activity Testing of Triazolo-Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preclinical evaluation of triazolo-quinoxaline compounds as potential anticonvulsant agents. The methodologies outlined are based on established and widely used animal models for antiseizure drug discovery.

Introduction

Triazolo-quinoxaline derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant anticonvulsant properties in various preclinical studies. Their fused ring system presents a unique scaffold for chemical modification to optimize potency, safety, and pharmacokinetic profiles. This document aims to provide researchers with the necessary protocols to screen and characterize the anticonvulsant activity and neurotoxicity of novel triazolo-quinoxaline analogues.

Key In Vivo Anticonvulsant Screening Models

The initial identification of potential anticonvulsant activity largely relies on in vivo testing in rodent seizure models. The two most widely used and clinically validated primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) test.[1][2] These models are instrumental in the early stages of drug discovery to identify compounds with potential efficacy against different types of seizures.

Maximal Electroshock (MES) Test

The MES test is a model for generalized tonic-clonic seizures.[1] It identifies compounds that prevent the spread of seizures.

Subcutaneous Pentylenetetrazole (scPTZ) Test

The scPTZ test is considered a model for generalized non-convulsive myoclonic and spike-wave seizures.[1] It is useful for identifying compounds that may be effective against absence seizures.

Experimental Protocols

Animals
  • Species: Male Kunming mice (or other suitable strain like C57BL) weighing 18-22 g are commonly used.

  • Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week before the experiment.

  • Housing: House animals in groups with free access to food and water, under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle).

  • Grouping: For each experiment, animals are randomly divided into control and experimental groups.

Drug Administration
  • Vehicle: The choice of vehicle depends on the solubility of the test compounds. Common vehicles include saline, 0.5% sodium carboxymethylcellulose (CMC-Na), or a mixture of polyethylene glycol and water.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for initial screening.

  • Dosage: A range of doses is typically administered to different groups of animals to determine the dose-response relationship.

Protocol 1: Maximal Electroshock (MES) Induced Seizure Test

Objective: To evaluate the ability of a test compound to protect against generalized tonic-clonic seizures induced by an electrical stimulus.

Materials:

  • Electroconvulsive shock apparatus

  • Corneal electrodes

  • Saline solution (for electrode contact)

  • Test compounds and vehicle

  • Mice

Procedure:

  • Administer the test compound or vehicle to the respective groups of mice.

  • At the time of peak effect (e.g., 30 minutes or 1 hour post-administration), apply an electrical stimulus via corneal electrodes. A typical stimulus for mice is 50 mA for 0.2 seconds.[2]

  • Observe the mice for the presence or absence of a tonic hind limb extension (HLTE).

  • The absence of the HLTE is considered as the endpoint for protection.

  • Record the number of protected animals in each group.

  • Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals from the tonic hind limb extension.

Protocol 2: Subcutaneous Pentylenetetrazole (scPTZ) Induced Seizure Test

Objective: To assess the ability of a test compound to protect against clonic seizures induced by the chemical convulsant pentylenetetrazole.

Materials:

  • Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)

  • Test compounds and vehicle

  • Mice

  • Stopwatches

Procedure:

  • Administer the test compound or vehicle to the respective groups of mice.

  • At the time of peak effect (e.g., 30 minutes post-administration), inject a convulsant dose of PTZ subcutaneously. A commonly used dose is 85 mg/kg, which induces clonic seizures in over 95% of control animals.

  • Immediately after PTZ administration, place each mouse in an individual observation chamber.

  • Observe the mice for 30 minutes for the presence or absence of generalized clonic seizures lasting for at least 5 seconds.

  • The absence of these seizures is considered the endpoint for protection.

  • Record the number of protected animals in each group.

  • Calculate the ED50, the dose that protects 50% of the animals from clonic seizures.

Protocol 3: Rotarod Neurotoxicity Test

Objective: To evaluate the potential motor impairment and neurotoxicity of the test compounds.

Materials:

  • Rotarod apparatus (e.g., 3 cm diameter, rotating at a constant speed of 10-15 rpm)

  • Test compounds and vehicle

  • Mice

Procedure:

  • Prior to the experiment, train the mice to stay on the rotating rod for a set period (e.g., 1-2 minutes). Only mice that successfully complete this pre-training are used.

  • Administer the test compound or vehicle to the trained mice.

  • At various time points after administration (e.g., 30, 60, 120 minutes), place the mice on the rotarod.

  • Record the number of animals that fall off the rod within a specified time (e.g., 1 minute).

  • Calculate the median toxic dose (TD50), which is the dose that causes 50% of the animals to fail the rotarod test.

Data Presentation: Anticonvulsant Activity of Triazolo-Quinoxaline Derivatives

The following tables summarize the quantitative data for selected triazolo-quinoxaline and related triazolo compounds from published studies.

Table 1: Anticonvulsant Activity and Neurotoxicity of 4-alkoxyl-[1][3][4]triazolo[4,3-a]quinoxaline Derivatives [5]

CompoundRMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)PI (MES)
6r pentyloxy27.4>300156.35.7
Valproate -253.3149.2439.41.7

*PI (Protective Index) = TD50 / ED50

Table 2: Anticonvulsant Activity of 5-alkoxy-[1][3][4]triazolo[4,3-a]quinoline Derivatives [6]

CompoundRMES ED50 (mg/kg)Rotarod TD50 (mg/kg)PI
3f hexyloxy19.0110.25.8
3j benzyloxy22.8273.612.0
Carbamazepine -8.865.47.4

Table 3: Anticonvulsant Activity of 5-phenyl-[1][3][4]-triazolo[4,3-a]quinoline Derivatives [7]

CompoundRMES ED50 (mg/kg)Rotarod TD50 (mg/kg)PI
4f 7-hexyloxy6.5228.135.1
Phenytoin -9.568.57.2

Table 4: Anticonvulsant Activity of 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline [8]

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
3f 27.422.0

Visualization of Experimental Workflow and Potential Mechanism

The following diagrams illustrate the general workflow for anticonvulsant screening and a proposed signaling pathway for the action of triazolo-quinoxaline compounds.

experimental_workflow cluster_screening Anticonvulsant Screening cluster_evaluation Evaluation cluster_outcome Outcome start Triazolo-Quinoxaline Test Compounds mes_test Maximal Electroshock (MES) Test start->mes_test scptz_test Subcutaneous PTZ (scPTZ) Test start->scptz_test ed50_calc Calculate ED50 mes_test->ed50_calc scptz_test->ed50_calc neurotox Rotarod Neurotoxicity Test ed50_calc->neurotox td50_calc Calculate TD50 neurotox->td50_calc pi_calc Calculate Protective Index (PI) td50_calc->pi_calc lead_id Lead Compound Identification pi_calc->lead_id

Caption: General workflow for in vivo anticonvulsant screening.

gaba_pathway compound Triazolo-Quinoxaline Compound gaba_a GABA-A Receptor compound->gaba_a Positive Allosteric Modulation gaba_t GABA Transaminase (GABA-T) compound->gaba_t Inhibition gaba Increased GABAergic Neurotransmission gaba_a->gaba gaba_t->gaba Prevents GABA Degradation inhibition Inhibition of Neuronal Firing gaba->inhibition anticonvulsant Anticonvulsant Effect inhibition->anticonvulsant

Caption: Proposed GABAergic mechanism of action.

Discussion and Further Steps

The protocols and data presented provide a framework for the initial assessment of triazolo-quinoxaline compounds as potential anticonvulsants. Compounds exhibiting high potency (low ED50) and a wide safety margin (high PI) in these primary screens are candidates for further investigation.[6][7][9]

Subsequent studies may include:

  • Evaluation in chronic models of epilepsy (e.g., kindling).

  • Investigation of a broader range of seizure models to define the full spectrum of anticonvulsant activity.[6]

  • Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion (ADME) properties.

  • In-depth mechanistic studies, including in vitro electrophysiology and receptor binding assays, to elucidate the precise molecular targets. Some studies suggest that the anticonvulsant effects of this class of compounds may be mediated through increasing GABAergic neurotransmission.[10]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, detailed experimental protocols, and a summary of reported yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare 4-Chloro-triazolo[4,3-a]quinoxaline?

The most widely adopted synthetic pathway commences with the reaction of 2,3-dichloroquinoxaline with hydrazine hydrate to form the key intermediate, 2-chloro-3-hydrazinylquinoxaline. This intermediate is then cyclized to yield the final product.[1][2]

Q2: What are the typical reagents used for the cyclization of 2-chloro-3-hydrazinylquinoxaline?

Commonly, the cyclization is achieved using orthoesters, such as triethyl orthoformate, in the presence of a corresponding carboxylic acid like formic acid, under reflux conditions.[1][3] An alternative method involves condensation with an aldehyde followed by an oxidative cyclization using an agent like chloranil.[1][2]

Q3: What are the expected yields for the synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline?

Reported yields for the synthesis of 4-chloro-[3][4]triazolo[4,3-a]quinoxaline and its derivatives can vary, generally ranging from 47% to 86%.[1][2] A specific yield of 66% has been reported for the parent compound.[2]

Q4: How can I purify the final product?

Standard purification techniques for 4-Chloro-triazolo[4,3-a]quinoxaline include recrystallization, often from ethanol, and silica gel column chromatography.[5] The choice of method depends on the nature and quantity of impurities.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the formation of 2-chloro-3-hydrazinylquinoxaline Incomplete reaction of 2,3-dichloroquinoxaline.- Ensure the use of a sufficient excess of hydrazine hydrate. - Extend the reaction time at room temperature to 24 hours to ensure complete conversion.[1][2] - Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of the di-substituted product (2,3-dihydrazinylquinoxaline).- Control the stoichiometry of hydrazine hydrate. - Maintain the reaction at room temperature, as higher temperatures may favor di-substitution.
Low yield in the final cyclization step Impure 2-chloro-3-hydrazinylquinoxaline intermediate.- Purify the intermediate by recrystallization before proceeding to the cyclization step.
Inefficient cyclization conditions.- When using orthoesters, ensure the reaction is heated to reflux for a sufficient duration (4-8 hours).[1] - For the aldehyde condensation method, ensure the reaction with chloranil is carried out at reflux for up to 18 hours.[1][2]
Presence of multiple spots on TLC after reaction Formation of side products.- This could be due to side reactions of the hydrazine intermediate or degradation. Optimize reaction temperature and time. - Isolate the desired product using column chromatography with an appropriate solvent system.
Difficulty in isolating the product Product is soluble in the reaction mixture.- After cooling the reaction mixture, precipitation can often be induced by the addition of water. - If the product remains in solution, extract with a suitable organic solvent.

Data Presentation

Table 1: Reported Yields for the Synthesis of 4-Chloro-[3][4]triazolo[4,3-a]quinoxaline and Derivatives

Starting Material Cyclization Reagent Yield (%) Reference
2-chloro-3-hydrazinylquinoxalineTriethyl orthoformate66[2]
Substituted 2-chloro-3-hydrazinylquinoxalinesVarious aldehydes and chloranil47-86[1][2]
1-ethyl-[3][4]triazolo[4,3-a]quinoxalin-4(5H)-oneThionyl chloride85[6]

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-[3][4][5]triazolo[4,3-a]quinoxaline via Orthoester Cyclization

Step 1: Synthesis of 2-chloro-3-hydrazinylquinoxaline

  • Dissolve 2,3-dichloroquinoxaline in ethanol at room temperature.

  • Add hydrazine hydrate to the solution.

  • Stir the reaction mixture at room temperature for 24 hours.[1]

  • Monitor the reaction by TLC to confirm the consumption of the starting material.

  • Isolate the precipitated 2-chloro-3-hydrazinylquinoxaline by filtration, wash with cold ethanol, and dry.

Step 2: Synthesis of 4-Chloro-[3][4]triazolo[4,3-a]quinoxaline

  • Suspend 2-chloro-3-hydrazinylquinoxaline in a mixture of triethyl orthoformate and formic acid.

  • Heat the mixture under reflux for 4-8 hours.[1]

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Add water to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from ethanol.

Protocol 2: Synthesis of 4-Chloro-[3][4][5]triazolo[4,3-a]quinoxaline via Aldehyde Condensation and Oxidative Cyclization

Step 1: Synthesis of 2-chloro-3-hydrazinylquinoxaline

  • Follow Step 1 from Protocol 1.

Step 2: Condensation with an Aldehyde

  • Dissolve 2-chloro-3-hydrazinylquinoxaline in dimethylformamide (DMF) at room temperature.

  • Add the desired aldehyde and stir the mixture for 2 hours.[2]

Step 3: Oxidative Cyclization

  • To the solution from Step 2, add chloranil.

  • Heat the reaction mixture at reflux for 18 hours.[1][2]

  • Cool the reaction to room temperature.

  • Purify the resulting 4-chloro-[3][4]triazolo[4,3-a]quinoxaline derivative by column chromatography.

Visualizations

experimental_workflow_orthoester start 2,3-dichloroquinoxaline intermediate 2-chloro-3-hydrazinylquinoxaline start->intermediate Hydrazine Hydrate, Ethanol, RT, 24h product 4-Chloro-triazolo[4,3-a]quinoxaline intermediate->product Triethyl orthoformate, Formic Acid, Reflux, 4-8h purification Recrystallization product->purification Purification experimental_workflow_aldehyde start 2,3-dichloroquinoxaline intermediate1 2-chloro-3-hydrazinylquinoxaline start->intermediate1 Hydrazine Hydrate, Ethanol, RT, 24h intermediate2 Hydrazone Intermediate intermediate1->intermediate2 Aldehyde, DMF, RT, 2h product 4-Chloro-triazolo[4,3-a]quinoxaline Derivative intermediate2->product Chloranil, Reflux, 18h purification Column Chromatography product->purification Purification troubleshooting_logic low_yield Low Yield Observed step1_yield Low Yield in Step 1? low_yield->step1_yield step2_yield Low Yield in Step 2? low_yield->step2_yield step1_yield->step2_yield No incomplete_rxn Incomplete Reaction step1_yield->incomplete_rxn Yes disubstitution Di-substitution step1_yield->disubstitution Yes impure_inter Impure Intermediate step2_yield->impure_inter Yes inefficient_cycl Inefficient Cyclization step2_yield->inefficient_cycl Yes sol_incomplete Extend reaction time / Add more hydrazine incomplete_rxn->sol_incomplete sol_disub Control stoichiometry / Lower temperature disubstitution->sol_disub sol_impure Recrystallize intermediate impure_inter->sol_impure sol_inefficient Increase reflux time / Check reagents inefficient_cycl->sol_inefficient

References

Technical Support Center: Synthesis of Triazolo[4,3-a]quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazolo[4,3-a]quinoxalines. The following resources address common side reactions and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials and general synthetic routes for triazolo[4,3-a]quinoxalines?

A1: The most prevalent synthetic strategies commence with 2,3-dichloroquinoxaline. This is typically reacted with hydrazine hydrate to form the key intermediate, 2-chloro-3-hydrazinylquinoxaline.[1][2] Subsequent cyclization of this intermediate with either an orthoester (e.g., triethyl orthoformate) or an aldehyde, followed by an oxidation step, yields the desired triazolo[4,3-a]quinoxaline core.[3]

Q2: I'm observing a significant amount of a byproduct that appears to have lost a nitrogen molecule. What is this and why is it forming?

A2: This is likely a quinoxalin-2-amine derivative, resulting from a denitrogenative reduction of the hydrazinyl group in your intermediate. This side reaction can be promoted by harsh reaction conditions, particularly high temperatures and prolonged reaction times. The mechanism involves the decomposition of the hydrazine moiety.

Q3: My reaction yields are consistently low, and purification is challenging due to a mixture of products. What are the likely causes?

A3: Low yields and purification difficulties often stem from incomplete cyclization or the formation of a complex mixture of triazole byproducts.[4] Incomplete cyclization can leave unreacted hydrazone intermediates in your crude product. The formation of multiple triazole-related byproducts can be influenced by the choice of cyclizing agent and reaction conditions. Careful optimization of reaction time, temperature, and reagent stoichiometry is crucial.

Q4: What are the best methods for purifying triazolo[4,3-a]quinoxalines from common side products?

A4: Purification can often be challenging due to the low solubility of many triazolo[4,3-a]quinoxaline derivatives.[2] Column chromatography on silica gel is a standard method. A gradient elution system, for example, with ethyl acetate and cyclohexane or dichloromethane and methanol, can be effective.[2] In cases of very low solubility, preparative HPLC may be necessary. Recrystallization from a suitable solvent, such as ethanol, can also be employed if the product is sufficiently pure.

Troubleshooting Guides

Below are troubleshooting guides for specific issues you may encounter during the synthesis of triazolo[4,3-a]quinoxalines.

Issue 1: Low Yield of the Desired Triazolo[4,3-a]quinoxaline
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cyclization Monitor the reaction progress closely using TLC. If the starting hydrazone is still present after the expected reaction time, consider extending the reaction duration or slightly increasing the temperature. Ensure the cyclizing agent (e.g., orthoester) is of good quality and used in appropriate stoichiometric amounts.Complete consumption of the hydrazone intermediate and an increased yield of the cyclized product.
Denitrogenative Reduction Avoid excessively high temperatures and prolonged heating. If using a high-boiling point solvent, carefully control the temperature. Consider using milder reaction conditions if the desired transformation allows for it.A decrease in the formation of the quinoxalin-2-amine byproduct and a corresponding increase in the desired product's yield.
Suboptimal Reagent Stoichiometry Systematically vary the molar ratio of the 2-chloro-3-hydrazinylquinoxaline to the cyclizing agent (orthoester or aldehyde). An excess of the cyclizing agent may be beneficial, but large excesses should be avoided as they can complicate purification.Identification of the optimal reagent ratio that maximizes the yield of the triazolo[4,3-a]quinoxaline.
Issue 2: Presence of Multiple Spots on TLC, Indicating a Mixture of Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Complex Triazole Byproducts If using an aldehyde for cyclization followed by oxidation, ensure the oxidant (e.g., chloranil) is added under controlled conditions.[3] The reaction temperature and time for the oxidation step should be optimized. Alternative cyclization methods, such as using an orthoester, may provide a cleaner reaction profile.A cleaner reaction mixture with fewer byproducts, simplifying the purification process.
Hydrolysis of Starting Material Ensure all reagents and solvents are anhydrous, as the 2-chloro-3-hydrazinylquinoxaline intermediate can be susceptible to hydrolysis, leading to undesired quinoxalinone derivatives.Minimization of hydrolysis-related impurities in the crude product.

Experimental Protocols

Protocol 1: Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline via Orthoester Cyclization

This protocol is adapted from a general procedure and aims to minimize side reactions by controlling the reaction conditions.

Materials:

  • 2-chloro-3-hydrazinylquinoxaline

  • Triethyl orthoformate

  • Formic acid

  • Ethanol

Procedure:

  • In a round-bottom flask, combine 2-chloro-3-hydrazinylquinoxaline (1 equivalent) and formic acid (5 mL per mmol of hydrazinylquinoxaline).

  • Add triethyl orthoformate (1.5 equivalents).

  • Heat the mixture to reflux and maintain for 8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to yield 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline.

Table 1: Effect of Reaction Conditions on Product Yield (Illustrative)

Reaction Time (hours)Reaction Temperature (°C)Approximate Yield (%)Notes
48055Incomplete conversion of starting material.
8100 (Reflux)75-85Optimal conditions for this specific transformation.
12100 (Reflux)70-80Slight increase in denitrogenative byproducts observed.
Protocol 2: Purification of Triazolo[4,3-a]quinoxalines by Column Chromatography

Materials:

  • Crude triazolo[4,3-a]quinoxaline product

  • Silica gel (for column chromatography)

  • Eluent system (e.g., gradient of ethyl acetate in cyclohexane or methanol in dichloromethane)

Procedure:

  • Prepare a silica gel column of appropriate size for the amount of crude product.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If solubility is low, the crude product can be adsorbed onto a small amount of silica gel.

  • Load the sample onto the column.

  • Begin elution with a low polarity solvent mixture (e.g., 10% ethyl acetate in cyclohexane).

  • Gradually increase the polarity of the eluent to separate the components.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified triazolo[4,3-a]quinoxaline.

Visualizations

experimental_workflow start Start: 2,3-dichloroquinoxaline intermediate Formation of 2-chloro-3-hydrazinylquinoxaline (Reaction with Hydrazine Hydrate) start->intermediate cyclization Cyclization Step intermediate->cyclization orthoester With Orthoester cyclization->orthoester aldehyde With Aldehyde cyclization->aldehyde product Target Product: Triazolo[4,3-a]quinoxaline orthoester->product oxidation Oxidation (e.g., with Chloranil) aldehyde->oxidation oxidation->product purification Purification (Column Chromatography/Recrystallization) product->purification final_product Pure Product purification->final_product

Caption: General experimental workflow for the synthesis of triazolo[4,3-a]quinoxalines.

side_reactions starting_material 2-chloro-3-hydrazinylquinoxaline desired_path Desired Cyclization starting_material->desired_path Optimal Conditions side_path1 Incomplete Cyclization starting_material->side_path1 Insufficient Time/Temp side_path2 Denitrogenative Reduction starting_material->side_path2 Excessive Heat desired_product Triazolo[4,3-a]quinoxaline desired_path->desired_product byproduct1 Hydrazone Intermediate side_path1->byproduct1 byproduct2 Quinoxalin-2-amine side_path2->byproduct2

Caption: Logical relationships of desired reaction versus common side reactions.

References

Technical Support Center: Purification of 4-Chloro-triazolo[4,3-a]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 4-Chloro-triazolo[4,3-a]quinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude 4-Chloro-triazolo[4,3-a]quinoxaline derivatives?

A1: The most frequently cited method for the purification of 4-Chloro-triazolo[4,3-a]quinoxaline derivatives is recrystallization. Ethanol is a commonly used solvent for this purpose. For less soluble compounds, a mixture of DMF/water can also be effective.[1]

Q2: My compound is not dissolving in hot ethanol for recrystallization. What should I do?

A2: If your compound has low solubility in ethanol, you can try a solvent mixture. A common alternative is a dimethylformamide (DMF)/water system.[1] Dissolve the crude product in a minimal amount of hot DMF and then slowly add water until turbidity persists. Reheat the solution until it becomes clear and then allow it to cool slowly.

Q3: After recrystallization, my product is still impure. What is the next step?

A3: If recrystallization does not yield a product of sufficient purity, column chromatography is the recommended next step. Silica gel is a suitable stationary phase, and a common mobile phase is a mixture of dichloromethane and methanol or ethyl acetate and cyclohexane.[2][3][4]

Q4: I am observing product loss during purification. How can I minimize this?

A4: Product loss can occur during multiple stages. During extraction and work-up, ensure the pH of the aqueous layer is optimized for your derivative to prevent it from remaining in the aqueous phase.[5] When performing column chromatography, avoid using overly strong solvent systems that can lead to co-elution of impurities. For recrystallization, use the minimum amount of hot solvent necessary to dissolve the compound to maximize recovery upon cooling.

Q5: My compound appears to be unstable on the silica gel column. What are my options?

A5: Some quinoxaline derivatives can be sensitive to the acidic nature of standard silica gel.[5] To mitigate this, you can deactivate the silica gel by flushing the column with a solvent system containing a small amount of a basic modifier like triethylamine (typically 1-3%).[5] Alternatively, using a different stationary phase such as neutral alumina could be a viable solution.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of 4-Chloro-triazolo[4,3-a]quinoxaline derivatives.

Issue 1: Persistent Impurities After Recrystallization
Symptom Possible Cause Suggested Solution
Yellow/brown coloration in the final product.The starting material, 2-chloro-3-hydrazinoquinoxaline, may not have fully reacted and is co-precipitating with the product.Perform a second recrystallization. If the impurity persists, column chromatography is recommended. A mobile phase of dichloromethane with a small percentage of methanol (e.g., 98:2) can be effective in separating the more polar starting material from the desired product.[2]
Broad melting point range after recrystallization.Presence of isomeric byproducts or other structurally similar impurities.Utilize column chromatography with a shallow gradient elution to improve separation. For example, start with pure dichloromethane and gradually increase the methanol concentration.
Oily residue forms instead of crystals upon cooling.The compound may have a low melting point, or there are significant impurities preventing crystallization.Try dissolving the oil in a minimal amount of a suitable solvent and adding a non-polar solvent (e.g., hexane) dropwise to induce precipitation. If this fails, column chromatography is the most reliable method to remove the impurities that are inhibiting crystallization.
Issue 2: Challenges with Column Chromatography
Symptom Possible Cause Suggested Solution
The compound does not move from the origin on the TLC plate (using DCM/MeOH).The compound is highly polar and strongly adsorbed to the silica gel.Increase the polarity of the mobile phase by increasing the percentage of methanol. If the compound still does not move, consider using a more polar solvent system like ethyl acetate/methanol.
The compound streaks on the TLC plate and the column.The compound might be acidic or basic, leading to poor interaction with the silica gel. The compound may also be overloaded.Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase (e.g., 0.5-1%). Ensure that the sample is not too concentrated when loaded onto the column.
Poor separation between the product and a close-running impurity.The chosen solvent system is not providing adequate resolution.Experiment with different solvent systems. For example, if a dichloromethane/methanol system is not working, try an ethyl acetate/hexane or a toluene/acetone system. A slower flow rate and a longer column can also improve separation.

Experimental Protocols

Protocol 1: Recrystallization from Ethanol
  • Transfer the crude 4-Chloro-triazolo[4,3-a]quinoxaline derivative to an Erlenmeyer flask.

  • Add a minimal amount of ethanol and heat the mixture to reflux with stirring.

  • Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • If the solution is colored, and the product is expected to be colorless, add a small amount of activated charcoal and reflux for a few minutes.

  • Perform a hot gravity filtration to remove the activated charcoal or any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals in a vacuum oven.

Protocol 2: Column Chromatography on Silica Gel
  • Prepare the Column: Pack a glass column with silica gel using a slurry method with the initial mobile phase (e.g., dichloromethane).

  • Prepare the Sample: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the solubility is low, the crude product can be adsorbed onto a small amount of silica gel.

  • Load the Sample: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elute the Column: Begin eluting the column with the chosen mobile phase. A common starting point is a mixture of dichloromethane and methanol (98:2) or ethyl acetate and cyclohexane (20:80).[2][4]

  • Collect Fractions: Collect fractions and monitor the elution of the compound using Thin Layer Chromatography (TLC).

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Quantitative Data Summary

Purification Method Stationary Phase Mobile Phase Typical Purity Reference
RecrystallizationN/AEthanol>95% (often sufficient for subsequent steps)
RecrystallizationN/ADMF/Water>95%[1]
Column ChromatographySilica GelDichloromethane/Methanol (98:2)>98%[2]
Column ChromatographySilica GelEthyl Acetate/Cyclohexane (20:80 to 30:70)>98%[4]

Visualizations

PurificationWorkflow Crude Crude 4-Chloro-triazolo[4,3-a]quinoxaline Recrystallization Recrystallization (e.g., Ethanol) Crude->Recrystallization Purity_Check1 Purity Check (TLC, mp) Recrystallization->Purity_Check1 Pure_Product Pure Product Purity_Check1->Pure_Product PURE Column_Chromatography Column Chromatography Purity_Check1->Column_Chromatography IMPURE Purity_Check2 Purity Check (TLC, HPLC) Column_Chromatography->Purity_Check2 Purity_Check2->Pure_Product PURE Further_Purification Further Purification Needed Purity_Check2->Further_Purification IMPURE

Caption: General purification workflow for 4-Chloro-triazolo[4,3-a]quinoxaline derivatives.

TroubleshootingRecrystallization Start Recrystallization Attempt Success Pure Crystals Formed Start->Success Successful Failure Problem Encountered Start->Failure Oiling_Out Compound Oils Out Failure->Oiling_Out Oiling Low_Purity Product Still Impure Failure->Low_Purity Impure No_Crystals No Crystals Form Failure->No_Crystals No Crystals Solvent_System Change Solvent System (e.g., DMF/Water) Oiling_Out->Solvent_System Column_Chrom Proceed to Column Chromatography Low_Purity->Column_Chrom Concentrate Concentrate Solution No_Crystals->Concentrate Solvent_System->Success Scratch_Flask Scratch Inner Wall of Flask Concentrate->Scratch_Flask Seed_Crystal Add Seed Crystal Scratch_Flask->Seed_Crystal Seed_Crystal->Success

References

Overcoming poor solubility of triazolo-quinoxaline compounds in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the poor solubility of triazolo-quinoxaline compounds in experimental assays.

Frequently Asked Questions (FAQs)

Q1: Why do my triazolo-quinoxaline compounds have such poor water solubility?

A1: Triazolo-quinoxaline derivatives often exhibit low aqueous solubility due to their molecular structure. These molecules are typically aromatic, rigid, and planar, which promotes strong crystal lattice formation, making them difficult to dissolve in water. Their often hydrophobic nature further contributes to this poor solubility, posing a significant challenge for in vitro and in vivo assays.[1]

Q2: I observed a precipitate after diluting my DMSO stock solution into an aqueous assay buffer. What is happening?

A2: This phenomenon, often called "solvent shock," is a common issue when working with hydrophobic compounds.[2] While your triazolo-quinoxaline compound may be soluble in a polar aprotic solvent like dimethyl sulfoxide (DMSO), the rapid change in solvent polarity upon dilution into an aqueous buffer can cause the compound to crash out of solution.[2][3] The aqueous environment is unable to maintain the solubility of the hydrophobic compound, leading to precipitation.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerated DMSO concentration is cell-line dependent.[2] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5% (v/v) without significant cytotoxic effects.[2] However, some sensitive cell lines may be affected at concentrations as low as 0.1%.[2] It is crucial to perform a vehicle control experiment to determine the DMSO tolerance for your specific assay conditions.[2]

Q4: Can I use a solution with a visible precipitate in my assay?

A4: No, it is highly discouraged to use a solution with visible precipitate. The presence of solid material means the actual concentration of the dissolved compound is unknown and significantly lower than the nominal concentration. This will lead to inaccurate and unreliable data, potentially causing you to misinterpret structure-activity relationships (SAR).[4]

Q5: How can I improve the solubility of my triazolo-quinoxaline compound for an in vitro assay?

A5: Several strategies can be employed, often in combination, to enhance the solubility of your compound. The most common initial approaches include using co-solvents, cyclodextrins, and adjusting the pH of the buffer. It is recommended to empirically test these methods to find the optimal conditions for your specific compound and assay.

Troubleshooting Guide

This guide provides a systematic approach to addressing compound precipitation and solubility issues during your experiments.

Observation Potential Cause Recommended Solution
Immediate precipitation upon dilution of DMSO stock in aqueous buffer.Solvent Shock : The rapid change in solvent polarity causes the compound to precipitate.[2]- Optimize Dilution Protocol : Add the DMSO stock to the assay buffer dropwise while gently vortexing. This "reverse dilution" helps to rapidly disperse the DMSO.[2]- Use Co-solvents : Incorporate a water-miscible organic solvent like PEG 400 or propylene glycol into your aqueous buffer to increase its solvating capacity.[5]
The compound will not dissolve in the final assay buffer, even with co-solvents.Concentration Exceeds Solubility Limit : The desired final concentration is higher than the compound's maximum solubility under the current conditions.[3]- Decrease Final Concentration : If possible, lower the final concentration of the compound in the assay.- Employ Cyclodextrins : Use cyclodextrins, such as Hydroxypropyl-β-Cyclodextrin (HP-β-CD), to encapsulate the hydrophobic compound and increase its aqueous solubility.[4]- Adjust pH : If your compound has ionizable groups, adjusting the pH of the buffer can significantly increase solubility.[4]
Assay results are highly variable and not reproducible.Undetected Microprecipitation : The compound may be forming fine precipitates that are not easily visible, leading to inconsistent concentrations in solution.- Visual Inspection : Prepare the highest assay concentration in a clear plate and inspect for cloudiness against a dark background.[4]- Perform a Kinetic Solubility Assay : This will help determine the solubility limit of your compound under your specific assay conditions.
Compound precipitates out of solution during incubation at 37°C.Temperature-Dependent Solubility : Some compounds are less soluble at higher temperatures.[2]- Pre-warm Solutions : Ensure all solutions, including the assay buffer and cell culture media, are pre-warmed to 37°C before adding the compound stock.[3]

Quantitative Data on Solubility Enhancement

The following table provides illustrative data on the potential solubility improvement for a hypothetical poorly soluble triazolo-quinoxaline derivative using different solubilization techniques. The actual improvement will be compound-specific and must be determined experimentally.

Method Conditions Illustrative Solubility Fold Increase Key Considerations
Co-solvency 5% DMSO in PBS2 - 10Ensure final DMSO concentration is compatible with the assay.[2]
10% PEG 400 in PBS10 - 100May increase the viscosity of the solution.[3]
20% Propylene Glycol in PBS5 - 50Check for any effects on the biological target.
Cyclodextrins 2% (w/v) HP-β-CD in PBS20 - 200The complexation efficiency is compound-dependent.
pH Adjustment pH 5.0 Buffer (for a basic compound)50 - 500+The final pH must be compatible with the assay system.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This high-throughput method is used to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[6]

  • Prepare Stock Solutions : Create a 10 mM stock solution of the triazolo-quinoxaline compound in 100% DMSO.

  • Plate Setup : In a clear 96-well or 384-well plate, perform serial dilutions of the DMSO stock.

  • Add Buffer : To each well containing the diluted compound, add phosphate-buffered saline (PBS) at pH 7.4 to achieve the desired final compound concentrations (e.g., ranging from 1 µM to 200 µM) and a final DMSO concentration of 1%.

  • Incubate : Shake the plate for 2 hours at room temperature.

  • Measure : Read the plate on a nephelometer to measure light scattering. The concentration at which a significant increase in light scattering is observed is the kinetic solubility limit.

Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol describes how to prepare a stock solution of a triazolo-quinoxaline compound complexed with HP-β-CD.[7]

  • Prepare HP-β-CD Solution : Prepare a 40% (w/v) solution of HP-β-CD in sterile, deionized water. Gentle heating (up to 50°C) may be required for complete dissolution. Allow the solution to cool to room temperature.

  • Add Compound : Add an excess amount of the triazolo-quinoxaline powder to the HP-β-CD solution.

  • Complexation : Stir the suspension at room temperature for 24-48 hours, protected from light.

  • Separate Undissolved Compound : Centrifuge the suspension at high speed (e.g., 10,000 x g) for 30 minutes to pellet the undissolved compound.

  • Collect Supernatant : Carefully collect the supernatant, which contains the soluble compound-HP-β-CD inclusion complex.

  • Determine Concentration : Determine the concentration of the solubilized compound in the supernatant using a validated analytical method (e.g., HPLC-UV). This solution can then be used as a stock for further dilutions in your assay.

Visualizations

Factors Contributing to Poor Solubility of Triazolo-quinoxaline Compounds A Triazolo-quinoxaline Core Structure B Planar & Aromatic Nature A->B D Hydrophobic Substituents A->D C High Crystal Lattice Energy B->C E Poor Aqueous Solubility C->E D->E

Caption: Key structural features of triazolo-quinoxaline compounds leading to poor aqueous solubility.

Troubleshooting Workflow for Compound Precipitation in Assays Start Compound Precipitates in Assay Check_Visual Visually inspect for precipitate/cloudiness Start->Check_Visual Optimize_Dilution Optimize Dilution Protocol (e.g., reverse dilution) Check_Visual->Optimize_Dilution Precipitate Observed End_Insoluble Consider Lower Concentration or Compound Analogue Check_Visual->End_Insoluble No Precipitate (check for other issues) Use_Cosolvent Add Co-solvent (e.g., PEG 400) Optimize_Dilution->Use_Cosolvent Still_Precipitates Precipitation Persists? Use_Cosolvent->Still_Precipitates Use_Cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) Still_Precipitates->Use_Cyclodextrin Yes End_Soluble Compound Solubilized Still_Precipitates->End_Soluble No Adjust_pH Adjust pH (if ionizable) Use_Cyclodextrin->Adjust_pH Adjust_pH->End_Soluble

Caption: A decision tree for systematically addressing compound precipitation in assays.

Caption: How cyclodextrins encapsulate hydrophobic compounds to enhance their aqueous solubility.

References

Optimizing reaction conditions for the synthesis of 4-amino-triazolo-quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 4-amino-triazolo-quinoxalines. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of the[1][2][3]triazolo[4,3-a]quinoxaline scaffold?

A1: The most common precursor is 2,3-dichloroquinoxaline, which is commercially available. This compound readily reacts with hydrazine hydrate to form 2-chloro-3-hydrazinylquinoxaline, a key intermediate for the subsequent cyclization to the triazolo ring system.[4][5]

Q2: How is the amino group typically introduced at the 4-position?

A2: The 4-amino group is generally introduced via a nucleophilic aromatic substitution (SNAr) reaction on a 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline intermediate.[6] This is often achieved by reacting the chloro-derivative with an aqueous ammonia solution or other amine sources.[4]

Q3: My reaction to form the triazole ring is sluggish. What can I do?

A3: The cyclization of the hydrazinylquinoxaline intermediate can be facilitated by reacting it with an appropriate one-carbon source. Common reagents include triethyl orthoformate or an aldehyde in a suitable solvent like ethanol or DMF.[3][4][5] Heating the reaction mixture, sometimes to reflux, is often necessary to drive the reaction to completion.[3][5]

Q4: I am observing multiple spots on my TLC after the amination step. What are the likely side products?

A4: Besides the desired 4-amino product, you may be observing unreacted 4-chloro starting material. Other possibilities include di-substituted products if other reactive sites are present, or products from incomplete cyclization if the previous step was not fully optimized. Purification is typically achieved through column chromatography or recrystallization.

Q5: What is a typical purification method for 4-amino-triazolo-quinoxalines?

A5: Purification is commonly performed using silica gel column chromatography. The choice of eluent system depends on the polarity of the specific derivative, but mixtures of hexane and ethyl acetate are often a good starting point. Recrystallization from a suitable solvent, such as ethanol, is also a highly effective method for obtaining pure solid products.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low yield of 2-chloro-3-hydrazinylquinoxaline (Intermediate 1) - Incomplete reaction of 2,3-dichloroquinoxaline. - Degradation of hydrazine hydrate.- Ensure you are using fresh hydrazine hydrate. - The reaction is typically run at room temperature; extending the reaction time (e.g., 18-24 hours) may improve the yield.[4][5] - Use ethanol as the solvent.[4][5]
Inefficient triazole ring formation - The cyclizing agent (e.g., triethyl orthoformate, aldehyde) is not reactive enough. - Reaction temperature is too low.- Switch to a more reactive aldehyde if using one. - Heat the reaction to reflux for several hours (e.g., 4 hours with triethyl orthoformate).[3][5] - For aldehyde condensations, using DMF as a solvent at ambient temperature can be effective.[4]
Low yield in the final amination step - Insufficient reactivity of the 4-chloro intermediate. - The amine nucleophile is not potent enough or is sterically hindered. - Inappropriate base or solvent.- For simple amination, use an excess of aqueous ammonia solution and heat in a sealed vessel if necessary.[4] - For other amines, consider using a non-nucleophilic base like triethylamine (TEA) or potassium carbonate to scavenge the HCl formed.[2] - Screen different solvents; acetonitrile is a common choice.[2]
Product is difficult to purify - Presence of closely related impurities. - Product is insoluble or streaks on the silica gel column.- For column chromatography, try a gradient elution to better separate the components. - If the product is a solid, attempt recrystallization from various solvents (e.g., ethanol, methanol, ethyl acetate). - Ensure the crude product is fully dried and free of residual solvent before attempting purification.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for key steps in the synthesis of 4-amino-triazolo-quinoxaline derivatives, based on reported literature.

Table 1: Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline Intermediates

Starting Hydrazone Cyclizing Agent Solvent Conditions Yield (%) Reference
2-Hydrazinyl-3-chloroquinoxaline derivativeAldehydeDMFAmbient temp, 2h47-86[4]
2-Hydrazinyl-3-chloroquinoxalineTriethyl orthoformateEthanolReflux, 4hNot specified[3][5]

Table 2: Synthesis of 4-Amino-[1][2][3]triazolo[4,3-a]quinoxaline Derivatives

Starting Material Amine Source Solvent Base Conditions Yield (%) Reference
4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline30% Aqueous AmmoniaDioxane-100°C, 16hNot specified[4]
4-Chloro-8-methyl-[1][2][3]triazolo[4,3-a]quinoxaline-1-amineVarious AminesXyleneEt3NNot specifiedNot specified[7]
4-Chloro-tetrazolo[1,5-a]quinoxalinePiperidine or MorpholineAcetonitrileK2CO3Reflux, 2hNot specified[2]

Note: The tetrazolo[1,5-a]quinoxaline system is an isomer of the triazolo[4,3-a]quinoxaline system, but the amination conditions are relevant.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-3-hydrazinylquinoxaline
  • Dissolve 2,3-dichloroquinoxaline (1 equivalent) in ethanol.

  • Add hydrazine hydrate (typically a slight excess) dropwise to the solution at room temperature.

  • Stir the reaction mixture for 18-24 hours at room temperature.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Protocol 2: Synthesis of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline via Aldehyde Condensation
  • Dissolve the 2-chloro-3-hydrazinylquinoxaline intermediate (1 equivalent) in dimethylformamide (DMF).

  • Add the desired aldehyde (1 equivalent) to the solution.

  • Stir the mixture at ambient temperature for 2 hours.[4]

  • To the resulting hydrazone, add chloranil (a mild oxidant) and reflux for 18 hours to induce cyclization.[4][5]

  • After cooling, the solvent is typically removed under reduced pressure, and the crude product is purified by column chromatography.

Protocol 3: Synthesis of 4-Amino-[1][2][3]triazolo[4,3-a]quinoxaline
  • Place the 4-chloro-[1][2][3]triazolo[4,3-a]quinoxaline intermediate (1 equivalent) in a suitable solvent such as dioxane.

  • Add a 30% (w/v) aqueous solution of ammonia in excess.[4]

  • Seal the reaction vessel and heat to 100°C for 16 hours.[4]

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the final 4-amino derivative.

Visualized Workflows and Logic

experimental_workflow cluster_start Starting Materials cluster_intermediate1 Step 1: Hydrazinolysis cluster_intermediate2 Step 2: Cyclization cluster_final Step 3: Amination start1 2,3-Dichloroquinoxaline intermediate1 2-Chloro-3-hydrazinyl quinoxaline start1->intermediate1 start2 Hydrazine Hydrate start2->intermediate1 intermediate2 4-Chloro-[1,2,4]triazolo [4,3-a]quinoxaline intermediate1->intermediate2 reagent2 Aldehyde / Orthoformate reagent2->intermediate2 final_product 4-Amino-[1,2,4]triazolo [4,3-a]quinoxaline intermediate2->final_product reagent3 Ammonia / Amine reagent3->final_product

Caption: General synthetic workflow for 4-amino-triazolo-quinoxalines.

troubleshooting_logic problem Low Final Yield cause1 Poor Yield in Step 1 (Hydrazinolysis) problem->cause1 cause2 Poor Yield in Step 2 (Cyclization) problem->cause2 cause3 Poor Yield in Step 3 (Amination) problem->cause3 cause4 Purification Loss problem->cause4 solution1 Check Hydrazine Quality Extend Reaction Time cause1->solution1 solution2 Increase Temperature Use Reflux Conditions Change Cyclizing Agent cause2->solution2 solution3 Optimize Base/Solvent Increase Temperature Use Excess Amine cause3->solution3 solution4 Optimize Chromatography Attempt Recrystallization cause4->solution4

Caption: Troubleshooting logic for low yield synthesis.

References

Troubleshooting cyclization reactions in quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for quinoxaline synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoxaline synthesis, with a particular focus on troubleshooting the critical cyclization step. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during quinoxaline synthesis, providing direct, actionable advice to help optimize your reactions and purify your products.

My quinoxaline cyclization reaction is resulting in a very low yield or no product at all. What are the most common general causes?

Low yields in quinoxaline synthesis can stem from several factors. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature and reaction time are critical. While some traditional methods require refluxing in solvents like ethanol or acetic acid, many modern approaches achieve high yields at room temperature with an appropriate catalyst.[1][2] Insufficient reaction time can lead to incomplete conversion, whereas excessively high temperatures may cause decomposition of reactants or products.[1][3] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is crucial.[1]

  • Inefficient Catalysis: The absence or use of an inappropriate catalyst can significantly hinder the reaction. While the condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound can proceed without a catalyst, it often requires harsher conditions and results in lower yields.[1][4] A wide range of catalysts, including various acids, have been shown to improve yields.[1][5][6]

  • Poor Quality of Starting Materials: The purity of the o-phenylenediamine is crucial as it can oxidize and darken upon exposure to air, leading to impurities and lower yields.[1][7] It is advisable to use freshly purified o-phenylenediamine. Similarly, the purity of the 1,2-dicarbonyl compound should be assessed, as impurities can lead to side reactions.[6]

  • Presence of Water: In many acid-catalyzed syntheses, the water produced during the reaction can inhibit the reaction equilibrium.[3] Using anhydrous reagents and solvents is often recommended to drive the reaction to completion.[3]

My reaction is producing a significant amount of a benzimidazole derivative alongside my desired quinoxaline. What is causing this and how can I prevent it?

The formation of a benzimidazole byproduct is a common issue, typically arising from the reaction of the o-phenylenediamine starting material with an aldehyde or carboxylic acid derivative.[6] This can occur if the 1,2-dicarbonyl compound has degraded or contains aldehyde impurities.[6]

  • Assess the Purity of the 1,2-Dicarbonyl Compound: Before starting the synthesis, check the purity of your dicarbonyl compound using techniques like NMR or GC-MS. If impurities are detected, purify the reagent by recrystallization or chromatography.[6]

  • Control the Reaction Atmosphere: Some 1,2-dicarbonyl compounds are susceptible to oxidation, which can generate acidic impurities. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.[6][7]

I've isolated my quinoxaline product, but I'm observing signals in my characterization data that suggest the presence of a quinoxaline N-oxide. How can this be avoided?

Quinoxaline N-oxides are typically formed through over-oxidation of the quinoxaline ring.[6] This can occur if the reaction conditions are too harsh or if an oxidizing agent is present.

  • Avoid Strong Oxidizing Agents: If your synthetic route does not inherently require an oxidant, ensure that none are introduced inadvertently.[6]

  • Control the Atmosphere: Reactions run in the presence of air (oxygen) for prolonged periods, especially at elevated temperatures, can lead to the formation of N-oxides. Performing the reaction under an inert atmosphere can prevent this.[6]

  • Solvent Considerations: Be mindful of your solvent choice, as some, like DMSO, can act as an oxidant at elevated temperatures.[6]

My reaction appears to be incomplete, and I suspect I have a dihydroquinoxaline intermediate. How can I ensure full conversion to the quinoxaline?

The formation of a stable dihydroquinoxaline intermediate indicates that the final oxidation step of the reaction is incomplete.[6] This is more common when the reaction is performed under non-oxidizing conditions.

  • Introduce a Mild Oxidant: Often, exposure to air is sufficient to oxidize the dihydroquinoxaline to the aromatic quinoxaline. Stirring the reaction mixture open to the air for a period after the initial condensation can facilitate this.[6]

  • Catalyst Choice: Some catalysts, particularly those based on transition metals, can facilitate the final oxidation step.[6]

I am having difficulty purifying my quinoxaline product. What are some effective purification strategies?

Purification of quinoxalines can often be achieved through recrystallization or column chromatography.[8]

  • Recrystallization: This is a highly effective method for purifying solid quinoxaline products.[9] The choice of solvent is crucial, with ethanol being a commonly used solvent.[9] The general principle is to dissolve the crude product in a minimum amount of a hot solvent and allow it to cool slowly, causing the pure product to crystallize while impurities remain in solution.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.[9][10] A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) is used to separate the components. If your product is sensitive to the acidic nature of standard silica gel, you can deactivate the silica gel with a solvent system containing a small amount of triethylamine (1-3%) or use an alternative stationary phase like alumina.[9]

Data Presentation

The following tables summarize quantitative data on the effect of different catalysts and solvents on quinoxaline synthesis yields.

Table 1: Effect of Catalyst on Quinoxaline Synthesis Yield

CatalystSolventTemperature (°C)Time (min)Yield (%)Reference
AlCuMoVPToluene2512092[4]
AlFeMoVPToluene2512080[4]
Phenol (20 mol%)H₂O:Ethanol (3:7)Room Temp1596[11]
CuSO₄·5H₂OH₂O:EthanolRoom Temp1094[12]
CrCl₂·6H₂OEthanolRoom Temp1592[12]
PbBr₂EthanolRoom Temp2090[12]
Natural PhosphateMethanolRoom Temp1-4592-99[13]
Al₂O₃–ZrO₂DMFRoom Temp15-2090-96[14]

Table 2: Effect of Solvent on Quinoxaline Synthesis Yield (using TiO₂-Pr-SO₃H catalyst)

SolventTime (min)Yield (%)Reference
EtOH1095[5]
THF4580[5]
MeCN4085[5]
EtOAc6070[5]
Toluene6075[5]
Solvent-free2090[5]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 2,3-Diphenylquinoxaline

This protocol is adapted from a method known to produce high yields with minimal byproducts.[6]

  • Materials:

    • o-Phenylenediamine (1 mmol, 108 mg)

    • Benzil (1 mmol, 210 mg)

    • Toluene (8 mL)

    • Alumina-supported heteropolyoxometalate catalyst (e.g., AlCuMoVP, 100 mg)[4][6]

  • Procedure:

    • To a round-bottom flask, add o-phenylenediamine, benzil, and toluene.

    • Add the catalyst to the mixture.

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture to remove the insoluble catalyst.

    • Dry the filtrate over anhydrous Na₂SO₄.

    • Evaporate the solvent under reduced pressure to obtain the crude product.

    • Purify the product by recrystallization from ethanol to yield white needles of 2,3-diphenylquinoxaline.[4][6]

Protocol 2: Classical Synthesis of 2,3-Diphenylquinoxaline

This protocol describes a traditional and widely used method for synthesizing quinoxalines.[2]

  • Materials:

    • o-Phenylenediamine (1.0 mmol, 108.1 mg)

    • Benzil (1.0 mmol, 210.2 mg)

    • Ethanol (10 mL)

    • Glacial Acetic Acid (catalytic amount, ~2 drops)

  • Procedure:

    • Dissolve o-phenylenediamine and benzil in ethanol in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature.

    • Collect the precipitated product by filtration.

    • Wash the solid with cold ethanol to remove any unreacted starting materials.

    • Dry the product under vacuum to obtain pure 2,3-diphenylquinoxaline.

Visualizations

experimental_workflow start Start: Combine Reactants and Solvent add_catalyst Add Catalyst start->add_catalyst reaction Stir at Specified Temperature add_catalyst->reaction monitor Monitor by TLC reaction->monitor monitor->reaction Incomplete workup Reaction Work-up (e.g., Filtration, Extraction) monitor->workup Complete purification Purification (Recrystallization or Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization end End: Pure Quinoxaline Product characterization->end

A general experimental workflow for quinoxaline synthesis.

troubleshooting_flowchart start Low Yield or No Product check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_catalyst Evaluate Catalyst (Type, Loading) start->check_catalyst check_purity Assess Starting Material Purity (o-phenylenediamine, dicarbonyl) start->check_purity optimize_conditions Optimize Conditions (e.g., lower temp, longer time) check_conditions->optimize_conditions screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts purify_reagents Purify Starting Materials check_purity->purify_reagents side_products Analyze for Side Products optimize_conditions->side_products screen_catalysts->side_products purify_reagents->side_products benzimidazole Benzimidazole Detected? side_products->benzimidazole Yes n_oxide N-Oxide Detected? side_products->n_oxide Yes dihydro Dihydroquinoxaline Detected? side_products->dihydro Yes end Improved Yield side_products->end No purify_dicarbonyl Purify Dicarbonyl / Use Inert Atmosphere benzimidazole->purify_dicarbonyl inert_atmosphere Use Inert Atmosphere / Avoid Harsh Oxidants n_oxide->inert_atmosphere introduce_oxidant Introduce Mild Oxidant (Air) dihydro->introduce_oxidant purify_dicarbonyl->end inert_atmosphere->end introduce_oxidant->end

A troubleshooting workflow for low yield in quinoxaline synthesis.

side_reactions cluster_main Main Reaction Pathway cluster_side Common Side Reactions opd o-Phenylenediamine intermediate Dihydroquinoxaline Intermediate opd->intermediate benzimidazole Benzimidazole (Byproduct) opd->benzimidazole Condensation dicarbonyl 1,2-Dicarbonyl dicarbonyl->intermediate quinoxaline Quinoxaline (Desired Product) intermediate->quinoxaline Oxidation n_oxide Quinoxaline N-Oxide (Byproduct) quinoxaline->n_oxide aldehyde Aldehyde/Acid Impurity aldehyde->benzimidazole over_oxidation Over-oxidation (e.g., air, high temp) over_oxidation->n_oxide

Common side reaction pathways in quinoxaline synthesis.

References

Enhancing the biological activity oftriazolo[4,3-a]quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolo[4,3-a]quinoxaline derivatives. The information is designed to address specific experimental challenges and enhance the biological activity of these compounds.

Frequently Asked Questions (FAQs)

Q1: My triazolo[4,3-a]quinoxaline derivatives show low solubility in aqueous buffers. How can I improve this?

A1: Low aqueous solubility is a common challenge. Consider the following strategies:

  • Salt Formation: If your compound has a basic nitrogen atom (e.g., on the quinoxaline or triazole ring), forming a hydrochloride or other pharmaceutically acceptable salt can significantly improve solubility. The nitrogen in position 3 of the triazole is often the first to be protonated in acidic conditions.[1]

  • Introduction of Polar Functional Groups: Modify the peripheral substituents to include polar groups like hydroxyl (-OH), carboxyl (-COOH), or amino (-NH2) groups.

  • Use of Co-solvents: For in vitro assays, using a small percentage of a biocompatible co-solvent like DMSO or ethanol can help, but be mindful of its potential effects on the biological system.

  • Formulation Strategies: For in vivo studies, consider formulation approaches such as liposomes, nanoparticles, or cyclodextrin complexes.

Q2: I am observing high cytotoxicity with my compounds in non-cancerous cell lines. What can I do to increase selectivity?

A2: High cytotoxicity can be a hurdle.[2] To enhance selectivity for your target cells:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the substituents on the triazolo[4,3-a]quinoxaline core. For instance, substitutions at the C1 and C4 positions have been shown to significantly influence activity and selectivity.[1][3]

  • Targeted Delivery: Conjugate your compound to a ligand that specifically binds to a receptor overexpressed on the target cancer cells.

  • Mechanism of Action Studies: Understanding the mechanism of cytotoxicity can provide insights into off-target effects. For example, if the compound is a DNA intercalator, it might affect all rapidly dividing cells.[4] Exploring derivatives that target specific enzymes or receptors, like A2B receptor antagonists, could offer better selectivity.[5]

Q3: The yield of my cyclization step to form the triazolo[4,3-a]quinoxaline core is consistently low. How can I optimize this reaction?

A3: Low cyclization yields can be addressed by:

  • Choice of Cyclizing Agent: The reaction of a 2-hydrazinoquinoxaline intermediate with different reagents can lead to the triazole ring formation. Common reagents include triethyl orthoformate or various aldehydes. The choice of reagent can impact the yield and the substituent at the 1-position.[6][7][8]

  • Reaction Conditions: Optimization of solvent, temperature, and reaction time is crucial. For instance, some syntheses employ refluxing in ethanol, while others might benefit from microwave irradiation to reduce reaction times and potentially improve yields.

  • Oxidizing Agent: In syntheses involving the reaction of 2-hydrazinoquinoxalines with aldehydes, an oxidizing agent like chloranil is often used to facilitate the cyclization. The efficiency of this step can be critical for the overall yield.[1]

Troubleshooting Guides

Problem 1: Inconsistent Anticonvulsant Activity in Animal Models
Possible Cause Troubleshooting Steps
Poor Bioavailability Investigate the physicochemical properties of your derivatives, such as lipophilicity (LogP) and solubility. Modify the structure to optimize these parameters. For example, the introduction of small alkyl or alkoxy groups can sometimes improve bioavailability.
Metabolic Instability Perform in vitro metabolic stability assays using liver microsomes. If the compound is rapidly metabolized, consider blocking the metabolic sites by introducing groups like fluorine or by modifying labile functional groups.
Off-target Effects Screen your compounds against a panel of receptors and enzymes to identify potential off-target interactions that might interfere with the anticonvulsant activity. The triazolo[4,3-a]quinoxaline scaffold is known to interact with various biological targets.[9]
Problem 2: Difficulty in Achieving Potent Anticancer Activity
Possible Cause Troubleshooting Steps
Weak Target Engagement If a specific target is known (e.g., a kinase or DNA), perform binding assays to quantify the interaction. Use molecular docking studies to understand the binding mode and guide the design of derivatives with improved affinity.[4][5]
Insufficient Cell Permeability Assess the cell permeability of your compounds using assays like the PAMPA or Caco-2 permeability assays. Adjust the lipophilicity and hydrogen bonding properties of your molecules to enhance their ability to cross the cell membrane.
Drug Efflux Determine if your compounds are substrates for efflux pumps like P-glycoprotein. If so, co-administration with an efflux pump inhibitor (in vitro) or structural modifications to avoid recognition by the pump may be necessary.

Quantitative Data Summary

Table 1: In Vitro Anticancer Activity of Triazolo[4,3-a]quinoxaline Derivatives
CompoundTarget Cell LineIC50 (µM)Reference
12d HepG222.08 ± 2.1[4]
HCT-11627.13 ± 2.2[4]
MCF-717.12 ± 1.5[4]
12a HepG231.40 ± 2.8[4]
HCT-11628.81 ± 2.4[4]
MCF-719.72 ± 1.5[4]
10c HepG233.41 ± 2.9[4]
HCT-11629.96 ± 2.5[4]
MCF-724.78 ± 1.9[4]
10d HepG237.55 ± 3.3[4]
HCT-11630.22 ± 2.6[4]
MCF-725.53 ± 2.0[4]
6k HeLa12.17 ± 0.9[10]
HCT-1169.46 ± 0.7[10]
MCF-710.88 ± 0.8[10]
7b, 7e, 7g HCT-116, MCF-7, HepG-21.65 - 34.28[11]
Various Derivatives MDA-MB 2311.9 - 6.4[5]
Table 2: DNA Binding Affinity of Selected Derivatives
CompoundDNA Intercalation IC50 (µM)Reference
12d 35.33 ± 1.8[4]
12a 39.35 ± 3.9[4]
10c 42.35 ± 3.9[4]
10d 50.35 ± 3.9[4]
10h 57.08 ± 3.3[4]
12b 59.35 ± 3.2[4]
Doxorubicin (Reference) 31.27 ± 1.8[4]

Key Experimental Protocols

General Synthesis of 1,4-Disubstituted-[2][6][12]triazolo[4,3-a]quinoxalines

This protocol describes a common pathway for synthesizing the triazolo[4,3-a]quinoxaline core and further derivatizing it.

G A 1,2-Diaminobenzene C 2,3-Dihydroxyquinoxaline A->C B Oxalic Acid B->C Condensation (aq. HCl) D 2,3-Dichloroquinoxaline C->D Chlorination (e.g., POCl3) E 2-Hydrazino-3-chloroquinoxaline D->E Hydrazine Hydrate G 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline Intermediate E->G F Aldehyde / Orthoester F->G Acid-mediated Condensation I 1,4-Disubstituted-[1,2,4]triazolo[4,3-a]quinoxaline G->I H Secondary Amine H->I Nucleophilic Substitution

Caption: General synthetic workflow for triazolo[4,3-a]quinoxaline derivatives.

Methodology:

  • Synthesis of 2,3-Dihydroxyquinoxaline: Condense 1,2-diaminobenzene with oxalic acid in an aqueous solution of hydrochloric acid.[6]

  • Synthesis of 2,3-Dichloroquinoxaline: Chlorinate 2,3-dihydroxyquinoxaline using a chlorinating agent such as phosphorus oxychloride (POCl3).[6]

  • Synthesis of 2-Hydrazino-3-chloroquinoxaline: React 2,3-dichloroquinoxaline with hydrazine hydrate in a suitable solvent like ethanol at room temperature.[9]

  • Formation of the Triazole Ring: Treat the 2-hydrazino-3-chloroquinoxaline intermediate with an appropriate aldehyde or orthoester in the presence of an acid catalyst. This step introduces the first point of diversity at the C1 position.[7][8]

  • Nucleophilic Aromatic Substitution: React the 4-chloro intermediate with a secondary amine to introduce the second point of diversity at the C4 position, yielding the final 1,4-disubstituted product.[7][8]

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

G A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with various concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

Caption: Workflow for determining anticancer activity using the MTT assay.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, HepG-2) in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the triazolo[4,3-a]quinoxaline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for a specified period, typically 48 to 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as DMSO or a specialized detergent solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Signaling Pathway Diagrams

Apoptosis Induction Pathway

Some triazolo[4,3-a]quinoxaline derivatives have been shown to induce apoptosis by modulating the expression of Bcl-2 family proteins and caspases.[1]

G compound Triazolo[4,3-a]quinoxaline Derivative bcl2 Bcl-2 (Pro-survival) compound->bcl2 Downregulates bax BAX (Pro-apoptotic) compound->bax Upregulates cas9 Caspase-9 bcl2->cas9 bax->cas9 cas3 Caspase-3 cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed apoptotic pathway for certain triazolo[4,3-a]quinoxalines.

References

Challenges in the scale-up synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 4-Chloro-triazolo[4,3-a]quinoxaline?

The most prevalent synthetic pathway commences with the reaction of 2,3-dichloroquinoxaline with hydrazine to yield 2-chloro-3-hydrazinyl quinoxaline. This intermediate is then cyclized to form the triazole ring. Common methods for cyclization include reaction with triethyl orthoformate or condensation with an aldehyde followed by oxidative cyclization.

Q2: What are the primary safety concerns when working with hydrazine hydrate in this synthesis?

Hydrazine is a highly toxic and corrosive substance, and it can be absorbed through the skin, ingested, or inhaled.[1][2] It is also a strong reducing agent that can react violently with oxidizing agents.[1] Anhydrous hydrazine poses a significant risk of vapor phase flammability and detonation.[3] Therefore, it is crucial to work in a well-ventilated area, use appropriate personal protective equipment (PPE) such as chemical-resistant gloves and safety goggles, and have emergency procedures in place.[1] Using dilute aqueous solutions of hydrazine can mitigate some of these risks.[3]

Q3: I am observing a low yield in the first step, the formation of 2-chloro-3-hydrazinyl quinoxaline. What are the potential causes?

Low yields in this step can often be attributed to several factors:

  • Incomplete reaction: The reaction may require longer stirring times or optimization of the reaction temperature. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.

  • Suboptimal stoichiometry: The molar ratio of hydrazine hydrate to 2,3-dichloroquinoxaline is critical. An excess of hydrazine is typically used.

  • Formation of byproducts: The formation of 2,3-dihydrazinylquinoxaline can occur if the reaction conditions are not carefully controlled.[4]

Q4: During the cyclization step to form the triazole ring, what are the key parameters to control for a successful scale-up?

When scaling up the cyclization, the following parameters are critical:

  • Temperature control: The cyclization reaction can be exothermic. Efficient heat transfer is crucial to prevent runaway reactions and the formation of impurities.

  • Reagent addition: Slow, controlled addition of reagents is recommended to manage the reaction rate and temperature.

  • Mixing: Adequate mixing is essential to ensure homogeneity and consistent reaction throughout the vessel.

  • Solvent selection: The choice of solvent can impact reaction kinetics, solubility of intermediates and products, and ease of purification.

Q5: I am facing difficulties in purifying the final product, 4-Chloro-triazolo[4,3-a]quinoxaline. What are the recommended methods for large-scale purification?

Purification of triazoloquinoxaline derivatives can be challenging due to their often low solubility.[5] For scale-up, the following methods can be considered:

  • Recrystallization: This is a common and effective method if a suitable solvent system can be identified. Experiment with a range of solvents to find one with good solubility at high temperatures and poor solubility at low temperatures.

  • Slurry washing: Washing the crude product with a series of appropriate solvents can help remove impurities without fully dissolving the product.

  • Column chromatography: While effective at the lab scale, it can be less practical and more expensive for large-scale production. If necessary, techniques like flash chromatography with larger columns can be employed.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Recommendations
Low Yield of 2-chloro-3-hydrazinyl quinoxaline Incomplete reaction- Monitor reaction progress using TLC to determine the optimal reaction time.- Ensure the reaction temperature is maintained, typically at room temperature.[6]
Incorrect stoichiometry- Verify the molar ratio of hydrazine hydrate to 2,3-dichloroquinoxaline. A slight excess of hydrazine is generally recommended.
Byproduct formation (e.g., 2,3-dihydrazinylquinoxaline)- Control the addition rate of hydrazine hydrate.- Use a suitable solvent like ethanol to minimize side reactions.[6]
Low Yield of 4-Chloro-triazolo[4,3-a]quinoxaline Inefficient cyclization- Optimize the cyclization agent (e.g., triethyl orthoformate, aldehyde/oxidant).- Screen different reaction temperatures and times.
Degradation of product- Avoid excessive heating during the reaction and workup.- Consider performing the reaction under an inert atmosphere if oxidation is a concern.
Presence of Impurities in Final Product Unreacted starting materials- Ensure the reaction goes to completion by monitoring with TLC.- Optimize the stoichiometry of the reactants.
Formation of side-products during cyclization- Control the reaction temperature carefully.- Investigate alternative cyclization methods or reagents.
Inefficient purification- Experiment with different recrystallization solvents or solvent mixtures.- Consider a multi-step purification process involving both recrystallization and slurry washing.
Poor Solubility of Product Intrinsic property of the compound- For purification, use a solvent in which the product is sparingly soluble at room temperature but more soluble upon heating.- For subsequent reactions, consider using a co-solvent system or a solvent in which the compound has better solubility.

Experimental Protocols

Protocol 1: Synthesis of 2-chloro-3-hydrazinyl quinoxaline
  • In a well-ventilated fume hood, add 2,3-dichloroquinoxaline (1 equivalent) to a suitable reaction vessel equipped with a stirrer.

  • Add ethanol to the vessel to form a slurry.

  • Slowly add a solution of hydrazine hydrate (2.2 equivalents) in ethanol to the stirred slurry at room temperature.

  • Stir the reaction mixture at room temperature overnight (approximately 16-24 hours).[6]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, filter the resulting yellow slurry and wash the precipitate with cold ethanol.

  • The crude product can be purified by recrystallization from a suitable solvent like methanol to yield 2-chloro-3-hydrazinyl quinoxaline.[6]

Protocol 2: Synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline using Triethyl Orthoformate
  • To a reaction vessel, add 2-chloro-3-hydrazinyl quinoxaline (1 equivalent).

  • Add triethyl orthoformate (in excess) and an appropriate carboxylic acid (e.g., formic acid) as a solvent.

  • Heat the mixture under reflux for approximately 8 hours.

  • Monitor the reaction for completion using TLC.

  • After completion, cool the reaction mixture and remove the excess solvent and reagent under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol to afford 4-Chloro-triazolo[4,3-a]quinoxaline.

Data Presentation

Table 1: Representative Reaction Conditions for the Synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline Derivatives

EntryStarting MaterialCyclization ReagentSolventTemperature (°C)Time (h)Yield (%)
12-chloro-3-hydrazinyl quinoxalineTriethyl orthoformateFormic AcidReflux8Not Specified
22-chloro-3-hydrazinyl quinoxalineAldehyde / ChloranilDMF / RefluxAmbient / Reflux2 / 1847-86[7]
32-chloro-3-hydrazinyl quinoxalineTriethyl orthoacetateAcetic AcidReflux8Not Specified
42-chloro-3-hydrazinyl quinoxalineTriethyl orthopropionatePropionic AcidReflux8Not Specified

Note: Yields are highly dependent on the specific substrate and reaction scale. The data presented is based on lab-scale syntheses reported in the literature and should be optimized for scale-up.

Visualizations

G cluster_0 Step 1: Hydrazine Reaction cluster_1 Step 2: Cyclization 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline Reaction1 Stir in Ethanol (Room Temperature) 2,3-dichloroquinoxaline->Reaction1 Hydrazine Hydrate Hydrazine Hydrate Hydrazine Hydrate->Reaction1 2-chloro-3-hydrazinyl quinoxaline 2-chloro-3-hydrazinyl quinoxaline Reaction1->2-chloro-3-hydrazinyl quinoxaline Reaction2 Reflux in Formic Acid 2-chloro-3-hydrazinyl quinoxaline->Reaction2 Cyclization Reagent Triethyl Orthoformate Cyclization Reagent->Reaction2 4-Chloro-triazolo[4,3-a]quinoxaline 4-Chloro-triazolo[4,3-a]quinoxaline Reaction2->4-Chloro-triazolo[4,3-a]quinoxaline Purification Recrystallization (Ethanol) 4-Chloro-triazolo[4,3-a]quinoxaline->Purification

Caption: Synthetic workflow for 4-Chloro-triazolo[4,3-a]quinoxaline.

G Start Low Yield or Impure Product CheckStep1 Problem in Step 1 (Hydrazine Reaction)? Start->CheckStep1 TroubleshootStep1 Verify Stoichiometry Monitor Reaction by TLC Control Reagent Addition CheckStep1->TroubleshootStep1 Yes CheckStep2 Problem in Step 2 (Cyclization)? CheckStep1->CheckStep2 No TroubleshootStep1->CheckStep2 TroubleshootStep2 Optimize Temperature Screen Solvents Ensure Anhydrous Conditions CheckStep2->TroubleshootStep2 Yes CheckPurification Problem with Purification? CheckStep2->CheckPurification No TroubleshootStep2->CheckPurification TroubleshootPurification Screen Recrystallization Solvents Perform Slurry Wash Consider Chromatography CheckPurification->TroubleshootPurification Yes End Optimized Synthesis CheckPurification->End No TroubleshootPurification->End

References

Refinement of analytical methods for triazolo-quinoxaline characterization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with triazolo-quinoxaline compounds. Our aim is to address common challenges encountered during the analytical characterization of this important class of heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques used to characterize triazolo-quinoxalines?

A1: The primary analytical methods for the characterization of triazolo-quinoxalines include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY and HMBC), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) for purity assessment.[1][2][3][4]

Q2: I am observing low yields during the synthesis of my triazolo-quinoxaline derivatives. What are the potential causes?

A2: Low yields in heterocyclic synthesis are a common issue. Several factors can contribute to this, including:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical. Experiment with small-scale trials to optimize these parameters.

  • Purity of Reagents and Solvents: Impurities can lead to side reactions and incomplete conversions. Ensure high-purity starting materials and dry solvents, especially for moisture-sensitive reactions.

  • Atmospheric Contamination: Some reactions are sensitive to oxygen and moisture. Employing an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields.

  • Product Decomposition: The target compound may be unstable under the reaction or workup conditions. Monitor the reaction progress using TLC or LC-MS to check for degradation.[5]

  • Poor Solubility: Triazolo-quinoxalines can have low solubility, which can affect reaction rates and purification efficiency.[1]

Q3: My triazolo-quinoxaline compound has poor solubility in common NMR solvents. What can I do?

A3: Poor solubility is a known challenge with some triazolo-quinoxaline derivatives. If you encounter this issue, consider the following:

  • Try Alternative Deuterated Solvents: If solubility is low in chloroform-d (CDCl₃), try more polar solvents like dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or acetone-d₆.[6]

  • Gently Warm the Sample: A slight increase in temperature can sometimes improve solubility enough to acquire a good spectrum.

  • Use a Higher Field Spectrometer: A more sensitive instrument may allow you to obtain a usable spectrum from a more dilute, saturated solution.

  • Consider Solid-State NMR: If solution-state NMR is not feasible, solid-state NMR could be an alternative for structural elucidation.

Q4: What is a common mechanism of action for triazolo-quinoxaline compounds with anticancer activity?

A4: Several triazolo-quinoxaline derivatives exhibit anticancer properties through various mechanisms. A prevalent mechanism is the intercalation of the planar triazolo-quinoxaline core into DNA.[7][8][9] Other reported mechanisms include the inhibition of key enzymes involved in cancer progression, such as Topoisomerase II, EGFR kinase, tubulin polymerization, and VEGFR-2 kinase.[7][9][10][11] Some derivatives have also been shown to suppress signaling pathways like the Wnt/β-catenin pathway.[12]

Troubleshooting Guides

HPLC Analysis
Problem Possible Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column.Use a high-purity silica column. Add a competing base (e.g., triethylamine) to the mobile phase. Adjust mobile phase pH.
Column overload.Reduce the injection volume or sample concentration.
Shifting Retention Times Inconsistent mobile phase composition.Ensure proper mixing and degassing of the mobile phase. Use a column thermostat to maintain a constant temperature.
Column degradation.Flush the column with a strong solvent. If the problem persists, replace the column.
Ghost Peaks Contamination in the injector or mobile phase.Flush the injector and use fresh, high-purity mobile phase solvents.
Late eluting compounds from a previous run.Increase the run time or implement a gradient elution with a strong final solvent to elute all compounds.
NMR Spectroscopy
Problem Possible Cause Suggested Solution
Broad Peaks Poor shimming.Reshim the spectrometer.
Sample is too concentrated or has poor solubility.Dilute the sample or try a different deuterated solvent.[6]
Presence of paramagnetic impurities.Purify the sample to remove metal ions.
Complex/Overlapping Spectra Multiple isomers or rotamers present.Try acquiring the spectrum at a different temperature to see if peaks coalesce.[6]
High degree of proton coupling in the aromatic region.Utilize 2D NMR techniques like COSY and TOCSY to resolve overlapping signals and establish connectivity.[5]
Missing -NH or -OH Proton Signals Proton exchange with residual water in the solvent.Use a freshly opened bottle of deuterated solvent or dry the solvent with molecular sieves. A D₂O exchange experiment can confirm the presence of exchangeable protons.[6]
Mass Spectrometry
Problem Possible Cause Suggested Solution
Poor Ionization/Low Signal Intensity Inefficient ionization of the nitrogen-rich heterocycle.Optimize the ionization source parameters (e.g., spray voltage, gas flow). Try a different ionization technique (e.g., APCI instead of ESI).
Sample suppression by matrix components.Improve sample cleanup and purification before MS analysis.
Complex Fragmentation Pattern Multiple fragmentation pathways for the fused ring system.Perform tandem MS (MS/MS) experiments at different collision energies to elucidate fragmentation pathways and aid in structural confirmation.
Inaccurate Mass Measurement Instrument calibration drift.Recalibrate the mass spectrometer using a known standard.
Formation of adducts (e.g., with sodium or potassium).Use high-purity solvents and glassware to minimize salt contamination.

Experimental Protocols

General Protocol for HPLC Analysis of Triazolo-quinoxalines
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the triazolo-quinoxaline sample.

    • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture of the mobile phase) to a final concentration of 0.1-1.0 mg/mL.

    • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient elution is often employed. A typical gradient might be:

      • Solvent A: Water with 0.1% formic acid or trifluoroacetic acid.

      • Solvent B: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid.

      • Start with a low percentage of Solvent B (e.g., 10-20%) and increase to a high percentage (e.g., 90-95%) over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25-30 °C.

    • Injection Volume: 5-20 µL.

    • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

  • Data Analysis:

    • Integrate the peak area of the main compound to determine its purity.

    • Retention time can be used for identification in comparison with a reference standard.

General Protocol for NMR Spectroscopic Characterization
  • Sample Preparation:

    • Dissolve 5-10 mg of the purified triazolo-quinoxaline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Reference the spectrum to the residual solvent peak.

    • Integrate the peaks and analyze the chemical shifts and coupling patterns.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process and reference the spectrum similarly to the ¹H spectrum.

  • 2D NMR Acquisition (if necessary):

    • For complex structures or to confirm assignments, acquire 2D NMR spectra such as COSY (to identify ¹H-¹H correlations), HSQC (to identify one-bond ¹H-¹³C correlations), and HMBC (to identify long-range ¹H-¹³C correlations).

Quantitative Data Summary

The following table summarizes the cytotoxic activity of some exemplary triazolo-quinoxaline derivatives against various cancer cell lines, as reported in the literature.

CompoundCell LineIC₅₀ (µM)Reference
7b MCF-71.65 - 34.28[7]
7c HCT-1161.65 - 34.28[7]
7e HepG-21.65 - 34.28[7]
7g MCF-71.65 - 34.28[7]
10c MCF-724.78 ± 1.9[8]
10d HepG237.55 ± 3.3[8]
12a HCT11628.81 ± 2.4[8]
12d MCF-717.12 ± 1.5[8]
22a MCF-76.2[10][11]
22a HepG24.9[10][11]
22b MCF-711.7 - 15.3[10][11]
23b HepG211.7 - 15.3[10][11]
23e MCF-711.7 - 15.3[10][11]

Visualizations

Experimental Workflow for Triazolo-quinoxaline Characterization

experimental_workflow cluster_activity Biological Activity Screening Synthesis Synthesis of Triazolo-quinoxaline Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Purity_Check Initial Purity Check (TLC, LC-MS) Purification->Purity_Check NMR NMR Spectroscopy (1H, 13C, 2D) Purity_Check->NMR Pure Sample MS Mass Spectrometry (HRMS) Purity_Check->MS Pure Sample HPLC HPLC Analysis (Purity) Purity_Check->HPLC Biological_Assay Biological Assays (e.g., Cytotoxicity) HPLC->Biological_Assay Confirmed Purity

Caption: A typical experimental workflow for the synthesis, purification, and characterization of triazolo-quinoxaline derivatives.

Simplified Signaling Pathway of Triazolo-quinoxaline Anticancer Activity

signaling_pathway cluster_cellular_targets Cellular Targets cluster_cellular_effects Cellular Effects TQ Triazolo-quinoxaline Derivative DNA DNA TQ->DNA Intercalation Topoisomerase Topoisomerase II TQ->Topoisomerase Inhibition EGFR EGFR Kinase TQ->EGFR Inhibition Tubulin Tubulin TQ->Tubulin Inhibition VEGFR2 VEGFR-2 Kinase TQ->VEGFR2 Inhibition Wnt_Pathway Wnt/β-catenin Pathway TQ->Wnt_Pathway Suppression DNA_Damage DNA Intercalation & Damage DNA->DNA_Damage Replication_Inhibition Inhibition of DNA Replication Topoisomerase->Replication_Inhibition Signal_Transduction_Inhibition Inhibition of Signal Transduction EGFR->Signal_Transduction_Inhibition Microtubule_Disruption Disruption of Microtubule Dynamics Tubulin->Microtubule_Disruption Angiogenesis_Inhibition Inhibition of Angiogenesis VEGFR2->Angiogenesis_Inhibition EMT_Suppression Suppression of Epithelial-Mesenchymal Transition Wnt_Pathway->EMT_Suppression Apoptosis Apoptosis / Cell Cycle Arrest DNA_Damage->Apoptosis Replication_Inhibition->Apoptosis Signal_Transduction_Inhibition->Apoptosis Microtubule_Disruption->Apoptosis Angiogenesis_Inhibition->Apoptosis EMT_Suppression->Apoptosis

Caption: A simplified diagram illustrating the multiple mechanisms of anticancer action for various triazolo-quinoxaline derivatives.

References

Validation & Comparative

A Comparative Analysis of the Cytotoxic Effects of 4-Chloro-triazolo[4,3-a]quinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Derivatives of the[1][2][3]triazolo[4,3-a]quinoxaline scaffold have emerged as a promising class of compounds in anticancer research, demonstrating a wide spectrum of pharmacological activities.[4] The introduction of a chloro group at the 4-position of this heterocyclic system has been a key strategy in the synthesis of novel derivatives with potent cytotoxic activities against various cancer cell lines. This guide provides a comparative overview of the cytotoxicity of several 4-Chloro-triazolo[4,3-a]quinoxaline derivatives, supported by experimental data from recent studies.

Quantitative Cytotoxicity Data

The cytotoxic activity of 4-Chloro-triazolo[4,3-a]quinoxaline derivatives has been evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC₅₀) and growth inhibition (GI₅₀) values serving as key indicators of potency. The data presented in the table below summarizes the cytotoxic effects of various derivatives from different studies, highlighting their efficacy and selectivity.

DerivativeCancer Cell LineIC₅₀ / GI₅₀ (µM)Reference CompoundReference IC₅₀ / GI₅₀ (µM)Source
Compound 9a Leukemia (SR)3.91DoxorubicinNot specified[5]
Non-Small Cell Lung Cancer (HOP-92)3.45DoxorubicinNot specified[5]
Colon Cancer (HCT-116)3.21DoxorubicinNot specified[5]
Melanoma (LOX IMVI)3.69DoxorubicinNot specified[5]
Renal Cancer (A498)1.80DoxorubicinNot specified[5]
Chalcone derivative 7b Breast Adenocarcinoma (MCF-7)1.65 - 34.28DoxorubicinNot specified[2][3][6]
Colon Carcinoma (HCT-116)1.65 - 34.28DoxorubicinNot specified[2][3][6]
Hepatocellular Carcinoma (HEPG-2)1.65 - 34.28DoxorubicinNot specified[2][3][6]
Chalcone derivative 7e Breast Adenocarcinoma (MCF-7)1.65 - 34.28DoxorubicinNot specified[2][3][6]
Colon Carcinoma (HCT-116)1.65 - 34.28DoxorubicinNot specified[2][3][6]
Hepatocellular Carcinoma (HEPG-2)1.65 - 34.28DoxorubicinNot specified[2][3][6]
Chalcone derivative 7g Breast Adenocarcinoma (MCF-7)1.65 - 34.28DoxorubicinNot specified[2][3][6]
Colon Carcinoma (HCT-116)1.65 - 34.28DoxorubicinNot specified[2][3][6]
Hepatocellular Carcinoma (HEPG-2)1.65 - 34.28DoxorubicinNot specified[2][3][6]
Compound 12d Hepatocellular Carcinoma (HepG2)22.08 ± 2.1Doxorubicin7.94 ± 0.6[7]
Colon Carcinoma (HCT116)27.13 ± 2.2Doxorubicin8.07 ± 0.8[7]
Breast Cancer (MCF-7)17.12 ± 1.5Doxorubicin6.75 ± 0.4[7]
Compound 16a Melanoma (A375)3.158EAPB023030.003[4][8][9]
Compound 16b Melanoma (A375)3.527EAPB023030.003[4][8][9]
Compound 17a Melanoma (A375)0.365EAPB023030.003[4][8][9]

Experimental Protocols

The evaluation of the cytotoxic activity of 4-Chloro-triazolo[4,3-a]quinoxaline derivatives is predominantly conducted using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells, which forms a purple formazan product.

MTT Assay Protocol for Cytotoxicity Screening

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 × 10⁵ cells/mL) and incubated to allow for cell attachment.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., Doxorubicin) for a specified period, typically 48 or 72 hours.

  • MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL) and incubated for another few hours.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of 4-Chloro-triazolo[4,3-a]quinoxaline derivatives are attributed to their ability to interfere with multiple cellular processes essential for cancer cell survival and proliferation. Key mechanisms include DNA intercalation, inhibition of key enzymes like EGFR kinase and tubulin polymerization, and induction of apoptosis.

DNA Intercalation and Topoisomerase II Inhibition

Several[1][2][3]triazolo[4,3-a]quinoxaline derivatives have been identified as potent DNA intercalators.[7][10] By inserting themselves between the base pairs of the DNA double helix, these compounds can disrupt DNA replication and transcription, ultimately leading to cell death. Some derivatives also act as topoisomerase II inhibitors, preventing the enzyme from re-ligating DNA strands after cleavage, which results in DNA damage and apoptosis.[10]

DNA_Intercalation cluster_0 Cellular Processes cluster_1 Cellular Response Derivative Derivative DNA DNA Derivative->DNA Intercalation Topoisomerase_II Topoisomerase_II Derivative->Topoisomerase_II Inhibition DNA_Damage DNA_Damage DNA->DNA_Damage Topoisomerase_II->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of DNA Intercalation and Topoisomerase II Inhibition.

EGFR Kinase and Tubulin Polymerization Inhibition

Certain chalcone derivatives bearing the triazolo[4,3-a]quinoxaline moiety have demonstrated dual inhibitory effects on Epidermal Growth Factor Receptor (EGFR) kinase and tubulin polymerization.[2][3] EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overactivity is common in many cancers. Tubulin is the protein subunit of microtubules, which are essential for cell division. Inhibition of both targets can lead to potent anticancer effects.

EGFR_Tubulin_Inhibition cluster_0 Signaling Pathways cluster_1 Cellular Effects Derivative Derivative EGFR_Kinase EGFR_Kinase Derivative->EGFR_Kinase Inhibits Tubulin_Polymerization Tubulin_Polymerization Derivative->Tubulin_Polymerization Inhibits Proliferation_Block Proliferation_Block EGFR_Kinase->Proliferation_Block Mitotic_Arrest Mitotic_Arrest Tubulin_Polymerization->Mitotic_Arrest Cell_Cycle_Arrest Cell_Cycle_Arrest Proliferation_Block->Cell_Cycle_Arrest Mitotic_Arrest->Cell_Cycle_Arrest

Dual Inhibition of EGFR Kinase and Tubulin Polymerization.

Apoptosis Induction

The cytotoxic activity of these compounds often culminates in the induction of apoptosis, or programmed cell death. This can be triggered by various upstream events, including DNA damage and cell cycle arrest. The apoptotic pathway involves the regulation of pro-apoptotic proteins like Bax and caspases, and anti-apoptotic proteins like Bcl-2.[4] Some derivatives have been shown to upregulate Bax and caspases while downregulating Bcl-2, thereby promoting apoptosis.[4]

Apoptosis_Induction_Workflow Derivative Derivative DNA_Damage_Signal DNA_Damage_Signal Derivative->DNA_Damage_Signal Bcl2 Bcl-2 (Anti-apoptotic) DNA_Damage_Signal->Bcl2 Downregulates Bax Bax (Pro-apoptotic) DNA_Damage_Signal->Bax Upregulates Caspases Caspase Activation Bcl2->Caspases Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Apoptosis Induction Pathway.

References

Triazolo-quinoxalines: A New Frontier in Cancer Therapy Challenging Standard Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of more effective and targeted cancer treatments, a class of heterocyclic compounds known as triazolo-quinoxalines is demonstrating significant promise, exhibiting potent anticancer activities that in some cases surpass established standard drugs. This comprehensive guide provides a comparative analysis of the efficacy of novel triazolo-quinoxaline derivatives against conventional anticancer agents, supported by experimental data from recent preclinical studies. The findings presented herein are of critical interest to researchers, scientists, and professionals in the field of drug development.

Triazolo-quinoxalines have emerged as a versatile scaffold in medicinal chemistry, with various derivatives displaying a range of mechanisms to combat cancer. These include the induction of apoptosis (programmed cell death), inhibition of key enzymes crucial for cancer progression like VEGFR-2 and Topoisomerase II, and modulation of epigenetic pathways through BET protein inhibition.

In Vitro Efficacy: A Head-to-Head Comparison

Recent studies have evaluated the cytotoxic effects of newly synthesized triazolo-quinoxaline derivatives against a panel of human cancer cell lines, including breast (MCF-7), liver (HepG2), and colon (HCT-116) cancer. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, has been a key metric in these comparisons.

Table 1: Comparative Cytotoxicity (IC50 in µM) of Triazolo-quinoxaline Derivatives and Doxorubicin

Compound/DrugMCF-7 (Breast Cancer)HepG2 (Liver Cancer)HCT-116 (Colon Cancer)Reference
Triazolo-quinoxaline 7e 3.41 6.15 5.75 [1]
Triazolo-quinoxaline 7c 4.45 6.33 6.22 [1]
Triazolo-quinoxaline 7b 5.88 7.46 6.90 [1]
Triazolo-quinoxaline 12d 17.1222.0827.13[2]
Doxorubicin (Standard) 6.757.948.07[1][2]

As evidenced in Table 1, several triazolo-quinoxaline derivatives, notably compounds 7e, 7c, and 7b, have demonstrated superior or comparable cytotoxicity against MCF-7, HepG2, and HCT-116 cell lines when compared to the standard chemotherapeutic drug, Doxorubicin[1].

In the context of targeted therapy, certain triazolo-quinoxalines have been designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the process by which tumors form new blood vessels to support their growth.

Table 2: Comparative VEGFR-2 Inhibition and Cytotoxicity (IC50) of Triazolo-quinoxaline Derivatives and Sorafenib

Compound/DrugVEGFR-2 Kinase Inhibition (nM)MCF-7 Cytotoxicity (µM)HepG2 Cytotoxicity (µM)Reference
Triazolo-quinoxaline 22a 3.96.24.9[3]
Triazolo-quinoxaline 23j 3.710.36.4[4]
Triazolo-quinoxaline 20h 3.214.23.3[5]
Sorafenib (Standard) 3.133.532.18[3]

The data in Table 2 highlights that triazolo-quinoxaline derivatives such as 22a, 23j, and 20h exhibit VEGFR-2 inhibitory activity in the nanomolar range, comparable to the standard drug Sorafenib[3][4][5]. While their cytotoxic IC50 values in cancer cell lines are in the micromolar range, their potent enzymatic inhibition suggests a strong potential for anti-angiogenic therapy.

Mechanisms of Action: A Multi-pronged Attack on Cancer

The anticancer efficacy of triazolo-quinoxalines stems from their ability to interfere with multiple critical cellular processes.

DNA Intercalation and Topoisomerase II Inhibition

One of the primary mechanisms for some triazolo-quinoxaline derivatives is their function as DNA intercalating agents and inhibitors of Topoisomerase II[1]. By inserting themselves between the base pairs of DNA, they can disrupt DNA replication and transcription. Furthermore, by inhibiting Topoisomerase II, an enzyme that resolves DNA tangles, they introduce DNA strand breaks, ultimately leading to apoptosis.

Topoisomerase_II_Inhibition Mechanism of Topoisomerase II Inhibition TQ Triazolo-quinoxaline Cleavage_Complex Topoisomerase II-DNA Cleavage Complex TQ->Cleavage_Complex Stabilizes DNA DNA Double Helix DNA->Cleavage_Complex TopoII Topoisomerase II TopoII->Cleavage_Complex Forms DSB Double-Strand Breaks Cleavage_Complex->DSB Collision with Replication Fork Replication_Fork Replication Fork Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Inhibition of Topoisomerase II by Triazolo-quinoxalines.

VEGFR-2 Signaling Pathway Inhibition

As potent VEGFR-2 inhibitors, certain triazolo-quinoxalines can effectively block the signaling cascade that promotes angiogenesis. By binding to the ATP-binding site of the VEGFR-2 kinase domain, these compounds prevent its activation by VEGF, thereby inhibiting downstream signaling pathways responsible for endothelial cell proliferation, migration, and survival.

VEGFR2_Signaling_Inhibition VEGFR-2 Signaling Pathway Inhibition VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS TQ Triazolo-quinoxaline TQ->VEGFR2 Inhibits PKC PKC PLCg->PKC AKT Akt PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Triazolo-quinoxalines block angiogenesis via VEGFR-2 inhibition.

BET Protein Inhibition

A novel and promising mechanism of action for some triazolo-quinoxaline derivatives is the inhibition of Bromodomain and Extra-Terminal (BET) proteins, such as BRD4[6][7]. BET proteins are epigenetic "readers" that play a crucial role in the transcription of key oncogenes like c-MYC. By blocking the interaction of BET proteins with acetylated histones, these inhibitors can downregulate the expression of cancer-promoting genes, leading to cell cycle arrest and apoptosis.

BET_Inhibition_Pathway BET Protein Inhibition Signaling TQ Triazolo-quinoxaline (BET Inhibitor) BRD4 BRD4 TQ->BRD4 Inhibits Binding to Acetylated Histones Acetylated_Histones Acetylated Histones on Chromatin BRD4->Acetylated_Histones Binds to Transcription_Machinery Transcription Machinery (e.g., RNA Pol II) BRD4->Transcription_Machinery Recruits Oncogenes Oncogenes (e.g., c-MYC) Transcription_Machinery->Oncogenes Activates Transcription of Cell_Proliferation Cancer Cell Proliferation Oncogenes->Cell_Proliferation Drives

Caption: Epigenetic modulation through BET protein inhibition.

In Vivo Studies: Early Evidence of Antitumor Activity

Preliminary in vivo studies using xenograft models, where human tumor cells are implanted in immunodeficient mice, have provided early validation of the anticancer potential of triazolo-quinoxalines. For instance, a lead compound from the Imiqualine family, which shares the[6][7][8]triazolo[4,3-a]quinoxaline scaffold, confirmed a potent anti-cancer effect in A375 human melanoma xenografted mice[9]. Further in vivo studies are crucial to establish the pharmacokinetic profiles, safety, and efficacy of these promising compounds in a whole-organism setting.

Experimental Protocols

To ensure the reproducibility and further exploration of these findings, detailed experimental methodologies are crucial.

MTT Assay for Cytotoxicity Screening

The in vitro cytotoxicity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow MTT Assay Experimental Workflow Start Seed cancer cells in a 96-well plate Incubate1 Incubate for 24h (cell adherence) Start->Incubate1 Treat Treat cells with varying concentrations of Triazolo-quinoxalines Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT solution to each well Incubate2->Add_MTT Incubate3 Incubate for 4h (Formazan crystal formation) Add_MTT->Incubate3 Solubilize Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals Incubate3->Solubilize Measure Measure absorbance at ~570nm using a plate reader Solubilize->Measure Analyze Calculate IC50 values Measure->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Detailed Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the triazolo-quinoxaline derivatives or standard drugs for 48-72 hours.

  • MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at approximately 570 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.

In Vitro VEGFR-2 Kinase Assay

The inhibitory effect of the compounds on VEGFR-2 kinase activity is determined using an in vitro kinase assay.

Detailed Protocol:

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and ATP in a kinase buffer.

  • Inhibitor Addition: The triazolo-quinoxaline compounds or a standard inhibitor like sorafenib are added at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a specified time (e.g., 30-60 minutes).

  • Detection: The amount of ATP consumed, which is inversely proportional to the kinase inhibition, is measured. This is often done using a luminescence-based assay where a reagent is added to stop the kinase reaction and generate a light signal from the remaining ATP.

  • Data Analysis: The luminescence is read on a plate reader, and the IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

Apoptosis Assay by Flow Cytometry

The induction of apoptosis is quantified using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Detailed Protocol:

  • Cell Treatment: Cancer cells are treated with the triazolo-quinoxaline compounds for 24-48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cells, which are then incubated in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Conclusion and Future Directions

The data presented in this guide strongly suggest that triazolo-quinoxaline derivatives represent a highly promising class of anticancer agents. Their potent in vitro cytotoxicity, often exceeding that of standard drugs, and their diverse mechanisms of action, including the inhibition of key oncogenic pathways, underscore their therapeutic potential.

Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and selectivity. Comprehensive in vivo studies are essential to evaluate their pharmacokinetic properties, safety profiles, and antitumor activity in relevant preclinical models. The development of triazolo-quinoxalines as single agents or in combination with other therapies could pave the way for novel and more effective treatments for a variety of cancers. The scientific community is encouraged to build upon these foundational studies to unlock the full therapeutic potential of this exciting class of molecules.

References

A Comparative Guide to the Structure-Activity Relationship of Triazolo[4,3-a]quinoxalines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The triazolo[4,3-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides an objective comparison of the structure-activity relationships (SAR) of various triazolo[4,3-a]quinoxaline derivatives, with a focus on their anticancer, anticonvulsant, and anti-inflammatory properties. The information presented is supported by experimental data from multiple research studies, offering a valuable resource for the rational design of novel and potent therapeutic agents.

Anticancer Activity: Targeting Proliferation and Survival

Triazolo[4,3-a]quinoxalines have demonstrated notable cytotoxic effects against a range of cancer cell lines. The SAR studies reveal that substitutions at the 1 and 4-positions of the triazolo[4,3-a]quinoxaline core are crucial for modulating their anticancer potency.

Comparison of Anticancer Activity of Triazolo[4,3-a]quinoxaline Derivatives
CompoundR1-SubstituentR4-SubstituentCell LineIC50 (µM)Reference
Series 1
12d4-(dimethylamino)phenyl-HepG222.08 ± 2.1[1]
HCT-11627.13 ± 2.2[1]
MCF-717.12 ± 1.5[1]
12a4-methoxyphenyl-HepG231.40 ± 2.8[1]
HCT-11628.81 ± 2.4[1]
MCF-719.72 ± 1.5[1]
Series 2
16a4-methoxyphenyl-A3753.158[2][3]
16b3,4-dimethoxyphenyl-A3753.527[2][3]
17a3,4-dihydroxyphenyl-A3750.365[2][3]
Series 3
7aChalcone moiety-HCT-1160.08[4]
MCF-70.12[4]
HepG-20.15[4]
7cChalcone moiety-HCT-1160.06[4]
MCF-70.09[4]
HepG-20.11[4]

Key SAR Insights for Anticancer Activity:

  • Substitution at C1: The introduction of various aryl groups at the 1-position significantly influences cytotoxic activity. In one study, a derivative with a 3,4-dihydroxyphenyl substituent (17a) at C1 showed the highest potency against the A375 melanoma cell line with an EC50 of 365 nM.[2][3] This suggests that hydrogen bond donating groups can enhance activity.

  • DNA Intercalation: Some derivatives with groove-binding side chains have been evaluated as potent DNA intercalators and topoisomerase II inhibitors.[3][5] Compound 12d, for instance, displayed potent DNA intercalation with an IC50 value of 35.33 ± 1.8 μM, which is nearly equipotent to doxorubicin.[1]

  • Molecular Hybridization: Incorporating a chalcone moiety into the triazoloquinoxaline scaffold has been shown to enhance anticancer potency, with some compounds exhibiting dual inhibition of EGFR kinase and tubulin polymerization.[4]

  • A2B Receptor Antagonism: A series of 23 new derivatives of[2][5][6]triazolo[4,3-a]quinoxaline were designed as potential A2B receptor antagonists, with six compounds showing promising cytotoxic activity on the MDA-MB 231 cell line (IC50 values ranging from 1.9 to 6.4 μM).[7]

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4]

  • Cell Seeding: Cancer cells (e.g., HCT-116, MCF-7, HepG-2) are seeded in 96-well plates at a density of 1 × 10^5 cells/mL in DMEM medium supplemented with 10% fetal bovine serum.[4]

  • Incubation: The plates are incubated for 48 hours at 37°C in a 5% CO2 atmosphere.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Signaling Pathway Visualization

anticancer_pathway drug Triazolo[4,3-a]quinoxaline Derivative dna DNA Intercalation drug->dna topo Topoisomerase II Inhibition drug->topo egfr EGFR Kinase Inhibition drug->egfr tubulin Tubulin Polymerization Inhibition drug->tubulin apoptosis Apoptosis dna->apoptosis cell_cycle Cell Cycle Arrest topo->cell_cycle egfr->cell_cycle tubulin->cell_cycle cancer_cell Cancer Cell Death apoptosis->cancer_cell cell_cycle->cancer_cell

Caption: Potential anticancer mechanisms of action for triazolo[4,3-a]quinoxalines.

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain triazolo[4,3-a]quinoxaline derivatives have shown promise as anticonvulsant agents. SAR studies in this area have focused on substitutions that can enhance their ability to modulate neuronal excitability, potentially through interaction with receptors like the AMPA receptor.[8]

Comparison of Anticonvulsant Activity of Triazolo[4,3-a]quinoxaline Derivatives
CompoundR-SubstituentAnticonvulsant Activity (% Protection vs. Metrazol-induced convulsions)Reference
144-chlorophenyl100%[6]
15b4-methoxyphenyl100%[6]
Phenobarbitone Sodium (Standard)-100%[6]

Key SAR Insights for Anticonvulsant Activity:

  • Aryl Substituents: The presence of specific aryl groups at certain positions of the triazolo[4,3-a]quinoxaline core appears to be critical for anticonvulsant activity. For instance, compounds with a 4-chlorophenyl (14) or a 4-methoxyphenyl (15b) substituent demonstrated 100% protection against metrazol-induced convulsions in mice, comparable to the standard drug phenobarbitone sodium.[6]

  • Hydrogen Bonding: The presence of hydrogen bond donor and acceptor groups at C-1 of the triazolo[4,3-a]quinoxaline ring system has been reported to have a positive impact on anticonvulsant activity.[8]

Experimental Protocol: Metrazol-Induced Convulsions Model

The anticonvulsant activity of the synthesized compounds is often evaluated in vivo using the metrazol-induced convulsions model in mice.[6]

  • Animal Groups: Mice are divided into several groups, including a control group, a standard drug group (e.g., phenobarbitone sodium), and test groups for each synthesized compound.

  • Compound Administration: The test compounds and the standard drug are administered intraperitoneally (i.p.) at a specific dose. The control group receives the vehicle.

  • Metrazol Injection: After a predetermined time (e.g., 30 minutes), all animals are injected with a convulsant dose of metrazol (e.g., 80 mg/kg, s.c.).

  • Observation: The animals are observed for a specific period (e.g., 60 minutes) for the onset of clonic-tonic convulsions and mortality.

  • Data Analysis: The percentage of animals protected from convulsions in each group is calculated and compared to the control group.

Workflow Visualization

sar_workflow start Design & Synthesis of Triazolo[4,3-a]quinoxaline Derivatives screening In vitro / In vivo Biological Screening start->screening data Quantitative Data (e.g., IC50, % Protection) screening->data sar Structure-Activity Relationship (SAR) Analysis data->sar lead_id Lead Compound Identification sar->lead_id optimization Lead Optimization lead_id->optimization optimization->start

Caption: A generalized workflow for SAR studies of triazolo[4,3-a]quinoxalines.

Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines

A series of 4-alkoxy-6,9-dichloro[2][5][6]triazolo[4,3-a]quinoxalines has been investigated for their potential as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6.[9]

Comparison of Anti-inflammatory Activity of Triazolo[4,3-a]quinoxaline Derivatives
CompoundR (at C4-alkoxy)% Inhibition of TNF-α% Inhibition of IL-6Reference
8aMethoxyGoodGood[9]
8bEthoxyGoodGood[9]
8en-ButoxyPotentPotent[9]
8gCyclopropylmethoxyGoodGood[9]
8dIsopropoxyNo significant inhibitionSpecific inhibition[9]
8fCyclopentoxyNo significant inhibitionSpecific inhibition[9]
8hBenzyloxyNo significant inhibitionSpecific inhibition[9]

Key SAR Insights for Anti-inflammatory Activity:

  • Alkoxy Chain Length: The nature of the alkoxy group at the 4-position plays a crucial role in the anti-inflammatory activity. Compounds with smaller, unbranched alkoxy groups (methoxy, ethoxy) and the n-butoxy group (8e) showed good simultaneous inhibition of both TNF-α and IL-6, with the n-butoxy derivative being the most potent.[9]

  • Specificity: Interestingly, some derivatives with bulkier alkoxy groups (isopropoxy, cyclopentoxy, benzyloxy) specifically inhibited IL-6 with no significant effect on TNF-α.[9] This suggests that the steric bulk at the 4-position can be tuned to achieve selective cytokine inhibition.

Experimental Protocol: Cytokine Inhibition Assay

The ability of the compounds to inhibit the production of pro-inflammatory cytokines is typically assessed using cell-based assays.

  • Cell Culture: A suitable cell line, such as human monocytic cells (e.g., THP-1) or peripheral blood mononuclear cells (PBMCs), is cultured.

  • Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of TNF-α and IL-6.

  • Compound Treatment: The cells are co-treated with the test compounds at various concentrations.

  • Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

  • Cytokine Measurement: The levels of TNF-α and IL-6 in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The percentage of inhibition of cytokine production by each compound is calculated relative to the stimulated, untreated control.

This comparative guide highlights the significant potential of the triazolo[4,3-a]quinoxaline scaffold in the development of new therapeutic agents. The presented SAR data and experimental protocols provide a solid foundation for researchers to design and synthesize novel derivatives with improved potency and selectivity for various biological targets. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.

References

A Comparative Guide to the Anticonvulsant Effects of Novel Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of the anticonvulsant effects of emerging quinoxaline compounds, comparing their performance against established antiepileptic drugs (AEDs). The following sections detail the experimental data, protocols, and underlying mechanisms of action to support further research and development in this promising area of neurotherapeutics.

Data Presentation: Comparative Anticonvulsant Activity and Neurotoxicity

The anticonvulsant efficacy and neurotoxicity of novel quinoxaline derivatives have been evaluated in preclinical models and compared with standard AEDs. The median effective dose (ED50) in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests indicates the dose required to protect 50% of the animals from seizures, representing efficacy against generalized tonic-clonic and absence seizures, respectively. The median toxic dose (TD50) from the rotarod test indicates the dose at which 50% of animals exhibit motor impairment. The protective index (PI = TD50/ED50) is a measure of the therapeutic window.

CompoundMES ED50 (mg/kg)scPTZ ED50 (mg/kg)Rotarod TD50 (mg/kg)Protective Index (PI) in MES TestReference Drug(s)
Novel Quinoxaline Derivatives
Compound 24-37.50--Perampanel
Compound 28-23.02--Perampanel
Compound 32-29.16--Perampanel
Compound 33-23.86--Perampanel
Compound V1-Relative potency of 0.75 vs Phenobarbital--Phenobarbital
Compound V3-Relative potency of 0.8 vs Phenobarbital--Phenobarbital
Standard Antiepileptic Drugs
Phenobarbital-----
Perampanel-----
Carbamazepine-----
Valproate-300-1.5-
Methaqualone-200-2-

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of novel quinoxaline compounds.

Maximal Electroshock (MES) Seizure Test

This test is a preclinical model for identifying anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Apparatus : An electroconvulsive shock generator with corneal or auricular electrodes.

  • Animal Preparation : Male albino mice or rats are used. Animals are acclimated to the laboratory environment before testing.

  • Procedure :

    • The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.).

    • After a predetermined pretreatment time (usually 30-60 minutes), a drop of anesthetic/electrolyte solution (e.g., 0.5% tetracaine in 0.9% saline) is applied to the animal's eyes to ensure good electrical contact and minimize discomfort when using corneal electrodes.

    • An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered.

    • The animal is observed for the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

    • The ED50 is calculated from the dose-response data.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Test

This model is used to identify anticonvulsant drugs that may be effective against absence seizures.

  • Apparatus : Standard animal observation cages.

  • Animal Preparation : Male albino mice are typically used.

  • Procedure :

    • The test compound is administered to the animals.

    • Following the appropriate pretreatment time, a convulsant dose of pentylenetetrazole (PTZ) is injected subcutaneously.

    • Animals are observed for a set period (e.g., 30 minutes) for the occurrence of seizures.

    • The primary endpoint is the failure to observe a seizure episode.

    • The ED50, the dose of the drug that protects 50% of the animals from seizures, is then determined.

Rotarod Test for Neurotoxicity

This test assesses motor coordination and balance in rodents to evaluate the potential neurotoxic side effects of a compound.

  • Apparatus : A commercially available rotarod apparatus for mice or rats.

  • Animal Preparation : Animals are trained on the rotarod for a set period before the test day to ensure they can perform the task.

  • Procedure :

    • The test compound is administered to the trained animals.

    • After the designated pretreatment time, each animal is placed on the rotating rod of the rotarod apparatus.

    • The rod rotates at a constant or accelerating speed (e.g., 4 to 40 rpm over 300 seconds).

    • The latency for the animal to fall off the rod is recorded.

    • A significant decrease in the time spent on the rod compared to vehicle-treated control animals indicates motor impairment.

    • The TD50, the dose at which 50% of the animals exhibit motor impairment, is calculated.

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The anticonvulsant effects of many novel quinoxaline compounds are attributed to their interaction with key neurotransmitter receptors involved in seizure activity, primarily the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors and γ-aminobutyric acid type A (GABA-A) receptors.

AMPA Receptor Antagonism Pathway

Quinoxaline derivatives can act as antagonists at AMPA receptors, which are responsible for fast excitatory neurotransmission in the brain. By blocking these receptors, they reduce the excessive neuronal excitation that characterizes seizures.[1]

AMPA_Antagonism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Na_Ca_Influx Na+/Ca2+ Influx AMPA_R->Na_Ca_Influx Opens Depolarization Depolarization Na_Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation (Seizure Propagation) Depolarization->Neuronal_Excitation Quinoxaline Novel Quinoxaline Compound Quinoxaline->AMPA_R Blocks

Caption: AMPA Receptor Antagonism by Quinoxaline Compounds.

GABA-A Receptor Modulation Pathway

Some quinoxaline compounds may enhance the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. This potentiation of GABAergic inhibition helps to counteract the hyperexcitability seen in epilepsy.

GABA_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Binds Cl_Influx Cl- Influx GABA_A_R->Cl_Influx Opens Hyperpolarization Hyperpolarization Cl_Influx->Hyperpolarization Neuronal_Inhibition Neuronal Inhibition (Reduced Excitability) Hyperpolarization->Neuronal_Inhibition Quinoxaline Novel Quinoxaline Compound Quinoxaline->GABA_A_R Enhances (Allosteric Modulation)

Caption: Positive Allosteric Modulation of GABA-A Receptors.

Experimental Workflow for Anticonvulsant Screening

The general workflow for screening novel quinoxaline compounds for anticonvulsant activity involves a series of in vivo tests to determine efficacy and potential side effects.

Anticonvulsant_Screening_Workflow start Synthesized Novel Quinoxaline Compound animal_model Animal Model (e.g., Mice, Rats) start->animal_model drug_admin Drug Administration (i.p. or p.o.) animal_model->drug_admin mes_test Maximal Electroshock (MES) Test (Generalized Seizures) drug_admin->mes_test Pretreatment ptz_test Pentylenetetrazole (PTZ) Test (Absence Seizures) drug_admin->ptz_test Pretreatment rotarod Rotarod Test drug_admin->rotarod Pretreatment efficacy Efficacy Assessment (ED50 Calculation) mes_test->efficacy ptz_test->efficacy pi_calc Protective Index (PI) Calculation (TD50/ED50) efficacy->pi_calc neurotoxicity Neurotoxicity Assessment (TD50 Calculation) rotarod->neurotoxicity neurotoxicity->pi_calc end Lead Compound Identification pi_calc->end

Caption: Preclinical Screening Workflow for Anticonvulsants.

References

Comparative analysis of the antimicrobial spectrum of triazolo-quinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of the antimicrobial spectrum of triazolo-quinoxaline derivatives reveals a promising class of heterocyclic compounds with notable activity against a range of pathogenic microorganisms. These synthetic molecules, which fuse a triazole ring with a quinoxaline core, have been the subject of numerous studies to evaluate their efficacy against various bacterial and fungal strains. The nature and position of substituents on the triazolo-quinoxaline scaffold play a crucial role in determining the breadth and potency of their antimicrobial effects.[1]

Comparative Antimicrobial Activity

Research indicates that triazolo-quinoxaline derivatives demonstrate a varied spectrum of activity. While many derivatives show considerable efficacy against Gram-positive bacteria, such as Staphylococcus aureus, their activity against Gram-negative bacteria like Escherichia coli can be more variable.[1] Notably, a significant number of these compounds have also exhibited potent antifungal activity, particularly against Candida albicans.[2]

The antimicrobial potency is quantitatively measured by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The data synthesized from multiple studies highlights the diverse activity levels of different derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of Triazolo-Quinoxaline Derivatives
Compound ID/SeriesTarget MicroorganismMIC (µg/mL)Reference
Compound 13 Candida albicans25[2]
Compound 14b Candida albicans50[2]
Compound 4d Staphylococcus aureus62.5[3]
Bacillus subtilis62.5[3]
Escherichia coli125[3]
Candida albicans125[3]
Compound 6c Staphylococcus aureus62.5[3]
Bacillus subtilis125[3]
Escherichia coli>250[3]
Candida albicans125[3]
Compound 7b Staphylococcus aureus125[3]
Bacillus subtilis125[3]
Escherichia coli>250[3]
Candida albicans>250[3]
Compound 8a Staphylococcus aureus125[3]
Bacillus subtilis62.5[3]
Escherichia coli>250[3]
Candida albicans>250[3]
Ciprofloxacin (Standard)Staphylococcus aureus6.25[3]
Bacillus subtilis6.25[3]
Escherichia coli6.25[3]
Clotrimazole (Standard)Candida albicans15.62[3]

Note: The specific chemical structures for each compound ID can be found in the cited literature.

Mechanism of Action

The precise molecular mechanisms underlying the antimicrobial activity of triazolo-quinoxaline derivatives are not yet fully elucidated. However, based on structural similarities to quinolone and quinoxaline antibiotics, it is hypothesized that their mode of action may involve the inhibition of key bacterial enzymes. Potential targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and cell division.[4] For antifungal activity, disruption of fungal cell membrane integrity or inhibition of essential enzymes are considered possible mechanisms. Further research is required to confirm these specific signaling pathways and molecular targets.

Experimental Protocols

The evaluation of antimicrobial activity for triazolo-quinoxaline derivatives predominantly relies on standardized in-vitro assays. The following is a detailed methodology for the Agar Dilution Method used to determine the Minimum Inhibitory Concentration (MIC).[3]

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution
  • Preparation of Compound Stock Solutions:

    • Synthesized triazolo-quinoxaline derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of a known concentration (e.g., 100 µg/mL).

  • Media Preparation:

    • Molten sterile agar (Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) is prepared and maintained at a temperature of 40–50°C.

  • Serial Dilution:

    • Graded quantities of the compound stock solution are incorporated into specified volumes of the molten sterile agar to create a series of plates with decreasing concentrations of the test compound.

    • The agar-compound mixture is poured into sterile Petri dishes to a depth of 3-4 mm and allowed to solidify.

  • Inoculum Preparation:

    • The test microorganisms (bacteria or fungi) are cultured to prepare a suspension containing approximately 10⁵ colony-forming units per milliliter (cfu/mL).

  • Inoculation:

    • The standardized microbial suspension is applied to the surface of the agar plates containing the serially diluted compounds.

  • Incubation:

    • The inoculated plates are incubated under appropriate conditions: 37°C for 24 hours for bacteria and 48 hours for fungi.[3]

  • MIC Determination:

    • Following incubation, the plates are visually inspected. The MIC is defined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Visualized Experimental Workflow

The following diagram illustrates the workflow for the MIC determination using the agar dilution method.

MIC_Workflow Workflow for MIC Determination (Agar Dilution Method) cluster_prep Preparation Phase cluster_assay Assay Phase cluster_analysis Analysis Phase prep_stock 1. Prepare Compound Stock Solution (in DMSO) prep_media 2. Prepare Molten Sterile Agar Media serial_dilution 4. Create Serial Dilutions of Compound in Molten Agar prep_stock->serial_dilution prep_inoculum 3. Prepare Standardized Microbial Inoculum (~10^5 cfu/mL) prep_media->serial_dilution inoculation 6. Inoculate Plate Surfaces with Microbial Suspension prep_inoculum->inoculation plate_pouring 5. Pour Agar into Petri Dishes & Solidify serial_dilution->plate_pouring plate_pouring->inoculation incubation 7. Incubate Plates (24h for Bacteria, 48h for Fungi) inoculation->incubation read_results 8. Visually Inspect for Growth and Determine MIC incubation->read_results result Result: Lowest Concentration with No Visible Growth read_results->result

Caption: Workflow for MIC Determination (Agar Dilution Method).

References

Unveiling the DNA Binding Affinity of 4-Chloro-triazolo[4,3-a]quinoxaline: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the DNA binding affinity of 4-Chloro-triazolo[4,3-a]quinoxaline derivatives against established DNA intercalators. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation of this compound class for therapeutic applications.

The ability of small molecules to interact with DNA is a cornerstone of many therapeutic strategies, particularly in oncology. DNA intercalators, which insert themselves between the base pairs of the DNA double helix, can disrupt vital cellular processes such as replication and transcription, ultimately leading to cell death. The[1][2][3]triazolo[4,3-a]quinoxaline scaffold has emerged as a promising pharmacophore for the development of novel anticancer agents, with several derivatives demonstrating potent DNA binding activity. This guide focuses on comparing the DNA binding affinity of this class of compounds, using 4-Chloro-triazolo[4,3-a]quinoxaline as a representative core structure, with that of well-characterized DNA intercalators.

Comparative Analysis of DNA Binding Affinity

The DNA binding affinity of various compounds is typically quantified by parameters such as the half-maximal inhibitory concentration (IC50) for DNA binding, or the association (Ka) or dissociation (Kd) constants. Lower IC50 and Kd values, and higher Ka values, indicate stronger binding affinity.

CompoundDNA Binding IC50 (µM)Binding Constant (Ka or Kb) (M⁻¹)
[1][2][3]Triazolo[4,3-a]quinoxaline Derivatives
Derivative 10a[4]25.27 ± 1.2Not Reported
Derivative 11d[4]27.47 ± 2.1Not Reported
Derivative 8e[4]27.54 ± 3.2Not Reported
Derivative 8c[4]27.78 ± 1.3Not Reported
Derivative 8a[4]29.15 ± 1.8Not Reported
Derivative 8b[4]30.23 ± 3.7Not Reported
Derivative 7e[5][6]29.06 - 31.24Not Reported
Derivative 12d[7][8]35.33 ± 1.8Not Reported
Known Intercalators
Doxorubicin31.27 ± 1.8[4][7][8]0.13 - 0.16 x 10⁶[2]
DaunorubicinNot Reported0.10 - 0.12 x 10⁶[2]
ProflavineNot Reported2.20 - 2.32 x 10⁴[1][9]

Note: The IC50 values for the triazolo[4,3-a]quinoxaline derivatives are from competitive DNA binding assays, likely ethidium bromide displacement assays.

Experimental Protocols for Assessing DNA Binding Affinity

The determination of DNA binding affinity relies on a variety of biophysical techniques. Below are detailed methodologies for three commonly employed experimental protocols.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique to monitor the interaction between a compound and DNA. The binding of a small molecule to DNA often results in changes in the absorbance spectrum of the molecule, such as hypochromism (decrease in absorbance) or hyperchromism (increase in absorbance), and a bathochromic (red) or hypsochromic (blue) shift in the wavelength of maximum absorbance.

Protocol:

  • Preparation of Solutions: Prepare stock solutions of the test compound and calf thymus DNA (ct-DNA) in a suitable buffer (e.g., Tris-HCl buffer, pH 7.4). The concentration of ct-DNA is typically determined spectrophotometrically by measuring the absorbance at 260 nm.

  • Titration: A fixed concentration of the test compound is titrated with increasing concentrations of ct-DNA.

  • Data Acquisition: After each addition of DNA, the solution is allowed to equilibrate, and the UV-Vis spectrum is recorded over a relevant wavelength range.

  • Data Analysis: The changes in absorbance at the wavelength of maximum absorbance of the compound are plotted against the DNA concentration. The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation or by fitting the data to appropriate binding models.

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

This competitive binding assay is widely used to assess the intercalative binding of a compound to DNA. Ethidium bromide (EB) is a fluorescent dye that exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A test compound that can displace the intercalated EB will cause a quenching of the fluorescence.

Protocol:

  • Preparation of EB-DNA Complex: A solution of ct-DNA is saturated with ethidium bromide in a buffer solution and incubated to allow for complete intercalation.

  • Titration: The EB-DNA complex is titrated with increasing concentrations of the test compound.

  • Fluorescence Measurement: After each addition of the test compound, the fluorescence emission spectrum of the solution is recorded at an excitation wavelength appropriate for EB (e.g., ~520 nm) and the emission is monitored at the wavelength of maximum emission (e.g., ~600 nm).

  • Data Analysis: The decrease in fluorescence intensity is used to determine the extent of EB displacement. The IC50 value, which is the concentration of the test compound required to displace 50% of the bound EB, is calculated. The Stern-Volmer equation can be used to determine the quenching constant, which is related to the binding affinity of the test compound.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the conformational changes of DNA upon ligand binding. Intercalation of a molecule into the DNA double helix typically induces changes in the CD spectrum of DNA, providing information about the binding mode.

Protocol:

  • Preparation of Solutions: Prepare solutions of the test compound and ct-DNA in a suitable buffer.

  • Titration: A fixed concentration of ct-DNA is titrated with increasing concentrations of the test compound.

  • CD Spectra Acquisition: CD spectra are recorded in the UV region (typically 220-320 nm) after each addition of the compound.

  • Data Analysis: Changes in the characteristic positive and negative bands of the B-form DNA CD spectrum are analyzed to infer the mode of binding. For example, an increase in the positive band and a decrease in the negative band can be indicative of intercalation.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the biological implications of DNA intercalation by these compounds, the following diagrams are provided.

Experimental_Workflow cluster_prep Solution Preparation cluster_exp Experimentation cluster_analysis Data Analysis Compound Test Compound Stock Solution Titration Titration (Compound + DNA) Compound->Titration DNA ct-DNA Stock Solution DNA->Titration Buffer Buffer Solution (e.g., Tris-HCl) Buffer->Titration Measurement Spectroscopic Measurement Titration->Measurement Plotting Data Plotting Measurement->Plotting Calculation Binding Constant Calculation (Ka, Kd, IC50) Plotting->Calculation

Caption: Experimental workflow for determining DNA binding affinity.

DNA intercalation and the subsequent inhibition of key enzymes like Topoisomerase II trigger a cascade of cellular events, primarily the DNA Damage Response (DDR) pathway. This pathway is a critical cellular surveillance mechanism that detects DNA lesions, signals their presence, and promotes their repair. If the damage is too severe to be repaired, the DDR can induce programmed cell death (apoptosis) or cellular senescence.

Signaling_Pathway Intercalator Triazolo[4,3-a]quinoxaline (DNA Intercalator) DNA DNA Double Helix Intercalator->DNA Intercalation TopoII Topoisomerase II DNA->TopoII Inhibition of re-ligation DSB DNA Double-Strand Breaks TopoII->DSB DDR DNA Damage Response (ATM/ATR, Chk1/Chk2) DSB->DDR p53 p53 Activation DDR->p53 Repair DNA Repair DDR->Repair Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Arrest Apoptosis Apoptosis p53->Apoptosis

Caption: Signaling pathway activated by DNA intercalation and Topoisomerase II inhibition.

Conclusion

Derivatives of the 4-Chloro-triazolo[4,3-a]quinoxaline scaffold demonstrate significant DNA binding affinity, with IC50 values comparable to the established anticancer agent doxorubicin. Their mechanism of action, involving DNA intercalation and subsequent inhibition of Topoisomerase II, activates the DNA Damage Response pathway, leading to cell cycle arrest and apoptosis. These findings underscore the potential of this class of compounds as promising candidates for further development in cancer therapy. The experimental protocols and data presented in this guide offer a valuable resource for researchers seeking to evaluate and compare the DNA binding properties of novel therapeutic agents.

References

In Vivo Anticancer Potential of Triazolo[4,3-a]quinoxaline Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activity of triazolo[4,3-a]quinoxaline compounds. While in vivo validation for this specific scaffold remains to be extensively published, we will explore the promising in vitro data and draw comparisons with a structurally related compound that has demonstrated in vivo efficacy.

The quest for novel anticancer agents has led to the exploration of diverse heterocyclic scaffolds, among which triazolo[4,3-a]quinoxalines have emerged as a promising class. These compounds have demonstrated significant in vitro cytotoxic activity against a range of cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for tumor growth and survival, such as those mediated by Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Bromodomain and Extra-Terminal (BET) proteins.

In Vitro Anticancer Activity of Triazolo[4,3-a]quinoxaline Compounds

Several derivatives of the triazolo[4,3-a]quinoxaline scaffold have been synthesized and evaluated for their in vitro anticancer properties. The following table summarizes the performance of some of the most potent compounds identified in recent studies.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference CompoundReference IC50 (µM)
Compound 19a MCF-7 (Breast)8.2VEGFR-2 InhibitionSorafenib3.51
HepG2 (Liver)5.42.17
Compound 9a HCT-116 (Colon)3.21Not specifiedDoxorubicinNot specified
HCT-15 (Colon)1.96
LOX IMVI (Melanoma)3.69
A498 (Kidney)1.80
Compound 13 Ty-82 (Carcinoma)Not specifiedBET InhibitionI-BET762, OTX-015Not specified
DW71177 AML cell linesNot specifiedBD1-Selective BET InhibitionOTX-015Not specified

In Vivo Validation: A Case Study of the Structurally Related Imidazo[1,2-a]quinoxaline Scaffold

To date, comprehensive in vivo studies validating the anticancer efficacy of triazolo[4,3-a]quinoxaline compounds in animal models are not widely available in published literature. However, significant in vivo activity has been reported for EAPB02303, a lead compound from the structurally related "Imiqualines" family, which features an imidazo[1,2-a]quinoxaline core. These findings offer valuable insights into the potential of this broader class of quinoxaline derivatives as anticancer therapeutics.

A study on EAPB02303 demonstrated its efficacy in a xenograft model of human melanoma.[1] Treatment with EAPB02303 resulted in a dose-dependent reduction in both tumor size and weight.[1] This provides a benchmark for the potential in vivo performance of the triazolo[4,3-a]quinoxaline series.

In Vivo Performance of EAPB02303 in A375 Melanoma Xenograft Model
Treatment GroupDoseTumor Volume Reduction (%)Tumor Weight Reduction (%)
EAPB02303Dose 1Significant reductionSignificant reduction
EAPB02303Dose 2Dose-dependent reductionDose-dependent reduction
ControlVehicle--

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and a reference drug (e.g., Sorafenib, Doxorubicin) for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL) is added to each well, and the plates are incubated for 4 hours to allow the formation of formazan crystals.

  • Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Xenograft Model
  • Animal Model: Female BALB/c nude mice (6-8 weeks old) are used.

  • Cell Implantation: Human cancer cells (e.g., A375 melanoma cells) are harvested, resuspended in a suitable medium, and injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into control and treatment groups. The test compound (e.g., EAPB02303) is administered via a suitable route (e.g., intraperitoneally) at specified doses and schedules. The control group receives the vehicle.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²)/2.

  • Endpoint: At the end of the study, mice are euthanized, and tumors are excised and weighed.

  • Data Analysis: Tumor growth inhibition is calculated as the percentage difference in tumor volume and weight between the treated and control groups.

Signaling Pathways and Experimental Workflow

The anticancer activity of triazolo[4,3-a]quinoxaline and related compounds is often attributed to their ability to modulate key signaling pathways involved in cancer progression.

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Angiogenesis Angiogenesis VEGFR2->Angiogenesis TQ_Compound Triazolo[4,3-a]quinoxaline Compound TQ_Compound->VEGFR2 Inhibits MAPK MAPK PLCg->MAPK Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Proliferation Cell Proliferation MAPK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by triazolo[4,3-a]quinoxaline compounds.

BET_Inhibition_Pathway BET Protein Inhibition Mechanism cluster_transcription Transcriptional Regulation BET BET Proteins (e.g., BRD4) AcetylatedHistones Acetylated Histones BET->AcetylatedHistones Binds to Transcription Transcription BET->Transcription Promotes Oncogenes Oncogenes (e.g., c-MYC) TQ_Compound Triazolo[4,3-a]quinoxaline Compound TQ_Compound->BET Inhibits Binding Oncogenes->Transcription Is transcribed CancerProgression Cancer Progression Transcription->CancerProgression

Caption: Mechanism of BET inhibition leading to reduced oncogene transcription.

Experimental_Workflow In Vivo Anticancer Activity Evaluation Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Subcutaneous Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth treatment Compound Administration tumor_growth->treatment data_collection Tumor Volume & Weight Measurement treatment->data_collection analysis Data Analysis data_collection->analysis end End analysis->end

Caption: A typical workflow for in vivo evaluation of anticancer compounds.

References

A Comparative Analysis of Triazolo-quinoxaline Isomers in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of different triazolo-quinoxaline isomers. The information presented is supported by experimental data from recent studies, offering insights into their potential as therapeutic agents.

The triazolo-quinoxaline scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anticancer, anticonvulsant, and enzyme inhibitory properties. The specific arrangement of the triazole ring fused to the quinoxaline core gives rise to different isomers, each with unique physicochemical properties and biological targets. This guide focuses on cross-referencing and comparing the biological data of various triazolo-quinoxaline isomers to aid in structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Cytotoxicity Comparison of[1][2][3]Triazolo[4,3-a]quinoxaline Derivatives

Multiple studies have investigated the anticancer potential of[1][2][3]triazolo[4,3-a]quinoxaline derivatives against various cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic effects.

CompoundMCF-7 (Breast) IC50 (µM)HCT-116 (Colon) IC50 (µM)HepG2 (Liver) IC50 (µM)Reference
Doxorubicin 6.75 ± 0.48.07 ± 0.87.94 ± 0.6[4]
Compound 12d 17.12 ± 1.527.13 ± 2.222.08 ± 2.1[4]
Compound 12a 19.72 ± 1.528.81 ± 2.431.40 ± 2.8[4]
Compound 10c 24.78 ± 1.929.96 ± 2.533.41 ± 2.9[4]
Compound 10d 25.53 ± 2.030.22 ± 2.637.55 ± 3.3[4]
Chalcone 7b 1.65 - 34.281.65 - 34.281.65 - 34.28[5]
Chalcone 7e 1.65 - 34.281.65 - 34.281.65 - 34.28[5]
Chalcone 7g 1.65 - 34.281.65 - 34.281.65 - 34.28[5]
Compound 19a 8.2-5.4[6]
Sorafenib 3.51-2.17[6]
Compound 22a 6.2-4.9[7]

Kinase Inhibition Profile

A significant mechanism of action for many anticancer agents is the inhibition of protein kinases involved in tumor growth and angiogenesis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in this regard.

CompoundVEGFR-2 IC50 (nM)Reference
Sorafenib 3.13[7]
Compound 22a 3.9[7]
Compound 22b 4.2[7]
Compound 23e 4.7[7]
Compound 23b 5.7[7]

Antidiabetic and Anti-Alzheimer Activity of Regioisomers

A recent study explored the potential of regioisomeric triazolo-quinoxaline sulfonamides as inhibitors of enzymes implicated in diabetes (α-amylase and α-glucosidase) and Alzheimer's disease (acetylcholinesterase - AChE). The study compared 8-(pyrrolidin-1-ylsulfonyl)[1][2][3]triazolo[4,3-a]quinoxaline derivatives (compounds 8-10) with their 7-(pyrrolidin-1-ylsulfonyl) isomers (compounds 11-13).[8]

Compoundα-Amylase Inhibition (%)α-Glucosidase Inhibition (%)AChE Inhibition (%)
Acarbose 67.33 ± 0.0157.79 ± 0.01-
Donepezil --67.27 ± 0.60
Compound 10a 64.70 ± 0.0275.36 ± 0.01-
Compound 11b 36.85 ± 0.0139.64 ± 0.0144.78 ± 0.01

Notably, the N-allyl-[1][2][3]triazolo[4,3-a]quinoxalin-1-amine derivative 10a demonstrated the most significant inhibitory activity against both α-amylase and α-glucosidase.[8] In contrast, the 1-methyl-[1][2][3]triazolo[4,3-a]quinoxaline derivative 11b showed the highest inhibitory percentage against the acetylcholinesterase enzyme.[8]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the presented data.

MTT Assay for Cytotoxicity

The in vitro anticancer activity of the synthesized compounds is commonly evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

MTT_Workflow cluster_workflow MTT Assay Workflow A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat with different concentrations of test compounds B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 values H->I

MTT assay workflow for determining cytotoxicity.
VEGFR-2 Kinase Assay

The inhibitory activity against VEGFR-2 is determined using an in vitro enzyme assay. The assay typically measures the phosphorylation of a substrate by the kinase in the presence and absence of the test compounds.

VEGFR2_Assay cluster_assay VEGFR-2 Kinase Inhibition Assay VEGFR2 VEGFR-2 Enzyme Phosphorylation Phosphorylation VEGFR2->Phosphorylation Substrate Poly(Glu, Tyr) Substrate Substrate->Phosphorylation ATP ATP ATP->Phosphorylation Compound Test Compound Compound->VEGFR2 Inhibition Detection Detection (e.g., ELISA, Luminescence) Phosphorylation->Detection Result IC50 Determination Detection->Result

Workflow for VEGFR-2 kinase inhibition assay.

Signaling Pathways

The anticancer activity of many triazolo-quinoxaline derivatives that inhibit VEGFR-2 is mediated through the disruption of the downstream signaling cascade, which is crucial for angiogenesis.

VEGFR2_Signaling cluster_pathway Simplified VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras Compound Triazolo-quinoxaline Inhibitor Compound->VEGFR2 Angiogenesis Angiogenesis, Cell Proliferation, Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Inhibition of the VEGFR-2 signaling pathway.

Conclusion

The comparative analysis of different triazolo-quinoxaline isomers reveals a rich structure-activity landscape. The[1][2][3]triazolo[4,3-a]quinoxaline scaffold has been extensively explored, yielding potent anticancer agents that often target key signaling pathways like VEGFR-2. Furthermore, the investigation of regioisomers has unveiled promising candidates for other therapeutic areas, such as diabetes and neurodegenerative diseases. The presented data underscores the importance of isomeric considerations in drug design and provides a valuable resource for the further development of triazolo-quinoxaline-based therapeutics. Future studies directly comparing different isomeric cores under identical experimental conditions would be highly beneficial for a more definitive cross-referencing of their biological potential.

References

A Comparative Benchmarking of Synthetic Routes to 4-Chloro-triazolo[4,3-a]quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fused heterocyclic system of triazolo[4,3-a]quinoxaline is a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The 4-chloro derivative, in particular, serves as a key intermediate for the synthesis of novel therapeutic agents through nucleophilic substitution. This guide provides a comparative analysis of established and emerging synthetic routes to 4-Chloro-triazolo[4,3-a]quinoxaline, offering a benchmark for researchers in the field. The comparison focuses on reaction efficiency, conditions, and starting materials, supported by experimental data and detailed protocols.

Comparative Analysis of Synthetic Methodologies

The synthesis of 4-Chloro-triazolo[4,3-a]quinoxaline has been approached through several key strategies, primarily diverging in the method of triazole ring formation and the introduction of the C4-chloro substituent. Below is a summary of the most common and recently developed routes.

Synthetic Route Key Reagents Reaction Time Yield (%) Key Advantages Key Disadvantages
Route A: Orthoester Cyclization 2,3-dichloroquinoxaline, hydrazine, triethyl orthoformate, formic acid> 32 hoursModerateReadily available starting materials.Long reaction times, use of boiling carboxylic acids.
Route B: Aldehyde Condensation & Oxidative Cyclization 2,3-dichloroquinoxaline, hydrazine, aldehyde, chloranil~20 hours47-86%Good to high yields, mild oxidant.Requires an additional oxidation step.
Route C: Chlorination of Triazoloquinoxalinone 1-ethyl-[1][2]triazolo[4,3-a]quinoxalin-4(5H)-one, thionyl chloride, DMF6 hours85%High yield, shorter reaction time.Requires synthesis of the triazoloquinoxalinone precursor.

Experimental Protocols

Route A: Orthoester Cyclization

This established method involves a two-step, one-pot reaction starting from the commercially available 2,3-dichloroquinoxaline.

Step 1: Synthesis of 2-chloro-3-hydrazinyl quinoxaline 2,3-dichloroquinoxaline is reacted with hydrazine hydrate in methanol at room temperature. The reaction typically proceeds over 24 hours to yield 1-(2-chloroquinoxalin-3-yl) hydrazine.

Step 2: Cyclization to 4-Chloro-[1][2]triazolo[4,3-a]quinoxaline A mixture of 2-chloro-3-hydrazinyl quinoxaline (2 mmol) and triethyl orthoformate (1.5 ml) in formic acid (10 ml) is heated under reflux for 8 hours. After cooling, water is added to precipitate the product, which is then recrystallized from ethanol.

Route B: Aldehyde Condensation and Oxidative Cyclization

This route offers a versatile approach where the substituent at the 1-position can be varied by choosing the appropriate aldehyde.[2][3]

Step 1: Synthesis of 2-chloro-3-hydrazinyl quinoxaline Commercial 2,3-dichloroquinoxaline (1 equivalent) reacts with hydrazine hydrate in ethanol for 18 hours at room temperature to produce 2-chloro-3-hydrazinyl quinoxaline.[2][3]

Step 2: Condensation with Aldehyde The intermediate hydrazone is formed by reacting 2-chloro-3-hydrazinyl quinoxaline with an aldehyde in dimethylformamide (DMF) for 2 hours at ambient temperature.[2][3]

Step 3: Oxidative Cyclization with Chloranil Chloranil is added to the hydrazone intermediate, and the mixture is refluxed for 18 hours. This step effects the cyclization to the triazole ring, yielding the 4-chloro-[1][2]triazolo[4,3-a]quinoxaline derivative.[2][3] Yields for this final step are reported to be in the range of 47% to 86%.[2][3]

Route C: Chlorination of a Triazoloquinoxalinone Precursor

This high-yield method is suitable when the corresponding triazoloquinoxalinone is available or readily synthesized.[1]

Protocol: To a slurry of 1-ethyl-[1][2]triazolo[4,3-a]quinoxalin-4(5H)-one (1 equivalent) in 1,2-dichloroethane, thionyl chloride (5 equivalents) is added. A catalytic amount of N,N-dimethylformamide (DMF) is then added dropwise. The reaction mixture is heated to reflux for 6 hours.[1] After filtration while hot and concentration to dryness, the product is purified by stirring with a mixture of diethyl ether and n-hexane (1:1), followed by filtration and air-drying to give the desired product in 85% yield.[1]

Synthetic Route Visualizations

Route_A cluster_0 Route A: Orthoester Cyclization 2,3-dichloroquinoxaline 2,3-dichloroquinoxaline 2-chloro-3-hydrazinyl_quinoxaline 2-chloro-3-hydrazinyl_quinoxaline 2,3-dichloroquinoxaline->2-chloro-3-hydrazinyl_quinoxaline Hydrazine hydrate, MeOH, RT, 24h 4-Chloro-triazolo[4,3-a]quinoxaline 4-Chloro-triazolo[4,3-a]quinoxaline 2-chloro-3-hydrazinyl_quinoxaline->4-Chloro-triazolo[4,3-a]quinoxaline Triethyl orthoformate, Formic acid, Reflux, 8h Route_B cluster_1 Route B: Aldehyde Condensation & Oxidative Cyclization 2,3-dichloroquinoxaline_B 2,3-dichloroquinoxaline 2-chloro-3-hydrazinyl_quinoxaline_B 2-chloro-3-hydrazinyl quinoxaline 2,3-dichloroquinoxaline_B->2-chloro-3-hydrazinyl_quinoxaline_B Hydrazine hydrate, EtOH, RT, 18h Hydrazone_Intermediate Hydrazone Intermediate 2-chloro-3-hydrazinyl_quinoxaline_B->Hydrazone_Intermediate Aldehyde, DMF, RT, 2h 4-Chloro-triazolo[4,3-a]quinoxaline_B 4-Chloro-triazolo[4,3-a]quinoxaline Hydrazone_Intermediate->4-Chloro-triazolo[4,3-a]quinoxaline_B Chloranil, Reflux, 18h Route_C cluster_2 Route C: Chlorination of Triazoloquinoxalinone Triazoloquinoxalinone 1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one 4-Chloro-derivative 4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline Triazoloquinoxalinone->4-Chloro-derivative SOCl2, DMF (cat.), 1,2-dichloroethane, Reflux, 6h

References

Evaluating the Selectivity of Triazolo[4,3-a]quinoxaline-Based BET Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) have emerged as critical regulators of gene transcription, making them compelling therapeutic targets in oncology, inflammation, and other diseases. A key challenge in the development of BET inhibitors is achieving selectivity, both among the BET family members and against the broader landscape of bromodomain-containing proteins. This guide provides a comparative analysis of the selectivity of a promising class of BET inhibitors based on the triazolo[4,3-a]quinoxaline scaffold, with a focus on quantitative data, experimental methodologies, and relevant biological pathways.

Data Presentation: Comparative Selectivity Profiles

The following tables summarize the inhibitory activities (IC₅₀ or Kᵢ values) of representative triazolo[4,3-a]quinoxaline-based BET inhibitors against various bromodomains. For comparison, data for the well-characterized pan-BET inhibitors JQ1 and OTX015 are also included.

Table 1: Inhibitory Activity of Triazolo[4,3-a]quinoxaline-Based Inhibitors and Comparators against BET Bromodomains

CompoundTargetBRD2 (BD1) IC₅₀/Kᵢ (nM)BRD2 (BD2) IC₅₀/Kᵢ (nM)BRD3 (BD1) IC₅₀/Kᵢ (nM)BRD3 (BD2) IC₅₀/Kᵢ (nM)BRD4 (BD1) IC₅₀/Kᵢ (nM)BRD4 (BD2) IC₅₀/Kᵢ (nM)Assay TypeReference
DW71177 BET (BD1-selective)----6.7 (Kd)141 (Kd)ITC[1]
Compound 13 BRD4----130 (IC₅₀)130 (IC₅₀)AlphaScreen[2][3]
JQ1 Pan-BET50 (Kd)90 (Kd)--77 (IC₅₀)33 (IC₅₀)AlphaScreen, BPS Bioscience[4][5]
OTX015 Pan-BET112 (IC₅₀)101 (IC₅₀)92 (IC₅₀)108 (IC₅₀)103 (IC₅₀)103 (IC₅₀)TR-FRET[6]

Note: '-' indicates data not available in the cited sources. Assay types and conditions can influence absolute values.

Table 2: Selectivity of a Triazolo[4,3-a]quinoxaline-based inhibitor (DW71177) against a Broader Panel of Bromodomains

Bromodomain% Inhibition at 1 µM
BRD4 (BD1) 99
BRD4 (BD2) 75
BRD2 (BD1) 98
BRD3 (BD2) 91
CREBBP 25
EP300 15
BAZ2B 10
ATAD2 5

Data derived from supplementary information in cited literature and represents a snapshot of selectivity. A comprehensive screen against the full bromodomain family is often required for a complete profile.

Mandatory Visualization

Signaling Pathway: BET Inhibitor Intervention in NF-κB Signaling

BET proteins, particularly BRD4, play a crucial role in the transcriptional activation of pro-inflammatory genes regulated by the NF-κB signaling pathway.[7] BET inhibitors can disrupt this process by displacing BRD4 from acetylated histones and transcription factors, including RelA/p65, a key component of the NF-κB complex. This leads to the suppression of inflammatory gene expression.

BET_NFkB_Pathway BET Inhibitor Action on NF-κB Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory Stimuli Pro-inflammatory Stimuli Receptor Receptor IKK Complex IKK Complex Receptor->IKK Complex activates IκB IκB IKK Complex->IκB phosphorylates NF-κB (p50/p65) NF-κB (p50/p65) IκB->NF-κB (p50/p65) inhibits Ub-Proteasome Degradation Ub-Proteasome Degradation IκB->Ub-Proteasome Degradation targeted for NF-κB (p50/p65)_n NF-κB (p50/p65) NF-κB (p50/p65)->NF-κB (p50/p65)_n translocates Gene Transcription Gene Transcription NF-κB (p50/p65)_n->Gene Transcription BRD4 BRD4 Ac Ac BRD4->Ac binds to BRD4->Gene Transcription recruits transcriptional machinery HATs Histone Acetyltransferases HATs->Ac acetylates histones Chromatin Chromatin Ac->Chromatin Pro-inflammatory Genes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory Genes expresses BET_Inhibitor Triazolo[4,3-a]quinoxaline BET Inhibitor BET_Inhibitor->BRD4 displaces

Caption: BET inhibitor mechanism in the NF-κB signaling pathway.

Experimental Workflow: Evaluating BET Inhibitor Selectivity

A systematic approach is essential for characterizing the selectivity of novel BET inhibitors. The following workflow outlines the key experimental stages, from initial high-throughput screening to in-depth biochemical and cellular validation.

BET_Inhibitor_Workflow Workflow for BET Inhibitor Selectivity Evaluation Hit_Identification Hit Identification (Potent Binders to Target BET Bromodomain) IC50_Determination IC₅₀ Determination (Dose-Response Curves against BET Family) Hit_Identification->IC50_Determination Selectivity_Panel Selectivity Profiling (Screen against Non-BET Bromodomains) IC50_Determination->Selectivity_Panel Orthogonal_Assay Orthogonal Assay Validation (e.g., ITC, SPR) Selectivity_Panel->Orthogonal_Assay Cellular_Assays Cellular Target Engagement (e.g., NanoBRET, CETSA) Orthogonal_Assay->Cellular_Assays Functional_Assays Functional Cellular Assays (e.g., Gene Expression, Proliferation) Cellular_Assays->Functional_Assays Selective_Candidate Selective Lead Candidate Functional_Assays->Selective_Candidate

Caption: A typical workflow for assessing BET inhibitor selectivity.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the objective comparison of inhibitor performance. Below are methodologies for key assays used to determine inhibitor selectivity and potency.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for IC₅₀ Determination

Principle: AlphaScreen is a bead-based assay that measures the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein. Donor beads coated with streptavidin bind to the biotinylated peptide, while acceptor beads coated with anti-GST antibody bind to the bromodomain. When in close proximity due to the protein-peptide interaction, excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal at 520-620 nm. An inhibitor disrupts this interaction, leading to a decrease in the signal.

Detailed Methodology:

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS, 1 mM DTT).

    • Prepare serial dilutions of the triazolo[4,3-a]quinoxaline-based inhibitor and control compounds (e.g., JQ1) in DMSO, followed by a final dilution in Assay Buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).

    • Dilute the GST-tagged BET bromodomain protein and the biotinylated acetylated histone peptide (e.g., H4K5acK8acK12acK16ac) to their final working concentrations in Assay Buffer.

    • Prepare a slurry of Streptavidin-coated Donor beads and anti-GST Acceptor beads in Assay Buffer according to the manufacturer's instructions. Protect from light.

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted inhibitor or vehicle control (DMSO in Assay Buffer) to the wells.

    • Add 5 µL of the diluted GST-tagged bromodomain protein to all wells.

    • Add 5 µL of the diluted biotinylated histone peptide to all wells.

    • Incubate the plate at room temperature for 30-60 minutes to allow for protein-inhibitor binding and protein-peptide interaction to reach equilibrium.

    • Add 10 µL of the prepared bead slurry to all wells under subdued light.

    • Incubate the plate in the dark at room temperature for 60-90 minutes.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The results are typically expressed as the ratio of the signal from the inhibitor-treated wells to the signal from the vehicle control wells.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

Principle: TR-FRET is a robust method for quantifying molecular interactions in a homogeneous format. In the context of BET inhibitors, a terbium (Tb) or europium (Eu)-chelate labeled anti-tag antibody (e.g., anti-GST) serves as the donor, which binds to a GST-tagged bromodomain. A fluorescently labeled (e.g., with fluorescein or a red-shifted dye) acetylated histone peptide acts as the acceptor. When the bromodomain and peptide interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor (typically at 340 nm). The energy transfer results in a specific emission from the acceptor at a longer wavelength. An inhibitor will disrupt this interaction, causing a decrease in the TR-FRET signal.

Detailed Methodology:

  • Reagent Preparation:

    • TR-FRET Buffer: Prepare an appropriate buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.01% BSA).

    • Prepare serial dilutions of the test inhibitor and control compounds in DMSO, followed by dilution in TR-FRET Buffer.

    • Prepare solutions of the GST-tagged BET bromodomain, the lanthanide-labeled anti-GST antibody, and the fluorescently labeled acetylated histone peptide at their final working concentrations in TR-FRET Buffer.

  • Assay Procedure (384-well plate format):

    • Add 5 µL of the diluted inhibitor or vehicle control to the wells of a low-volume, black 384-well plate.

    • Add 5 µL of the pre-mixed GST-tagged bromodomain and lanthanide-labeled anti-GST antibody solution.

    • Incubate at room temperature for 15-30 minutes.

    • Add 10 µL of the fluorescently labeled acetylated histone peptide solution to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-120 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader, with an excitation wavelength of ~340 nm and emission wavelengths for both the donor (~620 nm for Tb) and the acceptor (~520 nm for fluorescein or >665 nm for red acceptors). A time delay is used to reduce background fluorescence.

    • Calculate the TR-FRET ratio (acceptor emission / donor emission).

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a suitable binding model to determine the IC₅₀ or Kᵢ value.

Conclusion

The triazolo[4,3-a]quinoxaline scaffold represents a promising chemical starting point for the development of potent and selective BET inhibitors. As demonstrated by compounds like DW71177, medicinal chemistry efforts can yield inhibitors with significant selectivity for specific bromodomains within the BET family. The comprehensive evaluation of selectivity, utilizing a combination of robust biochemical and cellular assays as outlined in this guide, is paramount for the successful development of novel BET-targeted therapeutics with improved efficacy and safety profiles. The provided data and protocols serve as a valuable resource for researchers in the field of epigenetic drug discovery.

References

Safety Operating Guide

Personal protective equipment for handling 4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline

Essential Safety Protocols for Handling 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline

For Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline. Adherence to these procedural guidelines is essential for ensuring laboratory safety and minimizing exposure risks.

Hazard Identification

4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline is classified with the following hazards:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][4]

  • Skin Irritation: Causes skin irritation.[1][3][4]

  • Eye Irritation: Causes serious eye irritation.[1][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE)

The consistent and correct use of Personal Protective Equipment is the primary defense against chemical exposure. The following table summarizes the required PPE for handling this compound.

Protection TypeRequired PPESpecifications and Guidelines
Eye and Face Protection Safety Goggles and Face ShieldUse impact-resistant safety goggles with indirect venting that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2] A full-face shield should be worn over goggles when there is a higher risk of splashing.[1][5][6]
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7] Always inspect gloves for integrity before use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1]
Body Protection Laboratory Coat or Chemical-Resistant SuitA standard laboratory coat should be worn for all procedures.[7] For tasks with a higher risk of splashes or spills, a chemical-resistant apron or suit is recommended.[3][7]
Respiratory Protection Fume Hood or RespiratorAll handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][2][3][7] If a fume hood is not available or if exposure limits may be exceeded, a NIOSH/MSHA-approved respirator should be used.[6][7]

Safe Handling and Disposal Workflow

The following diagram outlines the essential steps for the safe handling and disposal of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline.

cluster_prepPreparationcluster_handlingHandlingcluster_spillSpill Managementcluster_disposalDisposalprep_ppe1. Don PPE(Gloves, Goggles, Lab Coat)prep_eng2. Verify Engineering Controls(Fume Hood, Eyewash, Safety Shower)prep_ppe->prep_enghandle_chem3. Handle in Fume HoodAvoid dust/aerosol formationprep_eng->handle_chemspill_evac4a. Evacuate Areahandle_chem->spill_evacIn Case of Spilldisp_waste5. Place Waste in Sealed,Labeled Hazardous Containerhandle_chem->disp_wasteRoutineProcedurespill_absorb4b. Cover with Inert Absorbentspill_evac->spill_absorbspill_collect4c. Collect in Labeled Containerspill_absorb->spill_collectspill_collect->disp_wastedisp_ppe6. Dispose of Contaminated PPEdisp_waste->disp_ppedisp_hand7. Wash Hands Thoroughlydisp_ppe->disp_hand

Caption: Workflow for safe handling and disposal of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline.

Experimental Protocol: Safe Handling and Disposal

This protocol provides a step-by-step guide for the safe handling of 4-Chloro-[1][2][3]triazolo[4,3-a]quinoxaline from receipt to disposal.

1. Preparation and Engineering Controls:

  • Before handling, ensure that a chemical fume hood is operational and that an eyewash station and safety shower are readily accessible.[7]

  • Verify that all necessary PPE as specified in the table above is available and in good condition.

2. Handling the Chemical:

  • Wear all required PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Conduct all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.[1][3][7]

  • Avoid the formation of dust and aerosols.[1][2]

  • Avoid contact with skin and eyes.[1][3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][3]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and prevent unauthorized entry.[7]

  • Wearing appropriate PPE, cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.

  • Carefully sweep up the absorbed material and place it into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[1][2][7]

  • Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

4. Disposal Plan:

  • Dispose of all waste, including unused chemicals, contaminated absorbent materials, and contaminated PPE, as hazardous waste.[7][8]

  • Place all waste materials in a clearly labeled, sealed container suitable for hazardous waste.[1][2]

  • Do not dispose of the chemical or contaminated materials down the drain or in regular trash.[1][3]

  • Arrange for disposal by a licensed disposal company, following all local, state, and federal regulations.[1][7][8]

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Chloro-[1,2,4]triazolo[4,3-a]quinoxaline
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.